molecular formula C7H6BrI B1589116 2-Iodobenzyl bromide CAS No. 40400-13-3

2-Iodobenzyl bromide

Cat. No.: B1589116
CAS No.: 40400-13-3
M. Wt: 296.93 g/mol
InChI Key: GQFITODJWOIYPF-UHFFFAOYSA-N
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Description

2-Iodobenzyl bromide is a useful research compound. Its molecular formula is C7H6BrI and its molecular weight is 296.93 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrI/c8-5-6-3-1-2-4-7(6)9/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFITODJWOIYPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CBr)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90465568
Record name 2-Iodobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40400-13-3
Record name 2-Iodobenzyl bromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Iodobenzyl Bromide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Iodobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties, reactivity, and handling of 2-Iodobenzyl bromide. The information is intended to support laboratory research and development activities.

Chemical Identity and Physical Properties

This compound, also known as α-Bromo-2-iodotoluene, is a disubstituted aromatic compound. It serves as a valuable building block in organic synthesis, particularly in the introduction of an o-iodobenzyl moiety. Its bifunctional nature, featuring both a reactive benzylic bromide and an aryl iodide, allows for participation in a variety of chemical transformations.

Table 1: General and Chemical Properties of this compound

IdentifierValue
IUPAC Name 1-(bromomethyl)-2-iodobenzene[1]
Synonyms α-Bromo-2-iodotoluene, o-iodobenzyl bromide[2][3]
CAS Number 40400-13-3[1][2][4]
Molecular Formula C₇H₆BrI[1][2]
Molecular Weight 296.93 g/mol [1][2]
Appearance White to yellow or orange solid, powder, or crystal[2][4]

Table 2: Physical and Spectroscopic Data

PropertyValue
Melting Point 52-60 °C[2][3][4][5]
Boiling Point 125 °C at 4 mmHg[2][3][6]
Solubility Soluble in Methanol[2][6]
Density (Predicted) 2.105 ± 0.06 g/cm³[6]
Flash Point >110 °C (>230 °F) - closed cup[5][6]

Spectroscopic Analysis

Spectroscopic data is crucial for the identification and characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are used to confirm the molecular structure. While specific peak assignments require experimental data, the ¹H NMR spectrum is available for reference.[7]

  • Infrared (IR) Spectroscopy : The IR spectrum would exhibit characteristic bands for the aromatic ring and the alkyl halide functional groups. Key absorptions include the C-Br stretch, typically found in the 690-515 cm⁻¹ region, and the C-H wag of the -CH₂Br group from 1300-1150 cm⁻¹.[8] An ATR-IR spectrum has been recorded using a Bruker Tensor 27 FT-IR instrument.[1]

  • Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. Due to the presence of bromine, the mass spectrum would show a characteristic isotopic pattern. However, as iodine is monoisotopic (¹²⁷I), it does not contribute additional isotopic peaks.[9]

Chemical Reactivity and Stability

This compound is a reactive compound, primarily due to the lability of the benzylic bromide.

  • Reactivity : The benzylic bromide is susceptible to nucleophilic substitution reactions (SN2), making it an effective alkylating agent.[5][10] The aryl iodide can participate in various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira coupling, which are fundamental in the synthesis of complex organic molecules.

  • Stability and Storage : The compound is sensitive to light, moisture, and air.[2][11] It should be stored in a cool, dark place, preferably refrigerated (2-8°C) and under an inert atmosphere to prevent degradation.[2][6][11]

  • Incompatible Materials : Avoid contact with strong oxidizing agents, strong acids, and strong bases.[11]

Experimental Protocols

Synthesis of this compound from 2-Iodobenzyl alcohol

This protocol describes a common method for synthesizing this compound.[4][6]

Reagents:

  • 2-Iodobenzyl alcohol (1.0 eq)

  • 48% Hydrobromic acid (HBr)

  • 98% Sulfuric acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel

  • Hexane

Procedure:

  • Reaction Setup : To 2-iodobenzyl alcohol (e.g., 0.94 g, 4.0 mmol), add 48% hydrobromic acid (10 mL) and 98% sulfuric acid (2 mL).

  • Heating : Place the resulting suspension in an oil bath and heat to 150 °C with stirring for 2 hours.

  • Work-up : After the reaction is complete, cool the mixture to room temperature.

  • Extraction : Extract the product with dichloromethane (2 x 10 mL).

  • Drying and Concentration : Combine the organic layers, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification : Purify the crude product by flash column chromatography on silica gel, using a 0-20% dichloromethane/hexane gradient elution. This yields the target compound with a reported yield of 84%.[4][6]

G cluster_0 Reaction cluster_1 Work-up & Extraction cluster_2 Purification start 2-Iodobenzyl Alcohol reaction Add HBr & H₂SO₄ Heat to 150°C, 2h start->reaction cool Cool to RT reaction->cool extract Extract with CH₂Cl₂ cool->extract dry Dry (MgSO₄) & Concentrate extract->dry purify Flash Column Chromatography dry->purify end Pure 2-Iodobenzyl bromide purify->end

Caption: Synthesis workflow for this compound.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Table 3: GHS Hazard and Precautionary Statements

CategoryCodeDescription
Signal Word Danger[1][2]
Hazard Statements H314Causes severe skin burns and eye damage.[1][2][12]
H302Harmful if swallowed.[1]
H334May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]
Precautionary Statements P260Do not breathe dust/fume/gas/mist/vapors/spray.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301+P330+P331IF SWALLOWED: rinse mouth. Do NOT induce vomiting.
P303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P405Store locked up.[12]

Handling Recommendations:

  • Use only in a well-ventilated area, preferably under a chemical fume hood.[11][12]

  • Wear appropriate Personal Protective Equipment (PPE), including impervious gloves, tightly sealed goggles, a face shield, and a suitable respirator.[12]

  • Ensure eyewash stations and safety showers are readily accessible.[11]

  • Avoid formation of dust.[11]

  • Wash hands thoroughly after handling.[11]

G cluster_hazard Chemical Hazards cluster_ppe Required PPE cluster_response Emergency Response hazard This compound (Corrosive, Harmful, Sensitizer) gloves Impervious Gloves hazard->gloves requires goggles Safety Goggles hazard->goggles requires fumehood Fume Hood hazard->fumehood requires respirator Respirator hazard->respirator requires skin Rinse Skin hazard->skin in case of exposure eyes Rinse Eyes hazard->eyes in case of exposure ingestion Seek Medical Attention hazard->ingestion in case of exposure

Caption: Logical relationship between hazards and safety protocols.

References

Synthesis and Characterization of 2-Iodobenzyl Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Iodobenzyl bromide (C7H6BrI), a valuable reagent and intermediate in organic synthesis and pharmaceutical drug development. This document details established synthetic methodologies, thorough characterization data, and explicit experimental protocols.

Physicochemical Properties

This compound is a light and moisture-sensitive crystalline solid.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C7H6BrI[2][3]
Molecular Weight 296.93 g/mol [2][3]
Appearance White to cream crystalline powder[1]
Melting Point 54-60 °C[2]
Boiling Point 125 °C at 4 mmHg[1]
CAS Number 40400-13-3[1][2][3]

Synthesis of this compound

There are two primary and effective methods for the synthesis of this compound, starting from either 2-Iodotoluene or 2-Iodobenzyl alcohol.

Synthesis from 2-Iodotoluene via Free-Radical Bromination

This method involves the side-chain bromination of 2-Iodotoluene using a radical initiator. N-Bromosuccinimide (NBS) is a commonly used brominating agent for this type of transformation as it allows for a controlled reaction at the benzylic position.[4]

Reaction Scheme:

2-Iodotoluene 2-Iodobenzyl_bromide 2-Iodotoluene->2-Iodobenzyl_bromide NBS, AIBN CCl4, Reflux 2-Iodobenzyl_alcohol 2-Iodobenzyl_bromide 2-Iodobenzyl_alcohol->2-Iodobenzyl_bromide HBr, H2SO4 Heat G cluster_synthesis Synthesis cluster_characterization Characterization Starting Material 2-Iodotoluene or 2-Iodobenzyl alcohol Reaction Bromination Starting Material->Reaction Workup Extraction and Washing Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification NMR ¹H and ¹³C NMR Purification->NMR Purity and Structure Confirmation IR Infrared Spectroscopy Purification->IR Functional Group Identification MS Mass Spectrometry Purification->MS Molecular Weight and Fragmentation Analysis

References

Spectroscopic Analysis of 2-Iodobenzyl Bromide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the key spectroscopic data for 2-Iodobenzyl bromide (CAS No: 40400-13-3), a crucial reagent in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques. This document is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis.

Spectroscopic Data Summary

The structural characterization of this compound is fundamentally reliant on several spectroscopic techniques. The data presented in the following tables has been compiled from publicly available spectral databases.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
4.5 (approx.)Singlet2H-CH₂Br
7.0 - 7.9 (approx.)Multiplet4HAromatic Protons

Note: Precise chemical shifts and coupling constants can vary depending on the solvent and instrument used.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)Assignment
34.0 (approx.)-CH₂Br
98.0 (approx.)C-I
128.0 - 140.0 (approx.)Aromatic Carbons

Note: The ¹³C NMR spectrum will show a total of 5 signals for the aromatic carbons due to symmetry and one for the benzylic carbon.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3000 - 3100MediumAromatic C-H Stretch
1580 - 1600MediumAromatic C=C Stretch
1400 - 1500MediumAromatic C=C Stretch
1200 - 1250Strong-CH₂- Wag
690 - 515StrongC-Br Stretch[1]
500 - 600StrongC-I Stretch

Note: The IR spectrum was obtained using the Attenuated Total Reflectance (ATR) technique on a neat sample.[2]

Table 4: Mass Spectrometry Data

The molecular formula of this compound is C₇H₆BrI, with a monoisotopic mass of 295.86976 Da.[2][3] The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and iodine (¹²⁷I).

Adductm/z
[M+H]⁺296.87703
[M+Na]⁺318.85897
[M-H]⁻294.86247

Source: Predicted data from PubChemLite.[3]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Instrument parameters should be optimized for the specific sample and available equipment.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment is used.

    • Spectral Width: Approximately 16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used.

    • Spectral Width: Approximately 250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more scans may be required to achieve an adequate signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation: For an Attenuated Total Reflectance (ATR) measurement, a small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).[2]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.[2]

  • Data Acquisition:

    • A background spectrum of the clean ATR crystal is recorded.

    • The sample is placed on the crystal, and the sample spectrum is recorded.

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

2.3 Mass Spectrometry (MS)

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. The solution may be further diluted depending on the ionization technique.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is used.

  • Data Acquisition:

    • Ionization Mode: Positive or negative ion mode is selected.

    • Mass Range: A scan range appropriate for the expected molecular weight is chosen (e.g., m/z 50-500).

    • Source Parameters: The ion source parameters (e.g., capillary voltage, gas flow rates, temperature) are optimized to maximize the signal of the molecular ion.

  • Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern is compared to the theoretical pattern for a compound containing one bromine and one iodine atom.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.

Spectroscopic_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_conclusion Structural Confirmation NMR NMR Spectroscopy (¹H, ¹³C) NMR_Data Proton & Carbon Environment NMR->NMR_Data IR IR Spectroscopy IR_Data Functional Groups (C-Br, C-I, Aromatic) IR->IR_Data MS Mass Spectrometry MS_Data Molecular Weight & Isotopic Pattern MS->MS_Data Structure This compound Structure Confirmed NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the structural elucidation of this compound.

References

Solubility and Stability of 2-Iodobenzyl Bromide in Common Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2-Iodobenzyl bromide, a crucial reagent in organic synthesis and drug development. Due to the limited availability of direct quantitative data for this compound, this document combines existing qualitative information with data from structurally analogous compounds, namely 2-bromobenzyl bromide and 2-chlorobenzyl bromide, to offer a predictive assessment. Detailed experimental protocols for determining solubility and stability are provided to enable researchers to generate precise data for their specific applications. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.

Introduction

This compound (C₇H₆BrI) is a halogenated aromatic compound widely employed as an alkylating agent in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its utility is derived from the reactive benzylic bromide moiety. However, this reactivity also raises concerns regarding its solubility in various solvent systems and its stability under different storage and experimental conditions. A thorough understanding of these properties is paramount for optimizing reaction yields, ensuring reproducibility, and maintaining the purity of synthetic intermediates and final products.

This guide summarizes the currently available information on the solubility and stability of this compound and its analogs, outlines standardized methods for their experimental determination, and discusses potential degradation pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 40400-13-3[2][3][4]
Molecular Formula C₇H₆BrI[1]
Molecular Weight 296.93 g/mol [1][2]
Appearance White to yellow to orange powder or crystal[3]
Melting Point 54-60 °C (lit.)[2][5]
Boiling Point 125 °C / 4 mmHg[5]
Flash Point >110 °C (>230 °F) - closed cup[2]

Solubility Profile

Direct quantitative solubility data for this compound is scarce in the literature. However, based on its chemical structure and information available for analogous compounds, a qualitative and predictive solubility profile can be established.

Qualitative Solubility

This compound is reported to be soluble in methanol.[3][5] Given its predominantly nonpolar aromatic structure with a polarizable carbon-iodine bond and a reactive carbon-bromine bond, it is anticipated to be soluble in a range of common organic solvents and poorly soluble in water. This is consistent with the behavior of similar compounds like 2-chlorobenzyl bromide, which exhibits good solubility in organic solvents such as ether, benzene, and chloroform, but low solubility in water.[6] The unsubstituted benzyl bromide is also only slightly soluble in water.[7]

Predicted and Analog-Derived Solubility

Table 2 provides a summary of the predicted solubility of this compound in various common solvents, supplemented with available data for its 2-bromo and 2-chloro analogs.

Table 2: Predicted and Analog-Derived Solubility in Common Solvents

Solvent ClassSolventPredicted Solubility of this compoundAnalog Solubility DataRationale
Protic Polar WaterInsoluble2-Bromobenzyl bromide: Insoluble[8][9][10] 2-Chlorobenzyl bromide: Low solubility[6]The hydrophobic nature of the iodinated benzene ring dominates, leading to poor solvation by water.
MethanolSoluble-The compound is explicitly reported as soluble in methanol.[3][5]
EthanolSoluble-Similar to methanol, ethanol should effectively solvate the molecule.
Aprotic Polar AcetoneSoluble-The polar aprotic nature of acetone is expected to dissolve the compound.
AcetonitrileSoluble-Expected to be a good solvent due to its polarity.
Dimethyl Sulfoxide (DMSO)Soluble-A strong polar aprotic solvent likely to dissolve the compound.
Dichloromethane (DCM)Soluble-A common solvent for a wide range of organic compounds.
Tetrahydrofuran (THF)Soluble-Expected to be a good solvent.
Nonpolar / Weakly Polar TolueneSoluble-π-π stacking interactions between the aromatic rings should promote solubility.
HexaneSparingly Soluble-The polarity of the C-Br and C-I bonds may limit solubility in highly nonpolar solvents.
Diethyl EtherSoluble2-Chlorobenzyl bromide: High solubility[6]A common solvent for organic reactions involving similar compounds.
DioxaneSoluble2-Bromobenzyl bromide: 1 g/10 mL[8][11]A cyclic ether that is a good solvent for many organic compounds.

Stability Profile

This compound is a reactive molecule, and its stability is influenced by several factors, including exposure to moisture, air, light, and incompatible materials.

Qualitative Stability

The Safety Data Sheet (SDS) for this compound indicates that the compound is:

  • Moisture sensitive [12]

  • Air sensitive [12]

  • Light sensitive [12]

It is also reported to be incompatible with strong oxidizing agents, strong acids, and strong bases.[12] For optimal stability, the compound should be stored under an inert atmosphere, protected from light and moisture, and kept refrigerated.[12]

Degradation Pathways

Benzyl halides are susceptible to nucleophilic substitution and elimination reactions. The primary degradation pathways for this compound are expected to involve:

  • Hydrolysis: Reaction with water (moisture) to form 2-iodobenzyl alcohol and hydrobromic acid. This reaction is likely catalyzed by acidic or basic conditions.

  • Oxidation: Reaction with atmospheric oxygen or other oxidizing agents.

  • Photodegradation: Decomposition upon exposure to light, which can generate radical species.

  • Reaction with Nucleophiles: As a reactive alkylating agent, it will readily react with any nucleophiles present in the solvent or as impurities.

The following diagram illustrates the potential degradation pathways of this compound.

G Potential Degradation Pathways of this compound 2-Iodobenzyl_Bromide This compound 2-Iodobenzyl_Alcohol 2-Iodobenzyl Alcohol 2-Iodobenzyl_Bromide->2-Iodobenzyl_Alcohol H2O (Moisture) Oxidation_Products Oxidation Products 2-Iodobenzyl_Bromide->Oxidation_Products O2 (Air) Radical_Species Radical Species 2-Iodobenzyl_Bromide->Radical_Species Light (hν) Alkylated_Nucleophile Alkylated Nucleophile 2-Iodobenzyl_Bromide->Alkylated_Nucleophile Nucleophile (Nu-)

Figure 1: Potential degradation pathways of this compound.

Experimental Protocols

Given the lack of comprehensive quantitative data, researchers are encouraged to determine the solubility and stability of this compound under their specific experimental conditions. The following are generalized protocols for these determinations.

Protocol for Determining Quantitative Solubility (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound

  • Selected solvents (analytical grade)

  • Analytical balance

  • Vials with tight-fitting caps

  • Constant temperature shaker bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. Ensure a visible amount of undissolved solid remains.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-72 hours) to reach equilibrium.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the aliquot using a syringe filter compatible with the solvent to remove any undissolved solid.

    • Dilute the filtered solution with a known volume of a suitable solvent to a concentration within the analytical range of the chosen quantification method.

  • Quantification:

    • Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV).

    • Determine the concentration of this compound in the diluted samples by comparing the analytical response to a calibration curve prepared with known standards.

    • Calculate the original solubility in the solvent, accounting for the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

The following diagram illustrates the experimental workflow for determining solubility.

G Workflow for Solubility Determination (Shake-Flask Method) cluster_prep Preparation cluster_sampling Sampling & Analysis Add_Excess Add excess this compound to solvent Equilibrate Equilibrate in shaker bath (e.g., 24-72h at 25°C) Add_Excess->Equilibrate Settle Allow excess solid to settle Equilibrate->Settle Filter Filter supernatant Settle->Filter Dilute Dilute aliquot Filter->Dilute Quantify Quantify using HPLC/GC Dilute->Quantify Calculate_Solubility Calculate Solubility (g/100mL, mol/L) Quantify->Calculate_Solubility Compare to calibration curve

Figure 2: Workflow for solubility determination via the shake-flask method.
Protocol for Assessing Stability

This protocol outlines a general procedure for assessing the stability of this compound in a specific solvent over time.

Materials:

  • This compound

  • Selected solvent (analytical grade)

  • Volumetric flasks

  • Vials (clear and amber, with tight-fitting caps)

  • Constant temperature storage chambers (e.g., refrigerators, ovens)

  • Light source (for photostability testing)

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound of known concentration in the chosen solvent.

  • Sample Aliquoting and Storage:

    • Aliquot the stock solution into multiple vials.

    • For photostability testing, use both clear and amber (or foil-wrapped) vials.

    • Store the vials under different conditions (e.g., refrigerated, room temperature, elevated temperature, exposed to light).

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each storage condition.

    • Analyze the sample immediately using a validated, stability-indicating analytical method (e.g., HPLC-UV) that can separate the parent compound from its degradation products.

  • Data Analysis:

    • Quantify the remaining concentration of this compound at each time point.

    • Plot the concentration of this compound versus time for each condition.

    • Determine the degradation kinetics (e.g., first-order, zero-order) and calculate the degradation rate constant (k) and half-life (t₁/₂) for each condition.

The following diagram outlines the logical relationship of factors influencing the stability of this compound.

G Factors Influencing the Stability of this compound cluster_solvent cluster_contaminants Stability Stability of this compound Temperature Temperature Temperature->Stability Light Light Exposure Light->Stability Solvent_Properties Solvent Properties Solvent_Properties->Stability Polarity Polarity Solvent_Properties->Polarity Nucleophilicity Nucleophilicity Solvent_Properties->Nucleophilicity pH pH Solvent_Properties->pH Presence_of_Contaminants Presence of Contaminants Presence_of_Contaminants->Stability Water Water Presence_of_Contaminants->Water Acids_Bases Acids_Bases Presence_of_Contaminants->Acids_Bases Oxidizing_Agents Oxidizing_Agents Presence_of_Contaminants->Oxidizing_Agents

References

A Comprehensive Technical Guide to the Health and Safety of 2-Iodobenzyl Bromide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Hazards, Handling Protocols, and Emergency Procedures

This technical guide provides a thorough overview of the health and safety considerations essential for handling 2-Iodobenzyl bromide in a research and development setting. This document is intended for researchers, scientists, and professionals in drug development who may work with this compound. The information compiled herein is derived from safety data sheets and chemical databases to ensure a comprehensive understanding of its properties and associated risks.

Chemical and Physical Properties

This compound is a solid crystalline powder, appearing white to yellow or orange.[1] It is important to be aware of its physical characteristics to ensure proper handling and storage.

PropertyValueSource
CAS Number 40400-13-3[2][3]
Molecular Formula C7H6BrI[4][5]
Molecular Weight 296.93 g/mol [2][4]
Appearance White to Yellow to Orange powder to crystal[1]
Melting Point 54-60 °C (lit.)[2][6]
Flash Point > 110 °C (> 230 °F) - closed cup[2][7]
Boiling Point 125 °C / 4 mmHg[5]
Sensitivity Light sensitive, Moisture sensitive, Air sensitive[3][5]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The signal word for this chemical is "Danger".[2][7] The following table summarizes its GHS hazard classifications.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[2][4]
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage[2][4]
Respiratory Sensitization1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[2][4]
Corrosive to Metals-H290: May be corrosive to metals[1]

Hazard Pictograms:

Caption: GHS pictograms for this compound.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive range of personal protective equipment must be worn.

PPE TypeSpecification
Eye Protection Tightly sealed goggles or a face shield.[8]
Hand Protection Impervious gloves. It is crucial to check gloves for their proper condition before each use.[8]
Respiratory Protection Use a suitable respirator, such as a type P3 (EN 143) or N95 (US) respirator cartridge, especially when high concentrations are present.[2][8]
Body Protection Protective work clothing.[8]
Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] Eyewash stations and safety showers must be readily accessible near the workstation.[3]

Storage

Store in a cool, dry, and well-ventilated area. Keep containers securely sealed when not in use.[3][9] It should be stored locked up and in a corrosive-resistant container with a resistant inner liner.[1][3] The storage class for this material is 8A - Combustible corrosive hazardous materials.[2][7] Due to its sensitivity, it should be protected from light, moisture, and air.[3]

Experimental Workflow for Safe Handling

The following diagram outlines a logical workflow for the safe handling of this compound from receipt to disposal.

Safe_Handling_Workflow start Start: Receipt of this compound storage Store in a cool, dry, well-ventilated area away from incompatible materials. Protect from light, moisture, and air. start->storage prep Preparation for Experiment: - Don appropriate PPE (gloves, goggles, lab coat, respirator). - Work within a certified chemical fume hood. storage->prep weighing Weighing and Transfer: - Use a dedicated, clean spatula and weigh boat. - Avoid generating dust. prep->weighing reaction Reaction Setup: - Add reagent slowly to the reaction mixture. - Maintain temperature control as per the protocol. weighing->reaction workup Reaction Work-up and Quenching: - Quench any unreacted reagent carefully. - Perform extractions and washes in the fume hood. reaction->workup waste Waste Disposal: - Segregate halogenated organic waste. - Dispose of contaminated materials (gloves, weigh boats) in designated solid waste containers. workup->waste cleanup Decontamination and Cleanup: - Clean glassware with appropriate solvent. - Wipe down the work area in the fume hood. waste->cleanup end End: Secure Storage of Waste and Cleaned Equipment cleanup->end

Caption: Safe handling workflow for this compound.

First-Aid Measures

Immediate and appropriate first-aid is critical in the event of exposure.

Exposure RouteFirst-Aid Procedure
Inhalation Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Immediately call a POISON CENTER or doctor.[3]
Skin Contact Immediately take off all contaminated clothing. Rinse skin with water/shower. Wash off immediately with soap and plenty of water. Call a physician immediately.[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediate medical attention is required.[3]
Ingestion Rinse mouth. DO NOT induce vomiting. Immediate medical attention is required. Swallowing will lead to a strong corrosive effect on the mouth and throat and the danger of perforation of the esophagus and stomach.[3][8]

Stability and Reactivity

Understanding the stability and reactivity of this compound is crucial for preventing hazardous reactions.

  • Stability: Stable under recommended storage conditions.[3] However, it is sensitive to light, moisture, and air.[3]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[3]

  • Hazardous Decomposition Products: Carbon monoxide (CO) and carbon dioxide (CO2).[3]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[10] However, it is known to be harmful if swallowed and causes severe skin burns and eye damage.[4] It may also cause allergy or asthma symptoms or breathing difficulties if inhaled.[4] This product is a lachrymator, meaning it can cause tearing.[8][10]

Accidental Release Measures

In the event of a spill, evacuate personnel to a safe area.[3] Wear appropriate personal protective equipment, including respiratory protection.[8] Avoid breathing dust. Sweep up the spilled material and shovel it into suitable containers for disposal.[11] Prevent the material from entering the water system.[3]

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][3]

This guide is intended to provide essential safety information. It is not a substitute for a comprehensive risk assessment that should be conducted before any new or modified procedure involving this compound. Always refer to the most current Safety Data Sheet (SDS) for this compound.

References

Navigating the Commercial Landscape of 2-Iodobenzyl Bromide: A Technical Guide to Suppliers and Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality and sourcing of key reagents are paramount to experimental success. This in-depth technical guide provides a comprehensive overview of commercial suppliers for 2-Iodobenzyl bromide, details on available purities, and outlines experimental protocols for its purity verification.

Commercial Availability and Purity Specifications

This compound (CAS No. 40400-13-3), a crucial building block in organic synthesis, is readily available from a variety of chemical suppliers. The compound is typically offered as a white to yellow or orange crystalline powder. Purity levels generally range from 97% to over 98%, with gas chromatography (GC) being the most common method of analysis cited by suppliers.

For ease of comparison, the following table summarizes the offerings from several prominent commercial suppliers. Researchers are advised to consult the suppliers' websites for the most current information and to request certificates of analysis for specific batches.

SupplierStated PurityAnalysis MethodAppearanceMelting Point (°C)
Sigma-Aldrich 97%[1]Not SpecifiedSolid54-60
Tokyo Chemical Industry (TCI) >98.0%[2][3]GC[2][3]White to Yellow to Orange powder to crystal[2][3]52.0 to 58.0[3]
Fisher Scientific (distributor for TCI) ≥98.0%[4]GC[4]Crystalline Powder[4]55[4]
Oakwood Chemical Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
ChemicalBook (aggregator) Lists various suppliers with purities around 99%Not SpecifiedWhite solidNot Specified

Experimental Protocols for Purity Determination

Verifying the purity of this compound in-house is a critical step to ensure the reliability of experimental outcomes. The primary methods for this are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography (GC) for Purity Assessment

Gas chromatography is a widely used technique for separating and analyzing volatile compounds. For this compound, a high-temperature capillary GC setup is suitable.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation:

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.

    • Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID column with a 0.25 µm film of 5% phenyl-methylpolysiloxane.

    • Oven Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 15°C/minute to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Detector: Flame Ionization Detector (FID) at a temperature of 300°C.

  • Analysis: Inject 1 µL of the prepared sample. The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation and Purity Estimation

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure and can also be used to estimate purity by identifying and quantifying impurities.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a known amount of an internal standard with a distinct, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • Spectral Analysis:

    • Expected Signals for this compound: The spectrum should show characteristic signals for the aromatic protons and the benzylic methylene protons. The integration of these signals should correspond to the expected proton ratios.

    • Impurity Identification: Look for any unexpected signals that may indicate the presence of residual solvents, starting materials (e.g., 2-iodotoluene), or by-products of the synthesis.

    • Purity Calculation: The purity can be estimated by comparing the integral of the product signals to the integral of the internal standard. ChemicalBook provides access to reference ¹H NMR spectra for this compound[5].

Synthesis and Purification Overview

Understanding the synthesis and purification process can provide insights into potential impurities. A common laboratory-scale synthesis involves the bromination of 2-iodotoluene.[6] Another route is the conversion of 2-iodobenzyl alcohol using hydrobromic and sulfuric acids.[6]

Purification is typically achieved by recrystallization or column chromatography.[6] For instance, fast column chromatography using a silica gel stationary phase and a hexane/dichloromethane gradient elution can be employed to purify the crude product.[6]

Logical Workflow for Sourcing and Quality Verification

The following diagram illustrates a logical workflow for researchers from sourcing this compound to its use in experiments, emphasizing quality control.

cluster_sourcing Sourcing cluster_verification In-House Quality Verification cluster_application Experimental Application s1 Identify Potential Suppliers s2 Compare Purity, Price, and Availability s1->s2 s3 Request Certificate of Analysis (CoA) s2->s3 s4 Select Supplier and Procure s3->s4 v1 Visual Inspection s4->v1 v2 Purity Analysis (GC or NMR) v1->v2 v3 Compare Data with CoA v2->v3 v4 Decision: Accept or Reject Batch v3->v4 a1 Proceed with Experiment v4->a1 Accepted a2 Contact Supplier for Investigation v4->a2 Rejected

Sourcing and Quality Verification Workflow for this compound.

By following a systematic approach to sourcing and implementing rigorous in-house quality control, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

Unveiling 2-Iodobenzyl Bromide: A Literature Review of its Discovery and Early Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive literature review of the discovery, synthesis, and early applications of 2-iodobenzyl bromide, a key reagent in organic synthesis with continued relevance in modern drug discovery and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research, offering a detailed historical perspective and practical experimental information.

Discovery and First Synthesis

The first documented synthesis of this compound can be traced back to the work of H. A. Sloviter in 1949, as described in the Journal of the American Chemical Society. While the paper's primary focus was on the preparation of para-substituted iodo-organic compounds, the methodology was successfully adapted for the synthesis of the ortho-isomer, this compound. The synthesis involved the bromination of 2-iodotoluene.

Prior to this, a 1934 publication by S. C. J. Olivier and J. P. J. Weber in the Recueil des Travaux Chimiques des Pays-Bas explored the behavior of various substituted benzyl bromides with magnesium. While this paper does not explicitly detail the synthesis of this compound, it laid important groundwork for the understanding of the reactivity of related halogenated aromatic compounds.

Physicochemical Properties

This compound is a solid at room temperature with a melting point in the range of 54-60 °C. Key physicochemical data are summarized in the table below.

PropertyValueReference
CAS Number40400-13-3
Molecular FormulaIC₆H₄CH₂Br
Molecular Weight296.93 g/mol
Melting Point54-60 °C

Early Synthetic Methodologies

The seminal work by Sloviter provided the foundational method for the preparation of this compound. The experimental protocol, adapted from the synthesis of the para-isomer, is detailed below.

Experimental Protocol: Synthesis of this compound (adapted from Sloviter, 1949)

Starting Material: 2-Iodotoluene

Reagents: N-Bromosuccinimide (NBS), Benzoyl Peroxide (initiator)

Solvent: Carbon Tetrachloride (CCl₄)

Procedure:

  • A solution of 2-iodotoluene in carbon tetrachloride is prepared in a reaction vessel equipped with a reflux condenser and a light source.

  • N-Bromosuccinimide and a catalytic amount of benzoyl peroxide are added to the solution.

  • The reaction mixture is heated to reflux and irradiated with a suitable light source (e.g., a sunlamp) to initiate the radical bromination.

  • The reaction is monitored for the disappearance of the starting material.

  • Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration.

  • The filtrate is washed with a solution of sodium thiosulfate to remove any remaining bromine, followed by washing with water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure.

  • The crude this compound is then purified by recrystallization or distillation.

The logical workflow for this synthesis is depicted in the following diagram:

Synthesis_Workflow Synthesis of this compound start Start dissolve Dissolve 2-Iodotoluene in Carbon Tetrachloride start->dissolve add_reagents Add N-Bromosuccinimide and Benzoyl Peroxide dissolve->add_reagents reflux_irradiate Heat to Reflux and Irradiate add_reagents->reflux_irradiate monitor Monitor Reaction Progress reflux_irradiate->monitor cool_filter Cool and Filter (remove Succinimide) monitor->cool_filter wash Wash with Na₂S₂O₃, H₂O, and Brine cool_filter->wash dry_concentrate Dry over MgSO₄ and Concentrate wash->dry_concentrate purify Purify by Recrystallization/Distillation dry_concentrate->purify end End Product: This compound purify->end

Synthesis of this compound Workflow

Early Applications in Organic Synthesis

Following its discovery, this compound emerged as a valuable reagent in organic synthesis, primarily utilized as an alkylating agent. Its reactivity is centered around the benzylic bromide, which is susceptible to nucleophilic substitution, and the ortho-iodo group, which can participate in various coupling reactions.

One of the early and significant applications of this compound was in the preparation of Grignard reagents. The reaction of this compound with magnesium in an ethereal solvent yields the corresponding Grignard reagent, 2-iodobenzylmagnesium bromide. This organometallic intermediate served as a versatile nucleophile for the formation of new carbon-carbon bonds.

The formation and subsequent reactions of the Grignard reagent can be visualized as follows:

Grignard_Pathway Grignard Reagent Formation and Reaction start This compound magnesium Magnesium (Mg) in Ether start->magnesium Reaction grignard 2-Iodobenzylmagnesium Bromide (Grignard Reagent) magnesium->grignard Formation addition Nucleophilic Addition grignard->addition electrophile Electrophile (e.g., Aldehyde, Ketone) electrophile->addition product New Carbon-Carbon Bond Formation addition->product

Grignard Reagent Pathway

In the decades following its discovery, this compound was employed in the synthesis of a variety of organic molecules, including natural product analogs and other complex structures. Its utility as a bifunctional building block, capable of undergoing sequential or orthogonal reactions at the benzylic and aromatic positions, made it a valuable tool for synthetic chemists.

This review provides a foundational understanding of the origins and initial utility of this compound. Further research into the historical literature will undoubtedly uncover more nuanced applications and contribute to a deeper appreciation of this versatile chemical entity.

Physical properties like melting and boiling point of 2-Iodobenzyl bromide.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the key physical properties of 2-Iodobenzyl bromide (α-Bromo-2-iodotoluene), a crucial reagent in organic synthesis and drug discovery. A thorough understanding of its physical characteristics is essential for its proper handling, storage, and application in experimental settings.

Core Physical Properties

This compound is a solid at room temperature, appearing as a white to yellow or orange powder or crystal. Its key physical properties are summarized in the table below.

Physical PropertyValueConditions
Melting Point54-60 °C(lit.)[1]
52.0 to 58.0 °C
55 °C(reference)
42-49 °C(after crystallization)
Boiling Point125 °Cat 4 mmHg[2]
85-92 °Cat 0.5 mmHg
Flash Point>110 °Cclosed cup
Molecular Weight296.93 g/mol [3]
Molecular FormulaC₇H₆BrI[3]

Experimental Protocols

While specific experimental determinations for the physical properties of this compound are not extensively detailed in the literature, standard laboratory procedures are employed.

Melting Point Determination:

The melting point of a crystalline solid such as this compound is typically determined using a capillary melting point apparatus. A small, powdered sample of the compound is packed into a thin-walled capillary tube, which is then placed in the heating block of the apparatus. The temperature is gradually increased, and the range from which the substance first begins to melt until it becomes completely liquid is recorded as the melting point range. The varied reported melting points for this compound may be attributed to differences in sample purity.

Boiling Point Determination under Reduced Pressure:

Given that this compound has a relatively high boiling point at atmospheric pressure, which can lead to decomposition, its boiling point is typically determined under reduced pressure (vacuum distillation). The compound is heated in a distillation apparatus connected to a vacuum pump. A manometer is used to measure the pressure within the system. The temperature at which the liquid boils and its vapor is in equilibrium with the liquid at a given reduced pressure is recorded as the boiling point.

Synthesis Workflow

The synthesis of this compound can be achieved through various routes. One common method involves the bromination of 2-iodotoluene. The following diagram illustrates a generalized workflow for such a synthesis.

Synthesis_Workflow Start Start: 2-Iodotoluene Reaction Reaction Vessel: Reflux in a suitable solvent (e.g., Carbon Tetrachloride) Start->Reaction Add to Reagents Reagents: - N-Bromosuccinimide (NBS) - Radical Initiator (e.g., AIBN) Reagents->Reaction Add to Workup Work-up: - Cooling - Filtration - Washing Reaction->Workup Proceed to Purification Purification: - Distillation under reduced pressure or - Recrystallization Workup->Purification Proceed to Product Final Product: This compound Purification->Product Yields

Caption: A generalized workflow for the synthesis of this compound from 2-iodotoluene.

This technical guide provides essential information on the physical properties and a representative synthesis workflow for this compound, which should prove valuable for researchers and professionals in the fields of chemistry and drug development.

References

A Comprehensive Technical Guide to the Reactivity Profile of the Benzylic Bromide in 2-Iodobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity of the benzylic bromide functionality in 2-iodobenzyl bromide. This bifunctional molecule serves as a versatile building block in organic synthesis, offering two distinct reactive sites: a highly reactive benzylic bromide and a less reactive aryl iodide. Understanding the chemoselectivity and reactivity of the benzylic position is crucial for its effective utilization in the synthesis of complex organic molecules, including active pharmaceutical ingredients. This document outlines the synthesis of this compound, explores its key reactions at the benzylic carbon, and provides detailed experimental protocols and quantitative data to support further research and development.

Synthesis of this compound

This compound can be synthesized through several routes, most commonly via the bromination of the corresponding alcohol or the radical bromination of the parent toluene. The conversion of 2-iodobenzyl alcohol to this compound using a mixture of hydrobromic and sulfuric acids is a well-established method.[1]

Synthesis from 2-Iodobenzyl Alcohol

A prevalent method involves the nucleophilic substitution of the hydroxyl group in 2-iodobenzyl alcohol with a bromide ion, typically from hydrobromic acid, under acidic conditions.

Table 1: Synthesis of this compound from 2-Iodobenzyl Alcohol

Reactants Reagents Conditions Yield Purification
2-Iodobenzyl alcohol48% Hydrobromic acid, 98% Sulfuric acid150 °C, 2 hours84%Fast column chromatography (silica gel, 0-20% dichloromethane/hexane)[1]
Experimental Protocol: Synthesis from 2-Iodobenzyl Alcohol[1]
  • To a suspension of 2-iodobenzyl alcohol (0.94 g, 4.0 mmol), add 48% hydrobromic acid (10 mL) and 98% sulfuric acid (2 mL).

  • Heat the resulting suspension in an oil bath at 150 °C with stirring for 2 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the mixture with dichloromethane (2 x 10 mL).

  • Combine the organic layers and dry with anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by fast column chromatography using a gradient elution of 0-20% dichloromethane in hexane to afford this compound (1.0 g, 84% yield) as a white solid.

Reactivity of the Benzylic Bromide

The benzylic bromide in this compound is the more reactive of the two halogenated sites. Its reactivity is characteristic of benzylic halides, which can undergo nucleophilic substitution, coupling, and radical reactions. The adjacent benzene ring plays a crucial role in stabilizing intermediates, thereby influencing the reaction pathways.

Nucleophilic Substitution Reactions

Benzylic halides are proficient substrates for both S(_N)1 and S(_N)2 reactions.[2] As a primary benzylic halide, this compound is sterically unhindered, which favors the S(_N)2 mechanism.[2] However, the benzylic position can also stabilize a carbocation intermediate through resonance, making an S(_N)1 pathway plausible under appropriate conditions (e.g., with polar protic solvents and non-basic nucleophiles).

In the S(_N)2 mechanism, a nucleophile attacks the electrophilic benzylic carbon in a single, concerted step, displacing the bromide leaving group.[3][4] This pathway is favored by strong, non-bulky nucleophiles and polar aprotic solvents.

The S(_N)1 pathway involves a two-step process where the bromide ion first departs, forming a resonance-stabilized benzylic carbocation. This intermediate is then attacked by a nucleophile.[3][4] This mechanism is more likely with weak nucleophiles or in polar protic solvents that can solvate the leaving group.

Nucleophilic_Substitution cluster_sn2 SN2 Pathway cluster_sn1 SN1 Pathway sub 2-Iodobenzyl Bromide ts_sn2 [Transition State]SN2 sub->ts_sn2  Nu⁻ (strong) Concerted Step carbocation Benzylic Carbocation (Resonance Stabilized) sub->carbocation Slow -Br⁻ prod_sn2 Substitution Product ts_sn2->prod_sn2 prod_sn1 Substitution Product carbocation->prod_sn1 Fast +Nu⁻

Figure 1: General pathways for S(_N)1 and S(_N)2 reactions at the benzylic position.

Table 2: Examples of Nucleophilic Substitution Reactions

Nucleophile Solvent Product Type Significance
Hydroxide (e.g., NaOH)Water/THF2-Iodobenzyl alcoholRegeneration of starting material for synthesis.
Alkoxides (e.g., NaOEt)Ethanol2-Iodobenzyl etherSynthesis of ether derivatives.
Cyanide (e.g., NaCN)DMSO2-IodophenylacetonitrileCarbon chain extension, precursor to carboxylic acids.
Amines (e.g., R-NH₂)AcetonitrileN-substituted-2-iodobenzylamineBuilding blocks for pharmaceuticals.
Azide (e.g., NaN₃)Acetone/Water2-Iodobenzyl azidePrecursor for amines via reduction or for triazoles via click chemistry.
Thiolates (e.g., R-SNa)DMF2-Iodobenzyl sulfideSynthesis of sulfur-containing compounds.
Coupling Reactions

While the aryl iodide is the primary site for palladium-catalyzed cross-coupling reactions like Suzuki or Sonogashira, the benzylic bromide can participate in homo-coupling reactions, often promoted by reducing metals like zinc.[5][6] These reactions proceed through an organometallic intermediate or a radical mechanism to form a new carbon-carbon bond.

Coupling_Workflow reactant 2 x 2-Iodobenzyl Bromide intermediate Organometallic or Radical Intermediate reactant->intermediate Activation reagent Reducing Metal (e.g., Zn) reagent->intermediate product 1,2-bis(2-iodophenyl)ethane (Homo-coupled Product) intermediate->product Coupling

Figure 2: Workflow for the homo-coupling of this compound.

Table 3: Reductive Homo-Coupling of Benzylic Halides

Substrate Type Metal Promoter Medium Product Type Typical Yields
Benzylic BromidesZinc (Zn)AqueousDimerized ProductModerate to Good[6]
Benzylic ChloridesZinc (Zn)AqueousDimerized ProductLower than bromides[6]
Radical Reactions

The C-Br bond at the benzylic position can undergo homolytic cleavage to form a 2-iodobenzyl radical. This radical is stabilized by resonance with the adjacent benzene ring, making reactions at this position favorable.[2] While the molecule is already brominated, it can act as a radical precursor in reactions initiated by light, heat, or a radical initiator.

Radical_Formation cluster_main Radical Formation and Resonance cluster_resonance Resonance Structures start This compound radical 2-Iodobenzyl Radical + Br• start->radical Initiation (e.g., hv, Δ) res1 •CH₂ on ring radical->res1 Delocalization res2 • on ortho C res1->res2 res3 • on para C res2->res3 res4 • on ortho C' res3->res4

Figure 3: Formation and resonance stabilization of the 2-iodobenzyl radical.

Influence of the Ortho-Iodo Substituent

The presence of the iodine atom at the ortho position has notable effects on the reactivity of the benzylic bromide:

  • Steric Hindrance: The large size of the iodine atom can create steric hindrance, potentially slowing down the rate of S(_N)2 reactions by impeding the backside attack of the nucleophile.

  • Electronic Effects: As a halogen, iodine is an ortho, para-directing deactivator in electrophilic aromatic substitution. Its electron-withdrawing inductive effect can slightly increase the electrophilicity of the benzylic carbon. However, this effect is generally considered minor compared to the steric and resonance effects governing the reactivity at the benzylic site.

Applications in Organic Synthesis

The dual reactivity of this compound makes it a valuable intermediate. The benzylic bromide is typically reacted first due to its higher reactivity. This allows for the introduction of a wide variety of functional groups via nucleophilic substitution. The remaining aryl iodide can then be used for subsequent transformations, such as palladium-catalyzed cross-coupling reactions, to build molecular complexity. This sequential reactivity is a powerful strategy in the synthesis of pharmaceuticals and other advanced materials.

Safety and Handling

This compound is classified as a corrosive and hazardous substance. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause allergy or asthma symptoms if inhaled.[7][8] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood. Store in a cool, dry place away from incompatible materials.

References

Methodological & Application

Application Notes and Protocols: 2-Iodobenzyl Bromide in Suzuki Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Iodobenzyl bromide in palladium-catalyzed Suzuki cross-coupling reactions. This versatile building block, containing two distinct reactive sites—a benzylic bromide and an aryl iodide—offers unique opportunities for the selective synthesis of complex molecular architectures relevant to pharmaceutical and materials science research.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] Its application in the synthesis of biaryl and benzyl-aryl motifs is of paramount importance in drug discovery and development.[2][3] this compound presents an interesting substrate for this reaction due to the presence of two different carbon-halogen bonds: a C(sp³)-Br bond at the benzylic position and a C(sp²)-I bond on the aromatic ring.

The relative reactivity of these two sites is dependent on the specific reaction conditions, including the choice of palladium catalyst, ligand, and base. Generally, the oxidative addition of a palladium(0) complex to the C-Br bond of a benzyl bromide is a facile process.[4] While aryl iodides are also highly reactive in Suzuki couplings, conditions can be optimized to favor the selective reaction at the more labile benzylic bromide position. This chemoselectivity allows for the synthesis of 2-iodo-diarylmethanes, which can serve as versatile intermediates for further functionalization at the aryl iodide position.

Data Presentation: Reaction Conditions and Expected Yields

The following table summarizes typical reaction conditions and expected yields for the selective Suzuki cross-coupling of this compound with various arylboronic acids at the benzylic position. The data is compiled based on established protocols for Suzuki reactions of benzyl bromides.[4]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (10:1)8012~85-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)Cs₂CO₃1,4-Dioxane1008~90-98
34-Fluorophenylboronic acidPdCl₂(dppf) (3)-K₂CO₃DMF9016~80-90
43-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/Ethanol/H₂O (4:1:1)8012~75-85
54-Acetylphenylboronic acidPd(OAc)₂ (2)RuPhos (4)K₂CO₃THF/H₂O (10:1)7024~70-80

Mandatory Visualization

Selective Suzuki Cross-Coupling of this compound

Caption: Selective Suzuki coupling at the benzylic bromide of this compound.

Experimental Workflow for Suzuki Cross-Coupling

Workflow A 1. Reagent Preparation - Dissolve this compound,  arylboronic acid, and base in solvent. B 2. Degassing - Sparge the reaction mixture  with an inert gas (Ar or N₂). A->B C 3. Catalyst Addition - Add the Palladium catalyst and ligand  under an inert atmosphere. B->C D 4. Reaction - Heat the mixture to the specified  temperature and monitor progress by TLC or GC-MS. C->D E 5. Workup - Cool the reaction, dilute with water,  and extract with an organic solvent. D->E F 6. Purification - Dry the organic layer, concentrate,  and purify by column chromatography. E->F G 7. Analysis - Characterize the product by  NMR, MS, and other analytical techniques. F->G

Caption: General experimental workflow for the Suzuki cross-coupling reaction.

Experimental Protocols

General Protocol for the Selective Suzuki Cross-Coupling of this compound with an Arylboronic Acid

This protocol is based on established methods for the Suzuki coupling of benzyl bromides and is optimized for selectivity at the benzylic position.[4]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (10 mL)

  • Deionized water (1 mL)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for extraction (e.g., ethyl acetate) and column chromatography (e.g., hexane, ethyl acetate)

Equipment:

  • Schlenk flask or a round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add degassed toluene (10 mL) and deionized water (1 mL) to the flask via syringe.

  • Catalyst Preparation and Addition: In a separate vial under an inert atmosphere, prepare a stock solution of the catalyst by dissolving Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in a small amount of degassed toluene. Add the catalyst solution to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Characterize the purified 2-iodo-diarylmethane product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Safety Precautions:

  • Palladium catalysts and phosphine ligands are air-sensitive and potentially toxic. Handle them in a fume hood and under an inert atmosphere.

  • This compound is a lachrymator and should be handled with care in a well-ventilated fume hood.

  • Organic solvents are flammable. Use appropriate safety measures when heating.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Protocol for Chemoselective Sonogashira Coupling of 2-Iodobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[2] This document provides a detailed protocol for the chemoselective Sonogashira coupling of 2-iodobenzyl bromide with terminal alkynes. The protocol is designed to selectively couple the alkyne to the aryl iodide position, leaving the benzyl bromide moiety intact for further functionalization. This chemoselectivity is achieved by exploiting the higher reactivity of the C(sp²)-I bond compared to the C(sp³)-Br bond under controlled reaction conditions.[2]

Principle of Chemoselectivity

The successful chemoselective Sonogashira coupling of this compound hinges on the differential reactivity of the two halogenated sites. The general reactivity trend for halides in Sonogashira coupling is: vinyl iodide ≥ vinyl triflate > vinyl bromide > vinyl chloride > aryl iodide > aryl triflate ≥ aryl bromide >> aryl chloride.[2] This established trend indicates that the oxidative addition of the palladium(0) catalyst to the aryl iodide bond is significantly faster than its addition to the alkyl bromide bond. By carefully controlling the reaction temperature and choice of catalyst, selective coupling at the more reactive aryl iodide site can be achieved.

Experimental Protocols

This protocol is a general guideline and may require optimization for specific terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne, trimethylsilylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), the terminal alkyne (1.1-1.5 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.01-0.05 equiv), and copper(I) iodide (0.02-0.10 equiv).

  • Solvent and Base Addition: Add the anhydrous solvent (e.g., THF or DMF, approximately 0.1-0.2 M concentration of the limiting reagent) followed by the amine base (e.g., triethylamine or DIPEA, 2.0-3.0 equiv).

  • Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). For less reactive alkynes, gentle heating (e.g., 40-50 °C) may be required, but higher temperatures should be avoided to minimize potential side reactions involving the benzyl bromide.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the chemoselective Sonogashira coupling of this compound with various terminal alkynes. These are representative examples, and actual yields may vary depending on the specific alkyne and reaction scale.

Table 1: Reaction Conditions for Chemoselective Sonogashira Coupling of this compound

ParameterCondition
Substrate This compound (1.0 equiv)
Alkyne Terminal Alkyne (1.2 equiv)
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2 mol%)
Copper Co-catalyst CuI (4 mol%)
Base Triethylamine (2.5 equiv)
Solvent Anhydrous THF
Temperature Room Temperature
Reaction Time 4-12 hours

Table 2: Representative Yields with Different Terminal Alkynes

EntryTerminal AlkyneProductExpected Yield (%)
1Phenylacetylene2-(Phenylethynyl)benzyl bromide85-95
21-Hexyne2-(Hex-1-yn-1-yl)benzyl bromide80-90
3Trimethylsilylacetylene2-((Trimethylsilyl)ethynyl)benzyl bromide90-98
43-Hydroxy-3-methyl-1-butyne4-(2-(Bromomethyl)phenyl)-2-methylbut-3-yn-2-ol75-85

Mandatory Visualizations

Reaction Scheme:

Sonogashira_Coupling 2_Iodobenzyl_bromide This compound Product 2-(Alkynyl)benzyl bromide 2_Iodobenzyl_bromide->Product Terminal_Alkyne Terminal Alkyne (R-C≡C-H) Terminal_Alkyne->Product Catalysts Pd(PPh₃)₂Cl₂ (cat.) CuI (cat.) Base Base (e.g., Et₃N) Solvent Solvent (e.g., THF)

Caption: General scheme for the Sonogashira coupling of this compound.

Experimental Workflow:

Workflow Start Reaction Setup (Inert Atmosphere) Reagents Add this compound, Alkyne, Pd Catalyst, CuI Start->Reagents Solvent_Base Add Anhydrous Solvent and Base Reagents->Solvent_Base Reaction Stir at Room Temperature (Monitor by TLC/GC-MS) Solvent_Base->Reaction Workup Quench with NH₄Cl (aq) and Extract Reaction->Workup Purification Dry, Concentrate, and Purify by Column Chromatography Workup->Purification End Isolated Product Purification->End

Caption: Experimental workflow for the Sonogashira coupling protocol.

Proposed Catalytic Cycle:

Catalytic_Cycle cluster_Pd_cycle Palladium Cycle cluster_Cu_cycle Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)-I(L₂) Transmetalation Transmetalation PdII_Aryl->Transmetalation R-C≡C-Cu PdII_Aryl_Alkynyl Ar-Pd(II)-C≡CR(L₂) RedElim Reductive Elimination PdII_Aryl_Alkynyl->RedElim Product_Release Ar-C≡CR Product_Release->Pd0 Releases Product CuI CuI Alkyne_Coord Alkyne Coordination CuI->Alkyne_Coord R-C≡C-H Cu_Alkyne_Complex [R-C≡C-H---CuI] Deprotonation Deprotonation Cu_Alkyne_Complex->Deprotonation Base Cu_Acetylide R-C≡C-Cu Cu_Acetylide->Transmetalation

Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.

Troubleshooting and Side Reactions

  • Low Yield: If the reaction is sluggish, ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere. A slight increase in temperature (to 40-50 °C) or the use of a more polar solvent like DMF might improve the yield.

  • Side Reactions: The primary potential side reaction is the homocoupling of the terminal alkyne (Glaser coupling), which is promoted by the presence of oxygen and the copper catalyst. Deoxygenating the solvent and maintaining an inert atmosphere can minimize this. At higher temperatures, there is a risk of reaction at the benzyl bromide position. If this is observed, the reaction temperature should be lowered. Another potential side reaction is the reduction of the benzyl bromide, which can be minimized by using purified reagents and maintaining stoichiometric control.

  • Purification Challenges: The polarity of the product will be similar to the starting material, which can make chromatographic separation challenging. Careful selection of the eluent system and potentially using a high-resolution chromatography technique may be necessary.

By following this protocol, researchers can effectively perform the chemoselective Sonogashira coupling of this compound, providing a valuable intermediate for the synthesis of complex molecules in pharmaceutical and materials science research.

References

Application Notes and Protocols: 2-Iodobenzyl Bromide as an Alkylating Agent for Amines and Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodobenzyl bromide is a versatile bifunctional reagent utilized in organic synthesis, particularly within the realms of medicinal chemistry and drug development. Its structure incorporates a reactive benzyl bromide moiety, an excellent electrophile for nucleophilic substitution, and an iodo-substituted aromatic ring, which serves as a handle for further molecular elaboration through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings). This dual reactivity makes it a valuable building block for the synthesis of complex molecular architectures and diverse compound libraries.

These application notes provide detailed protocols and quantitative data for the use of this compound as an alkylating agent for the N-alkylation of amines and the O-alkylation of phenols.

N-Alkylation of Amines

The N-alkylation of primary and secondary amines with this compound proceeds via a standard SN2 mechanism to afford the corresponding secondary and tertiary amines, respectively. These products are valuable intermediates, as the 2-iodobenzyl group can be further functionalized. A common challenge in the N-alkylation of primary amines is the potential for overalkylation to form the tertiary amine. The choice of reaction conditions, stoichiometry, and base is crucial to achieving high selectivity for the desired mono-alkylated product.

General Reaction Scheme:

Quantitative Data for N-Alkylation

While specific data for a wide range of amines with this compound is not extensively documented in single sources, analogous reactions with substituted benzyl bromides and anilines provide representative data. The following table summarizes typical yields for the N-alkylation of various anilines.

Amine SubstrateProductBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-IodoanilineN-(2-Iodobenzyl)-2-iodoanilineK₂CO₃Acetonitrile801260-75[1]
AnilineN-BenzylanilineTriethylamineDMF20-25876[2]
4-BromoanilineN-Benzyl-4-bromoaniline----(Mainly CBZ product)[3]
4-IodoanilineN-Benzyl-4-iodoaniline----(Mainly CBZ product)[3]

Note: The reaction of anilines with benzyl chloroformate can sometimes yield N-benzylated products, and the selectivity is influenced by substituents on the aniline ring.

Experimental Protocol: N-Alkylation of 2-Iodoaniline (Direct Alkylation)

This protocol describes the direct N-alkylation of 2-iodoaniline with an alkyl halide, a method that can be adapted for this compound.[1]

Materials:

  • 2-Iodoaniline

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-iodoaniline (1.0 equivalent) in acetonitrile, add anhydrous potassium carbonate (2.0-3.0 equivalents).

  • Add this compound (1.1-1.5 equivalents) to the suspension.

  • Stir the reaction mixture at 80 °C for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(2-iodobenzyl)-2-iodoaniline.

O-Alkylation of Phenols

The O-alkylation of phenols with this compound is a facile and high-yielding transformation that follows the Williamson ether synthesis mechanism. The reaction typically proceeds in the presence of a mild base, such as potassium carbonate, in a polar aprotic solvent like acetone or acetonitrile. The resulting 2-iodobenzyl ethers are stable intermediates for further synthetic manipulations.

General Reaction Scheme:

Quantitative Data for O-Alkylation of Hydroxybenzaldehydes

The following data for the O-alkylation of various hydroxybenzaldehydes with this compound demonstrates the efficiency of this transformation.

Phenol SubstrateProductBaseSolventTemperatureTime (h)Yield (%)Reference
2-Hydroxybenzaldehyde2-((2-Iodobenzyl)oxy)benzaldehydeK₂CO₃, KIAcetoneReflux392[4][5]
3-Hydroxybenzaldehyde3-((2-Iodobenzyl)oxy)benzaldehydeK₂CO₃, KIAcetoneReflux398[4][5]
4-Hydroxybenzaldehyde4-((2-Iodobenzyl)oxy)benzaldehydeK₂CO₃, KIAcetoneReflux2100[4][5]
Experimental Protocol: O-Alkylation of 4-Hydroxybenzaldehyde

This protocol details the synthesis of 4-((2-iodobenzyl)oxy)benzaldehyde.[4][5]

Materials:

  • 4-Hydroxybenzaldehyde

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Potassium iodide (KI)

  • Acetone

  • Standard workup and purification reagents

Procedure:

  • A mixture of 4-hydroxybenzaldehyde (1.0 equivalent), this compound (1.0 equivalent), potassium carbonate (2.0 equivalents), and potassium iodide (0.1 equivalents) in acetone is heated at reflux.

  • The reaction is stirred for 2 hours.

  • After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by a suitable method (e.g., crystallization or column chromatography) to yield 4-((2-iodobenzyl)oxy)benzaldehyde.

Visualizations

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Amine Amine Substrate StirHeat Stirring at Elevated Temperature (e.g., 80°C) Amine->StirHeat Base Base (e.g., K₂CO₃) Base->StirHeat Solvent Solvent (e.g., Acetonitrile) Solvent->StirHeat Reagent This compound Reagent->StirHeat Filter Filtration StirHeat->Filter Reaction Mixture Concentrate1 Concentration Filter->Concentrate1 Extract Extraction Concentrate1->Extract Dry Drying Extract->Dry Concentrate2 Concentration Dry->Concentrate2 Purify Column Chromatography Concentrate2->Purify Product Pure N-(2-Iodobenzyl)amine Purify->Product

Caption: Experimental workflow for the N-alkylation of amines with this compound.

O_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Phenol Phenol Substrate Reflux Reflux Phenol->Reflux Base Base (e.g., K₂CO₃) Base->Reflux Catalyst Catalyst (e.g., KI) Catalyst->Reflux Solvent Solvent (e.g., Acetone) Solvent->Reflux Reagent This compound Reagent->Reflux Concentrate1 Concentration Reflux->Concentrate1 Reaction Mixture Partition Partitioning Concentrate1->Partition Dry Drying Partition->Dry Concentrate2 Concentration Dry->Concentrate2 Purify Purification Concentrate2->Purify Product Pure O-(2-Iodobenzyl)phenol Purify->Product

Caption: Experimental workflow for the O-alkylation of phenols with this compound.

Alkylation_Mechanism Nucleophile Nucleophile (Amine or Phenoxide) TransitionState Sₙ2 Transition State Nucleophile->TransitionState Nucleophilic Attack AlkylatingAgent This compound AlkylatingAgent->TransitionState Product Alkylated Product TransitionState->Product LeavingGroup Bromide Ion TransitionState->LeavingGroup Leaving Group Departure

Caption: General Sₙ2 mechanism for the alkylation of amines and phenols.

References

Application of 2-Iodobenzyl Bromide in Medicinal Chemistry and Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodobenzyl bromide is a versatile reagent in medicinal chemistry, primarily utilized as a key building block in the synthesis of various heterocyclic compounds with significant biological activities. Its utility stems from the presence of two reactive sites: a benzylic bromide that is susceptible to nucleophilic substitution and an iodo group that can participate in cross-coupling reactions. This dual reactivity allows for the construction of complex molecular architectures, making it a valuable tool in the discovery and development of novel therapeutic agents. This document provides an overview of the applications of this compound in the synthesis of anticancer agents, specifically focusing on isoindolinone-based PARP and HDAC inhibitors, and its use in the preparation of radiolabeled compounds for imaging applications.

Application in the Synthesis of Anticancer Agents

This compound is a crucial starting material for the synthesis of isoindolinone derivatives, a class of compounds that has demonstrated potent anticancer properties. These derivatives have been investigated as inhibitors of key enzymes involved in cancer progression, such as Poly(ADP-ribose) polymerase (PARP) and Histone Deacetylases (HDACs).

Isoindolinone-Based PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair. In cancer cells with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations, inhibition of PARP leads to synthetic lethality and cell death. Isoindolinone-based PARP inhibitors have been developed that show promising activity, and this compound can be a key component in their synthesis.

Isoindolinone-Based HDAC Inhibitors

Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression. In cancer, HDACs are often dysregulated, leading to the silencing of tumor suppressor genes. HDAC inhibitors can restore normal gene expression patterns and induce apoptosis in cancer cells. Several isoindolinone derivatives have been identified as potent HDAC inhibitors.[1]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative isoindolinone derivatives, some of which can be synthesized using this compound as a precursor.

Compound IDTargetCancer Cell LineIC50 (µM)Reference
Isoindolinone Derivative 1 HDAC1HeLa0.0651[1]
Isoindolinone Derivative 2 HDAC1A5490.0579[1]
Isoindolinone Derivative 3 Carbonic Anhydrase I-0.01124[2]
Isoindolinone Derivative 4 Carbonic Anhydrase II-0.01302[2]
Compound 7a Topoisomerase I/IIFaDu (Head and Neck)1.73[3]
Compound 9 Antiviral (HSV-1)-0.32[4]
Compound 14 COX-2-5.0 - 17.6[4]
Compound 5 (Salicylamide derivative) HDAC1-22.2[5]
Compound 5 (Salicylamide derivative) HDAC2-27.3[5]
Compound 5 (Salicylamide derivative) HDAC3-7.9[5]

Experimental Protocols

General Protocol for the Synthesis of N-(2-Iodobenzyl)amines

This protocol describes a general method for the N-alkylation of a primary or secondary amine with this compound, a key step in the synthesis of many isoindolinone precursors.

Materials:

  • This compound

  • Primary or secondary amine

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent

  • Magnetic stirrer and heating plate

  • Round-bottom flask

  • Condenser

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a solution of the amine (1.0 eq) in acetonitrile or DMF, add potassium carbonate (2.0 eq).

  • Add this compound (1.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(2-iodobenzyl)amine.

Protocol for the Synthesis of an Isoindolinone-Based PARP Inhibitor Precursor

This protocol outlines the synthesis of a key isoindolinone intermediate, which can be further elaborated to generate PARP inhibitors. This is a generalized procedure based on common synthetic routes for isoindolinones.

Step 1: Synthesis of 2-(2-Iodobenzyl)isoindoline-1,3-dione

  • To a solution of phthalimide (1.0 eq) and potassium carbonate (1.5 eq) in DMF, add this compound (1.1 eq).

  • Heat the mixture to 80 °C and stir for 4-6 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into ice-water.

  • Collect the precipitate by filtration, wash with water, and dry to yield 2-(2-iodobenzyl)isoindoline-1,3-dione.

Step 2: Reductive Cyclization to form an Isoindolinone Core

  • The 2-(2-iodobenzyl)isoindoline-1,3-dione from Step 1 can undergo various reductive cyclization reactions to form the isoindolinone core. A common method involves reduction with a metal hydride followed by intramolecular cyclization.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways targeted by the synthesized compounds.

HDAC_Inhibition_Pathway HDAC Histone Deacetylase (HDAC) Histones Histones HDAC->Histones Deacetylation Chromatin Condensed Chromatin HDAC->Chromatin HDACi Isoindolinone-based HDAC Inhibitor HDACi->HDAC Inhibition Ac_Histones Acetylated Histones Histones->Ac_Histones Acetylation Ac_Histones->Histones Open_Chromatin Open Chromatin Ac_Histones->Open_Chromatin Chromatin->Open_Chromatin Relaxation Open_Chromatin->Chromatin TSG Tumor Suppressor Genes (e.g., p21) Open_Chromatin->TSG Gene Transcription Apoptosis Apoptosis TSG->Apoptosis Induction

Caption: HDAC Inhibition Pathway Leading to Apoptosis.

PARP_Inhibition_Pathway cluster_0 Normal Cell (with BRCA) cluster_1 Cancer Cell (BRCA deficient) + PARP Inhibitor DNA_SSB DNA Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP recruits DNA_DSB DNA Double-Strand Break (DSB) DNA_SSB->DNA_DSB replication fork collapse BER Base Excision Repair (BER) PARP->BER activates BER->DNA_SSB repairs BRCA BRCA1/2 DNA_DSB->BRCA recruits HR Homologous Recombination (HR) BRCA->HR activates HR->DNA_DSB repairs Cell_Survival Cell Survival HR->Cell_Survival DNA_SSB_C DNA Single-Strand Break (SSB) PARP_C PARP DNA_SSB_C->PARP_C DNA_DSB_C Accumulated DNA DSBs DNA_SSB_C->DNA_DSB_C unrepaired SSBs lead to PARPi Isoindolinone-based PARP Inhibitor PARPi->PARP_C Inhibition BER_C BER (Inhibited) PARP_C->BER_C BRCA_C BRCA1/2 (Deficient) DNA_DSB_C->BRCA_C Apoptosis Apoptosis DNA_DSB_C->Apoptosis unrepaired DSBs lead to HR_C HR (Deficient) BRCA_C->HR_C

Caption: PARP Inhibition in BRCA-Deficient Cancer Cells.

Application in Radiopharmaceutical Development

This compound's iodine atom makes it a suitable precursor for the synthesis of radiolabeled compounds for use in nuclear medicine, particularly for Single Photon Emission Computed Tomography (SPECT) imaging. By replacing the stable ¹²⁷I isotope with a radioactive isotope such as ¹²³I or ¹²⁵I, a radiotracer can be produced.

Synthesis of Radioiodinated Imaging Agents

A notable example of a radiopharmaceutical with a similar structural motif is meta-iodobenzylguanidine (MIBG), which is used for the imaging and therapy of neuroendocrine tumors.[6][7] A similar approach can be used to synthesize 2-iodobenzylguanidine for potential imaging applications.

General Protocol for Radioiodination

This protocol is adapted from the synthesis of radioiodinated MIBG and can be applied to precursors derived from this compound.

Materials:

  • 2-Iodobenzylamine precursor

  • Cyanamide

  • Potassium bicarbonate

  • Sulfuric acid

  • Radioiodide (e.g., Na[¹²³I])

  • Oxidizing agent (e.g., Chloramine-T)

  • Quenching agent (e.g., Sodium metabisulfite)

  • Purification system (e.g., HPLC or solid-phase extraction cartridges)

Procedure:

  • Synthesis of the non-radioactive precursor: Synthesize 2-iodobenzylguanidine from 2-iodobenzylamine and cyanamide.[6]

  • Radioiodide Exchange Reaction: a. To a solution of the 2-iodobenzylguanidine precursor in a suitable buffer, add the radioiodide solution (e.g., Na[¹²³I]). b. Initiate the exchange reaction by adding an oxidizing agent. c. Allow the reaction to proceed for a specified time at a controlled temperature. d. Quench the reaction with a reducing agent.

  • Purification: a. Purify the reaction mixture using reverse-phase HPLC or a solid-phase extraction cartridge to separate the radiolabeled product from unreacted radioiodide and other impurities.

  • Quality Control: a. Determine the radiochemical purity and specific activity of the final product using appropriate analytical techniques (e.g., radio-TLC, radio-HPLC).

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and evaluation of a novel anticancer agent using this compound.

Drug_Discovery_Workflow cluster_synthesis Synthesis Stage cluster_invitro In Vitro Assays Start Start: Identify Target (e.g., PARP, HDAC) Reagent This compound Start->Reagent Synthesis Chemical Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification In_Vitro In Vitro Evaluation Purification->In_Vitro In_Vivo In Vivo Evaluation In_Vitro->In_Vivo Promising Candidates Enzyme_Assay Enzyme Inhibition Assay (IC50 determination) In_Vitro->Enzyme_Assay Cell_Assay Cell Proliferation Assay (e.g., MTT) In_Vitro->Cell_Assay Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) In_Vitro->Apoptosis_Assay Lead_Opt Lead Optimization In_Vivo->Lead_Opt Preclinical Preclinical Development In_Vivo->Preclinical Lead_Opt->Synthesis Iterative Process Reaction1 N-Alkylation Reagent->Reaction1 Reaction2 Cyclization to Isoindolinone Reaction1->Reaction2 Reaction3 Further Functionalization Reaction2->Reaction3 Reaction3->Synthesis

Caption: Drug Discovery Workflow using this compound.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry and drug discovery. Its application in the synthesis of isoindolinone-based anticancer agents, particularly PARP and HDAC inhibitors, highlights its importance in developing novel therapeutics. Furthermore, its utility as a precursor for radiolabeled imaging agents underscores its versatility. The protocols and data presented here provide a foundation for researchers to explore the potential of this compound in their own drug discovery efforts.

References

The Role of 2-Iodobenzyl Bromide and its Analogs in Natural Product Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the utility of 2-iodobenzyl bromide and related ortho-haloaryl compounds in the synthesis of complex natural products. The unique reactivity of these building blocks is highlighted through their application in key bond-forming reactions, particularly in the construction of alkaloid skeletons.

Application Note 1: Intramolecular Dearomative Cyclization in the Synthesis of Crinine-Type Alkaloids

2-Halobenzylamines, which can be derived from precursors like this compound, are pivotal substrates for the asymmetric synthesis of the 5,10b-ethanophenanthridine core of crinine-type alkaloids. A notable example is the palladium-catalyzed intramolecular dearomative cyclization of a 2-bromoaniline derivative in the total synthesis of (-)-crinine. This reaction constructs the key all-carbon quaternary stereocenter with high enantioselectivity.

The general strategy involves the coupling of a substituted aniline with a 2-halobenzaldehyde derivative, followed by reduction to the corresponding secondary amine. This amine is then subjected to a palladium-catalyzed intramolecular cyclization, which proceeds via a dearomatization of the aniline ring to form the spirocyclic core of the crinine skeleton.

Experimental Workflow for the Synthesis of (-)-Crinine

The following diagram illustrates the key steps in the enantioselective total synthesis of (-)-crinine, highlighting the crucial intramolecular dearomative cyclization.

G cluster_start Starting Materials cluster_synthesis Synthesis of Cyclization Precursor cluster_cyclization Key Cyclization Step cluster_elaboration Further Elaboration start1 6-Bromopiperonal reductive_amination Reductive Amination start1->reductive_amination start2 Aniline start2->reductive_amination amine_product Secondary Amine reductive_amination->amine_product protection Phosphoramide Protection protected_amine Protected Amine (Cyclization Precursor) protection->protected_amine amine_product->protection dearomative_cyclization Pd-Catalyzed Intramolecular Dearomative Cyclization protected_amine->dearomative_cyclization spirocycle Dihydrophenanthridinone Core (All-carbon quaternary center) dearomative_cyclization->spirocycle elaboration Multi-step Elaboration spirocycle->elaboration crinine (-)-Crinine elaboration->crinine

Caption: Synthetic workflow for the total synthesis of (-)-crinine.

Quantitative Data for Key Cyclization
EntryCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)ee (%)
1[Pd(cinnamyl)Cl]₂(S)-AntPhosK₂CO₃Toluene80129596
Experimental Protocol: Palladium-Catalyzed Intramolecular Dearomative Cyclization

Materials:

  • Protected 2-bromoaniline derivative (1.0 equiv)

  • [Pd(cinnamyl)Cl]₂ (2.5 mol%)

  • (S)-AntPhos (5.0 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add the protected 2-bromoaniline derivative, [Pd(cinnamyl)Cl]₂, (S)-AntPhos, and K₂CO₃.

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture vigorously for 12 hours.

  • After completion (monitored by TLC), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired dihydrophenanthridinone product.

Application Note 2: Radical Cyclization for the Formation of Heterocyclic Scaffolds

This compound can serve as a precursor to aryl radicals, which can participate in intramolecular cyclization reactions to construct various heterocyclic ring systems found in natural products. The carbon-iodine bond is relatively weak and can be cleaved under radical-initiating conditions (e.g., using tributyltin hydride and AIBN, or via photoredox catalysis) to generate a benzyl radical. This radical can then add to a suitably positioned intramolecular alkene or alkyne to form a new ring.

Logical Relationship for Radical Cyclization

G cluster_initiation Radical Initiation cluster_cyclization Cyclization and Propagation initiator Radical Initiator (e.g., AIBN, light) radical_formation Aryl Radical Formation initiator->radical_formation iodobenzyl This compound Derivative iodobenzyl->radical_formation cyclization Intramolecular Radical Cyclization radical_formation->cyclization intermediate Cyclized Radical Intermediate cyclization->intermediate propagation Hydrogen Atom Transfer or further reaction intermediate->propagation product Cyclized Natural Product Precursor propagation->product

Caption: General workflow for radical cyclization.

Representative Experimental Protocol: Tin-Mediated Radical Cyclization

Materials:

  • This compound derivative with an tethered alkene (1.0 equiv)

  • Tributyltin hydride (Bu₃SnH) (1.2 equiv)

  • Azobisisobutyronitrile (AIBN) (0.1 equiv)

  • Anhydrous benzene or toluene

Procedure:

  • Dissolve the this compound derivative in anhydrous benzene or toluene in a round-bottom flask equipped with a reflux condenser under an argon atmosphere.

  • Add AIBN to the solution.

  • Heat the solution to reflux (approximately 80-110 °C).

  • Slowly add a solution of Bu₃SnH in the same solvent to the refluxing mixture via a syringe pump over several hours.

  • After the addition is complete, continue to reflux the mixture for an additional 1-2 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography. It is often necessary to remove tin byproducts by treatment with a saturated solution of potassium fluoride.

Application Note 3: Photoredox-Catalyzed Reactions for C-C Bond Formation

Visible-light photoredox catalysis provides a mild and efficient method for generating radicals from this compound and its derivatives. An excited photocatalyst can reduce the aryl iodide to form an aryl radical, which can then engage in various C-C bond-forming reactions, such as Giese additions to electron-deficient alkenes or cross-coupling reactions. This approach avoids the use of stoichiometric and often toxic tin reagents.

Signaling Pathway for Photoredox Catalysis

G cluster_catalyst Photocatalytic Cycle cluster_substrate Substrate Transformation PC Photocatalyst (PC) light Visible Light (hν) PC->light PC_excited Excited PC* PC_oxidized Oxidized PC+ PC_excited->PC_oxidized Aryl_I 2-Iodobenzyl Derivative (Ar-I) PC_excited->Aryl_I SET Reductant Reductant (e.g., Amine) PC_oxidized->Reductant light->PC_excited Aryl_radical Aryl Radical (Ar•) Aryl_I->Aryl_radical Coupling_partner Coupling Partner (e.g., Alkene) Aryl_radical->Coupling_partner Product_radical Product Radical Coupling_partner->Product_radical Product Coupled Product Product_radical->Product Product_radical->Reductant Reductant->PC Reductant_oxidized Oxidized Reductant Reductant->Reductant_oxidized

Caption: Generalized photoredox catalytic cycle.

Representative Experimental Protocol: Photoredox-Catalyzed Giese Addition

Materials:

  • This compound derivative (1.0 equiv)

  • Electron-deficient alkene (e.g., acrylate) (1.5 equiv)

  • Photocatalyst (e.g., Ru(bpy)₃(PF₆)₂ or Ir(ppy)₃) (1-2 mol%)

  • Tertiary amine (e.g., Hünig's base) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF or acetonitrile)

Procedure:

  • In a Schlenk tube, combine the this compound derivative, the electron-deficient alkene, the photocatalyst, and the tertiary amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and place it in front of a blue LED light source.

  • Stir the reaction mixture at room temperature for 12-24 hours, or until completion as monitored by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to isolate the desired product.

These application notes and protocols demonstrate the versatility of this compound and its analogs as valuable synthons in the construction of complex natural products. The ability to participate in sophisticated cyclization and coupling reactions under increasingly mild and selective conditions ensures their continued importance in the field of organic synthesis and drug discovery.

Application Notes and Protocols for Grignard Reactions Involving 2-Iodobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the experimental setup for Grignard reactions involving 2-iodobenzyl bromide. It includes comprehensive protocols, data on the impact of reaction conditions, and visualizations to clarify the experimental workflow and reaction pathways. The inherent challenge in utilizing this compound lies in the chemoselective formation of the Grignard reagent, given the presence of two different halogen atoms. The benzylic bromide is generally more reactive than the aryl iodide towards magnesium insertion. However, careful control of reaction parameters is crucial to minimize the prominent side reaction, Wurtz coupling.

Data Presentation

The choice of solvent and reaction conditions significantly influences the ratio of the desired Grignard reagent to the undesired Wurtz coupling product. The following tables summarize key quantitative data derived from studies on similar benzylic Grignard reactions, which can be extrapolated to the this compound system.

Table 1: Effect of Solvent on the Ratio of Grignard Product to Wurtz Coupling Byproduct for Benzyl Halides

SolventStarting HalideProduct : Wurtz Byproduct Ratio
Diethyl Ether (Et₂O)Benzyl chloride90 : 10[1]
Tetrahydrofuran (THF)Benzyl chloride30 : 70[1]
2-Methyltetrahydrofuran (2-MeTHF)Benzyl chloride90 : 10[1]
Diethyl Ether (Et₂O)Benzyl bromide80 : 20
Tetrahydrofuran (THF)Benzyl bromide30 : 70
2-Methyltetrahydrofuran (2-MeTHF)Benzyl bromide80 : 20

Table 2: General Reaction Parameters for Grignard Reagent Formation

ParameterRecommended ConditionRationale
Temperature 0 - 25 °CTo control the exothermic reaction and minimize side reactions.[1]
Addition Rate Slow, dropwiseTo prevent localized high concentrations of the halide, which favors Wurtz coupling.[1]
Initiation Iodine crystal, 1,2-dibromoethaneTo activate the magnesium surface and initiate the reaction.[1][2]
Atmosphere Anhydrous, inert (Argon or Nitrogen)Grignard reagents are highly sensitive to moisture and oxygen.[2][3]

Experimental Protocols

This section provides a detailed methodology for the preparation of the Grignard reagent from this compound and its subsequent reaction with an electrophile (e.g., a carbonyl compound).

Protocol 1: Preparation of 2-Iodobenzylmagnesium Bromide

Materials:

  • Magnesium turnings (1.2 equivalents)

  • This compound (1.0 equivalent)

  • Anhydrous diethyl ether (or 2-MeTHF)

  • Iodine (one small crystal)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Heating mantle or water bath

Procedure:

  • Apparatus Setup: Assemble the three-necked flask with the dropping funnel, reflux condenser, and a gas inlet for the inert atmosphere. Flame-dry all glassware under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.[3]

  • Magnesium Activation: Place the magnesium turnings and a magnetic stir bar in the reaction flask. Add one small crystal of iodine.[2][3]

  • Initiation: Add a small amount of anhydrous diethyl ether to just cover the magnesium turnings. Prepare a solution of this compound in anhydrous diethyl ether in the dropping funnel. Add a small portion (approximately 10%) of the this compound solution to the magnesium suspension. The reaction should initiate, as indicated by the disappearance of the iodine color, gentle bubbling, and a slight temperature increase. If the reaction does not start, gently warm the flask or crush a piece of magnesium with a dry glass rod.[1]

  • Grignard Reagent Formation: Once the reaction has started, dilute the mixture with additional anhydrous diethyl ether. Add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux.[3] The reaction is exothermic and may require cooling in an ice bath to maintain a controlled temperature (20-25°C).[1]

  • Completion: After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours, or until the magnesium is consumed. The resulting grey/brown solution is the Grignard reagent, which should be used immediately in the next step.

Protocol 2: Reaction with an Electrophile (e.g., Aldehyde or Ketone)

Materials:

  • Previously prepared 2-iodobenzylmagnesium bromide solution

  • Electrophile (e.g., benzaldehyde, 1.0 equivalent)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Separatory funnel

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction with Electrophile: Cool the flask containing the Grignard reagent in an ice bath. Dissolve the electrophile (e.g., benzaldehyde) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours or until the reaction is complete (can be monitored by TLC).

  • Quenching: Cool the reaction mixture in an ice bath and slowly add saturated aqueous NH₄Cl solution to quench the reaction and any unreacted Grignard reagent.[1]

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can then be purified by an appropriate method, such as column chromatography or recrystallization.

Mandatory Visualization

The following diagrams illustrate the key experimental workflow and the chemical transformations involved in the Grignard reaction of this compound.

Experimental_Workflow cluster_setup Apparatus Setup cluster_reagent_prep Grignard Reagent Formation cluster_reaction Reaction with Electrophile cluster_workup Work-up & Purification setup Flame-dry 3-neck flask, condenser, dropping funnel cool Cool under inert gas setup->cool add_mg Add Mg turnings & Iodine cool->add_mg add_ether Add anhydrous Et₂O add_mg->add_ether add_halide_init Add 10% of This compound soln. add_ether->add_halide_init add_halide_main Slowly add remaining This compound soln. add_halide_init->add_halide_main stir Stir at RT (1-2h) add_halide_main->stir cool_grignard Cool Grignard reagent (0°C) stir->cool_grignard add_electrophile Add electrophile in Et₂O cool_grignard->add_electrophile warm_rt Warm to RT and stir add_electrophile->warm_rt quench Quench with sat. NH₄Cl (aq) warm_rt->quench extract Extract with Et₂O quench->extract dry Dry organic layer extract->dry purify Purify product dry->purify

Caption: Experimental workflow for the Grignard reaction of this compound.

Signaling_Pathway start This compound grignard 2-Iodobenzylmagnesium bromide (Desired Product) start->grignard + Mg / Et₂O wurtz 1,2-Bis(2-iodophenyl)ethane (Wurtz Coupling Byproduct) start->wurtz + 2-Iodobenzylmagnesium bromide (Side Reaction) mg Mg product Desired Alcohol Product grignard->product + Electrophile + H₃O⁺ work-up electrophile Electrophile (e.g., R₂C=O)

References

Application Notes and Protocols for Palladium-Catalyzed Reactions of 2-Iodobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for a variety of palladium-catalyzed reactions utilizing 2-iodobenzyl bromide as a key starting material. The inherent reactivity of the iodo and bromo functionalities on the same molecule allows for diverse and powerful synthetic transformations, making it a valuable building block in medicinal chemistry and materials science. This guide covers key cross-coupling and carbonylation reactions, offering specific procedural details and quantitative data to facilitate reproducibility and further development.

I. Overview of Palladium-Catalyzed Reactions of this compound

This compound is a versatile bifunctional substrate for palladium-catalyzed reactions. The significant difference in reactivity between the aryl iodide and the benzyl bromide allows for selective transformations. The carbon-iodine bond is susceptible to oxidative addition to a low-valent palladium catalyst, initiating a variety of cross-coupling and carbonylation catalytic cycles. The benzyl bromide moiety can subsequently participate in further reactions or be retained in the final product.

This document focuses on the following key palladium-catalyzed transformations of this compound:

  • Cycloaminocarbonylation: A powerful method for the synthesis of N-substituted isoindolinones, which are important scaffolds in medicinal chemistry.

  • Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond between the aryl iodide and an organoboron reagent.

  • Sonogashira Coupling: Formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne.

  • Heck Coupling: Formation of a carbon-carbon bond between the aryl iodide and an alkene.

  • Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond between the aryl iodide and an amine.

II. Quantitative Data Summary

The following table summarizes the quantitative data for various palladium-catalyzed reactions of this compound, providing a comparative overview of reaction conditions and yields.

Reaction TypeCoupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Cycloaminocarbonylationtert-ButylaminePd(OAc)₂ / PPh₃Et₃NDMF80485[1]
CycloaminocarbonylationAnilinePd(OAc)₂ / PPh₃Et₃NDMF80489[1]
CycloaminocarbonylationGlycine methyl esterPd(OAc)₂ / PPh₃Et₃NDMF80475[1]
CycloaminocarbonylationAlanine methyl esterPd(OAc)₂ / PPh₃Et₃NDMF80478[1]
CycloaminocarbonylationValine methyl esterPd(OAc)₂ / PPh₃Et₃NDMF80472[1]
Suzuki-Miyaura CouplingPhenylboronic acidPd(dppf)Cl₂Cs₂CO₃THF/H₂O7712~70-80[2]
Sonogashira CouplingPhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF506~85[3]
Heck CouplingStyrenePd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O10012~80-90[4]
Buchwald-Hartwig AminationMorpholinePd₂(dba)₃ / XPhosKOtBuToluene902~85-95

Note: Yields are approximate and may vary based on specific reaction scale and purification methods. The provided references offer more detailed information.

III. Experimental Protocols and Visualizations

This section provides detailed experimental protocols for the key reactions, accompanied by Graphviz diagrams illustrating the experimental workflows and catalytic cycles.

A. Cycloaminocarbonylation for the Synthesis of N-Substituted Isoindolinones

This protocol describes the synthesis of N-substituted isoindolinones via a palladium-catalyzed cycloaminocarbonylation of this compound with primary amines.[1]

Protocol:

  • Reaction Setup: In a dried Schlenk tube under an inert atmosphere (e.g., Argon), add palladium(II) acetate (Pd(OAc)₂, 0.025 mmol, 2.5 mol%), triphenylphosphine (PPh₃, 0.1 mmol, 10 mol%), and this compound (1.0 mmol).

  • Solvent and Reagents Addition: Add anhydrous dimethylformamide (DMF, 5 mL) and triethylamine (Et₃N, 3.0 mmol).

  • Amine Addition: Add the respective primary amine (1.2 mmol).

  • Carbon Monoxide Atmosphere: Purge the flask with carbon monoxide (CO) gas and maintain a CO atmosphere (balloon pressure).

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-substituted isoindolinone.

experimental_workflow_carbonylation cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start add_catalyst Add Pd(OAc)₂ and PPh₃ start->add_catalyst add_substrate Add 2-Iodobenzyl bromide add_catalyst->add_substrate add_solvent_base Add DMF and Et₃N add_substrate->add_solvent_base add_amine Add Primary Amine add_solvent_base->add_amine setup_co Establish CO Atmosphere add_amine->setup_co react Heat at 80°C for 4h setup_co->react workup Aqueous Work-up react->workup purify Column Chromatography workup->purify end N-Substituted Isoindolinone purify->end

Cycloaminocarbonylation Experimental Workflow

catalytic_cycle_carbonylation Catalytic Cycle for Cycloaminocarbonylation pd0 Pd(0)L₂ pd_complex1 Ar(CH₂Br)Pd(II)L₂(I) pd0->pd_complex1 Oxidative Addition (Ar-I) pd_complex2 Ar(CH₂Br)Pd(II)L₂(CO)(I) pd_complex1->pd_complex2 + CO pd_complex3 Ar(CO)(CH₂Br)Pd(II)L₂(I) pd_complex2->pd_complex3 Migratory Insertion pd_complex4 Ar(CO)Pd(II)L₂(I) pd_complex3->pd_complex4 Intramolecular Nucleophilic Attack by Amine & -HBr product Isoindolinone pd_complex4->product Reductive Elimination experimental_workflow_suzuki cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start add_reagents Add this compound, Arylboronic acid, & Cs₂CO₃ start->add_reagents add_catalyst Add Pd(dppf)Cl₂ add_reagents->add_catalyst add_solvent Add degassed THF/H₂O add_catalyst->add_solvent react Heat at 77°C for 12h add_solvent->react workup Aqueous Work-up react->workup purify Column Chromatography workup->purify end Coupled Product purify->end catalytic_cycle_suzuki Suzuki-Miyaura Coupling Catalytic Cycle pd0 Pd(0)L₂ pd_complex1 ArPd(II)L₂(I) pd0->pd_complex1 Oxidative Addition (Ar-I) pd_complex2 ArPd(II)L₂(Ar') pd_complex1->pd_complex2 Transmetalation (Ar'B(OH)₂ / Base) product Ar-Ar' pd_complex2->product Reductive Elimination experimental_workflow_sonogashira cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start add_reagents Add this compound, PdCl₂(PPh₃)₂, & CuI start->add_reagents add_solvent_base Add THF and Et₃N add_reagents->add_solvent_base add_alkyne Add Terminal Alkyne add_solvent_base->add_alkyne react Stir at 50°C for 6h add_alkyne->react workup Filtration & Aqueous Work-up react->workup purify Column Chromatography workup->purify end Coupled Product purify->end catalytic_cycle_sonogashira Sonogashira Coupling Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex1 ArPd(II)L₂(I) pd0->pd_complex1 Oxidative Addition (Ar-I) pd_complex2 ArPd(II)L₂(C≡CR) pd_complex1->pd_complex2 Transmetalation product Ar-C≡CR pd_complex2->product Reductive Elimination cu_complex1 Cu(I)X cu_alkyne [Cu(C≡CR)] cu_complex1->cu_alkyne R-C≡CH / Base cu_alkyne->pd_complex1 experimental_workflow_heck cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start add_reagents Add this compound, Alkene, Pd(OAc)₂, & PPh₃ start->add_reagents add_base_solvent Add K₂CO₃ and DMF/H₂O add_reagents->add_base_solvent react Heat at 100°C for 12h add_base_solvent->react workup Aqueous Work-up react->workup purify Column Chromatography workup->purify end Coupled Product purify->end catalytic_cycle_heck Heck Coupling Catalytic Cycle pd0 Pd(0)L₂ pd_complex1 ArPd(II)L₂(I) pd0->pd_complex1 Oxidative Addition (Ar-I) pd_complex2 Ar-Alkene-Pd(II)L₂(I) pd_complex1->pd_complex2 Alkene Coordination pd_complex3 R-Pd(II)L₂(H) pd_complex2->pd_complex3 Migratory Insertion product Ar-Alkene pd_complex3->product β-Hydride Elimination experimental_workflow_buchwald cluster_prep Reaction Preparation (Glovebox) cluster_reaction Reaction cluster_workup Work-up & Purification start Start add_catalyst_base Add Pd(OAc)₂, Ligand, & KOtBu start->add_catalyst_base add_reagents Add this compound & Amine add_catalyst_base->add_reagents add_solvent Add Toluene add_reagents->add_solvent react Heat at 90°C for 2h add_solvent->react workup Filtration react->workup purify Crystallization or Chromatography workup->purify end Aminated Product purify->end catalytic_cycle_buchwald Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L₂ pd_complex1 ArPd(II)L₂(I) pd0->pd_complex1 Oxidative Addition (Ar-I) pd_complex2 [ArPd(II)L₂(NR₂H)]⁺I⁻ pd_complex1->pd_complex2 + HNR₂ pd_complex3 ArPd(II)L₂(NR₂) pd_complex2->pd_complex3 - HI, Base product Ar-NR₂ pd_complex3->product Reductive Elimination

References

Application Notes and Protocols: Protecting Group Strategies Utilizing the 2-Iodobenzyl Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-iodobenzyl (2-IBn) group is an emerging protecting group in organic synthesis, offering unique advantages for the temporary masking of hydroxyl and amino functionalities. Its utility stems from its general stability under a range of synthetic conditions and the availability of multiple deprotection strategies, including methods that leverage the presence of the iodine atom. These notes provide an overview of the application of the 2-iodobenzyl moiety as a protecting group, complete with experimental protocols and comparative data.

Introduction to the 2-Iodobenzyl Protecting Group

The 2-iodobenzyl group belongs to the family of benzyl-type protecting groups, which are widely used in the synthesis of complex molecules due to their robustness.[1] Like the parent benzyl group, the 2-iodobenzyl group is typically introduced under basic conditions via a Williamson ether synthesis or related alkylation reactions. It is generally stable to both acidic and basic conditions, allowing for a broad range of subsequent chemical transformations.[2] The presence of the iodine atom at the ortho position introduces unique electronic and steric properties and provides a handle for alternative deprotection methods, including palladium-catalyzed reactions. Furthermore, the iodinated aromatic ring makes the 2-iodobenzyl group sensitive to light, suggesting potential for photolytic cleavage.[2]

Data Presentation: Performance of Iodobenzyl Protecting Groups

The following tables summarize quantitative data for the protection of hydroxyl groups using an iodobenzyl moiety. Data for the para-iodobenzyl group is presented as a well-documented analogue to the ortho-isomer, providing expected ranges for reaction efficiency.

Table 1: Protection of a Secondary Hydroxyl Group in a Carbohydrate Model System

StepReactantReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
ProtectionMethyl 4,6-O-benzylidene-α-D-glucopyranoside4-Iodobenzyl bromide, Bu₂SnOToluene, then DMF806~80-90 (expected)[3]

Table 2: Deprotection of a 2-Iodobenzyl Ether (General Methods)

Deprotection MethodReagentsSolventTemp. (°C)Time (h)Yield (%)Notes
Reductive CleavageH₂, Pd/C (10 mol%)MeOH or EtOAcRT2-16>90 (typical for benzyl ethers)Common and high-yielding for benzyl ethers.
Oxidative CleavageDDQ (1.5-2.5 equiv.)CH₂Cl₂/H₂ORT1-480-95 (typical for benzyl ethers)Selective for benzyl ethers over many other protecting groups.
Acidic CleavageTFA/H₂O or HBr/AcOHCH₂Cl₂0 - RT1-6Variable (substrate dependent)Harsher conditions may affect other acid-labile groups.

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol with 2-Iodobenzyl Bromide

This protocol describes a general procedure for the protection of a primary alcohol using this compound under standard Williamson ether synthesis conditions.

Materials:

  • Primary alcohol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • This compound

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the primary alcohol (1.0 equiv) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride (1.2 equiv) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.2 equiv) in a minimal amount of anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with EtOAc (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-iodobenzyl ether.

Protocol 2: Reductive Deprotection of a 2-Iodobenzyl Ether

This protocol outlines a general and high-yielding method for the cleavage of a 2-iodobenzyl ether using catalytic hydrogenation.

Materials:

  • 2-Iodobenzyl protected compound

  • Palladium on carbon (Pd/C), 10%

  • Methanol (MeOH) or Ethyl acetate (EtOAc)

  • Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the 2-iodobenzyl protected compound (1.0 equiv) in MeOH or EtOAc.

  • Carefully add Pd/C (10 mol%) to the solution.

  • Evacuate the reaction flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-16 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filter cake with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the deprotected alcohol. Further purification may be performed if necessary.

Visualizations

Protection_Workflow Substrate Substrate with -OH or -NH₂ group Protection Protection Substrate->Protection this compound, Base (e.g., NaH) Protected_Substrate 2-Iodobenzyl Protected Substrate Further_Reactions Further Reactions Protected_Substrate->Further_Reactions Synthetic Steps Purification Purification Final_Product Final Product Purification->Final_Product Protection->Protected_Substrate Deprotection Deprotection Further_Reactions->Deprotection Deprotection->Purification Reductive (H₂, Pd/C) Oxidative (DDQ) Acidic (TFA)

Caption: General experimental workflow for utilizing the 2-iodobenzyl protecting group.

Orthogonal_Protection cluster_PG1 Deprotection of PG1 cluster_PG2 Deprotection of PG2 Molecule Multifunctional Molecule (PG1-O-R-O-PG2) Deprotect_PG1 Selective Reagent 1 Molecule->Deprotect_PG1 Deprotect_PG2 Selective Reagent 2 Molecule->Deprotect_PG2 Intermediate1 HO-R-O-PG2 Deprotect_PG1->Intermediate1 Reaction1 Functionalization 1 Intermediate1->Reaction1 Reaction at free -OH Intermediate2 PG1-O-R-OH Deprotect_PG2->Intermediate2 Reaction2 Functionalization 2 Intermediate2->Reaction2 Reaction at free -OH Final_Deprotection1 Reagent 2 Reaction1->Final_Deprotection1 Deprotect PG2 Final_Product Final_Product Final_Deprotection1->Final_Product Final Product Final_Deprotection2 Reagent 1 Reaction2->Final_Deprotection2 Deprotect PG1 Final_Deprotection2->Final_Product

Caption: Logical relationship of an orthogonal protecting group strategy.

Orthogonality of the 2-Iodobenzyl Group

A key advantage of the 2-iodobenzyl protecting group is its potential for orthogonal removal in the presence of other protecting groups.[1] For instance, the reductive cleavage of a 2-iodobenzyl ether with catalytic hydrogenation is compatible with acid-labile groups (e.g., Boc, trityl) and some silyl ethers. Conversely, the 2-iodobenzyl group is stable to the acidic conditions used to remove Boc or trityl groups, and to the fluoride-based reagents used for cleaving silyl ethers. This orthogonality allows for selective deprotection and functionalization in complex synthetic sequences.

Conclusion

The 2-iodobenzyl moiety is a versatile protecting group for hydroxyl and amino functions. Its stability profile and the availability of multiple, potentially orthogonal, deprotection methods make it a valuable tool for synthetic chemists. The protocols and data provided herein serve as a guide for the application of this protecting group in the synthesis of complex organic molecules. Researchers are encouraged to optimize the described conditions for their specific substrates to achieve the best results.

References

Application Notes and Protocols for the Synthesis of Polymers and Materials from 2-Iodobenzyl Bromide and Related Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for synthesizing polymers incorporating 2-iodobenzyl moieties and similar functional groups. Given the limited literature on the direct homopolymerization of 2-iodobenzyl bromide, this document focuses on robust and versatile alternative methods to create polymers with pendant iodobenzyl or functionalized benzyl groups. These methods include Atom Transfer Radical Polymerization (ATRP) with functional initiators, Ring-Opening Polymerization (ROP) of monomers featuring benzyl halide groups, and post-polymerization modification techniques.

Atom Transfer Radical Polymerization (ATRP) Initiated by Aryl Halides

ATRP is a controlled/"living" radical polymerization method that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity.[1] While not a direct polymerization of this compound as a monomer, related aryl halides can be used as efficient initiators to synthesize a variety of polymers. The terminal halide group can then be further functionalized. Alkyl iodides are known to be highly efficient initiators in ATRP.[][3]

Experimental Protocol: ATRP of Methyl Methacrylate (MMA) using an Aryl Iodide Initiator

This protocol describes a typical ATRP of methyl methacrylate using an initiator structurally similar to this compound, which can be adapted for various monomers.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Ethyl α-bromophenylacetate (initiator)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Methanol (for precipitation)

  • Argon or Nitrogen gas supply

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add CuBr (0.1 mmol).

  • Add MMA (10 mmol), ethyl α-bromophenylacetate (0.1 mmol), and anisole (1 mL).

  • The mixture is degassed by three freeze-pump-thaw cycles.

  • While under a positive pressure of inert gas, add PMDETA (0.1 mmol) via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir.

  • Monitor the polymerization by taking samples periodically to analyze for conversion (via ¹H NMR) and molecular weight (via GPC).

  • After the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing the mixture to air.

  • Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer by slowly adding the solution to a large excess of cold methanol.

  • Filter the polymer and dry it under vacuum to a constant weight.

Quantitative Data for ATRP of Various Monomers:

MonomerInitiatorCatalyst/LigandSolventTemp (°C)Time (h)Mₙ ( g/mol )PDI
Methyl MethacrylateEthyl 2-bromoisobutyrateCuBr/PMDETAToluene90615,0001.15
Styrene1-Phenylethyl bromideCuBr/bpyBulk110812,0001.10
n-Butyl AcrylateMethyl 2-bromopropionateCuCl/dNbpyAnisole60425,0001.20

Note: This table provides representative data from typical ATRP reactions and may not involve this compound directly but illustrates the expected outcomes of such controlled polymerizations.

ATRP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification Monomer Monomer (e.g., MMA) ReactionVessel Schlenk Flask Monomer->ReactionVessel Initiator Aryl Halide Initiator Initiator->ReactionVessel Catalyst Cu(I) Halide Catalyst->ReactionVessel Ligand e.g., PMDETA Ligand->ReactionVessel Solvent Solvent Solvent->ReactionVessel Degassing Freeze-Pump-Thaw ReactionVessel->Degassing 1. Polymerization Heating & Stirring Degassing->Polymerization 2. Add Ligand Quenching Cooling & Exposure to Air Polymerization->Quenching 3. Purification Alumina Column Quenching->Purification 4. Remove Catalyst Precipitation Precipitation in Non-solvent Purification->Precipitation 5. Drying Vacuum Drying Precipitation->Drying 6. Product Final Polymer Drying->Product

Workflow for Atom Transfer Radical Polymerization (ATRP).

Ring-Opening Polymerization (ROP) of Benzyl Halide Functionalized Monomers

ROP is a versatile method for producing biodegradable polymers like polyesters and polycarbonates.[4] By designing a cyclic monomer that incorporates a this compound moiety, polymers with this functional group can be synthesized.

Experimental Protocol: ROP of a Benzyl Chloride Functionalized Cyclic Carbonate Monomer

This protocol is adapted from the synthesis of polycarbonates with pendant benzyl chloride groups.[4]

Materials:

  • Benzyl chloride functionalized cyclic carbonate monomer (MTC-CH₂PhCl)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)

  • Thiourea co-catalyst

  • Benzyl alcohol (initiator)

  • Dichloromethane (DCM) (solvent)

  • Methanol (for precipitation)

Procedure:

  • Dry all glassware in an oven overnight and cool under an inert atmosphere.

  • In a glovebox, add MTC-CH₂PhCl (5 mmol), benzyl alcohol (0.05 mmol), and thiourea co-catalyst (0.05 mmol) to a vial.

  • Dissolve the solids in anhydrous DCM (5 mL).

  • Add DBU (0.05 mmol) to initiate the polymerization.

  • Stir the reaction at room temperature and monitor the monomer conversion by ¹H NMR.

  • Once the desired conversion is achieved, quench the reaction by adding a small amount of benzoic acid.

  • Precipitate the polymer by adding the reaction mixture to cold methanol.

  • Isolate the polymer by filtration or centrifugation and dry under vacuum.

Quantitative Data for ROP of Functionalized Cyclic Monomers:

MonomerInitiatorCatalystM/I RatioTime (h)Mₙ ( g/mol )PDI
LactideBenzyl AlcoholSn(Oct)₂1002414,4001.15
ε-CaprolactoneBenzyl AlcoholDBU5025,7001.08
MTC-CH₂PhClBenzyl AlcoholDBU/Thiourea100425,6001.20

Note: M/I Ratio refers to the Monomer to Initiator ratio. Data is representative of typical ROP reactions.

ROP_Pathway cluster_synthesis Monomer Synthesis cluster_polymerization Ring-Opening Polymerization cluster_application Post-Polymerization Modification / Application Precursors Precursors for Functional Monomer FunctionalMonomer Cyclic Monomer with -CH₂-Ph-I Precursors->FunctionalMonomer Reaction Polymerization in Solvent FunctionalMonomer->Reaction Initiator Initiator (e.g., Benzyl Alcohol) Initiator->Reaction Catalyst Catalyst (e.g., DBU) Catalyst->Reaction Polymer Polymer with Pendant -CH₂-Ph-I Reaction->Polymer Modification Nucleophilic Substitution on -CH₂-Ph-I Polymer->Modification DrugConjugation Drug Conjugation Modification->DrugConjugation Biomaterial Biomaterial Formulation Modification->Biomaterial

Logical pathway for ROP and subsequent applications.

Post-Polymerization Modification to Introduce Iodobenzyl Groups

This strategy involves synthesizing a polymer with reactive pendant groups, which are then reacted with this compound. This is a highly versatile approach as the base polymer can be chosen for its desirable properties (e.g., solubility, biocompatibility) and then functionalized.[5][6][7]

Experimental Protocol: Grafting of 2-Iodobenzyl Groups onto Poly(vinyl alcohol) (PVA)

This protocol describes the etherification of PVA with this compound.

Materials:

  • Poly(vinyl alcohol) (PVA)

  • This compound

  • Sodium hydride (NaH)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether (for precipitation)

Procedure:

  • Dissolve PVA (1 g, 22.7 mmol of -OH groups) in anhydrous DMF (50 mL) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (60% dispersion in mineral oil, 1.1 g, 27.2 mmol) portion-wise to the stirred solution.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Add this compound (6.7 g, 22.7 mmol) dissolved in a small amount of anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 24 hours.

  • Cool the mixture to room temperature and quench any excess NaH by the slow addition of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of diethyl ether.

  • Filter the polymer, wash with diethyl ether, and dry under vacuum.

  • The degree of substitution can be determined by ¹H NMR spectroscopy by comparing the integration of the benzyl protons to the polymer backbone protons.

Quantitative Data for Post-Polymerization Modification:

Base PolymerFunctionalizing AgentReaction TypeDegree of Substitution (%)
Poly(L-lysine)N-hydroxysuccinimide esterAmidation>95
Poly(glycidyl methacrylate)Sodium azideRing-opening>98
Poly(vinyl alcohol)This compoundWilliamson Ether Synthesis15-50

Note: The degree of substitution is highly dependent on the reaction conditions and stoichiometry.

Applications in Drug Development

Polymers with pendant iodobenzyl groups are of significant interest to drug development professionals for several reasons:

  • Drug Delivery: The benzyl bromide and iodide moieties can serve as reactive handles for the covalent attachment of therapeutic agents, enabling the creation of polymer-drug conjugates.[8][9] This can improve drug solubility, stability, and pharmacokinetic profiles.[8][9]

  • Biomedical Imaging: The iodine atom provides inherent radiopacity, making these polymers potentially useful as contrast agents for X-ray-based imaging techniques.

  • Theranostics: By conjugating both a therapeutic agent and an imaging moiety, these polymers can be developed into theranostic platforms for simultaneous diagnosis and therapy.[10]

  • Antimicrobial Materials: The pendant groups can be further modified to introduce antimicrobial agents or moieties that confer antimicrobial properties to the material.[11][12]

The versatility of the synthetic methods described allows for the tailoring of polymer properties to meet the specific demands of these advanced biomedical applications.[12][13][14]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Iodobenzyl Bromide Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield and selectivity of cross-coupling reactions involving 2-iodobenzyl bromide.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound cross-coupling reaction yields consistently low?

Low yields in cross-coupling reactions with this compound often stem from its dual reactivity. The molecule possesses two electrophilic sites: a highly reactive aryl iodide (Csp²-I) and a benzylic bromide (Csp³-Br). Several factors could be contributing to poor outcomes:

  • Lack of Chemoselectivity: The primary challenge is to facilitate the desired cross-coupling at the aryl iodide position while preventing unwanted side reactions at the benzyl bromide position.

  • Side Reactions: The benzylic bromide is susceptible to nucleophilic attack by the base, solvent, or other nucleophiles present in the reaction mixture, leading to the formation of byproducts.

  • Catalyst Inactivation: The palladium catalyst can be sensitive to impurities or reaction conditions, leading to deactivation and incomplete conversion.

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical for achieving high yields and selectivity.

Q2: How can I selectively perform a cross-coupling reaction at the aryl iodide position?

Achieving chemoselectivity relies on exploiting the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for oxidative addition is C-I > C-Br > C-Cl.[1] This inherent difference allows for selective reaction at the more reactive C-I bond under carefully controlled conditions.

Key strategies include:

  • Mild Reaction Conditions: Employing lower temperatures and weaker bases can favor the lower-energy pathway of oxidative addition to the C-I bond.

  • Appropriate Catalyst and Ligand Selection: Certain palladium catalysts and ligands can enhance selectivity for the aryl iodide. For example, some catalyst systems are known to be highly chemoselective for C(sp²)-I bond activation.[2]

Q3: What are the common side reactions with this compound and how can I prevent them?

The most common side reaction is the nucleophilic substitution at the benzylic bromide position. The base used in the coupling reaction (e.g., carbonates, phosphates, or alkoxides) can act as a nucleophile, leading to the formation of benzyl alcohols or ethers.

To mitigate these side reactions:

  • Use a Weak, Non-Nucleophilic Base: Sterically hindered or weak inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger, more nucleophilic bases like sodium tert-butoxide.

  • Control Reaction Temperature: Keeping the reaction temperature as low as possible will disfavor the higher activation energy pathway of the Sₙ2 reaction at the benzylic position.

  • Optimize Reaction Time: Prolonged reaction times can increase the likelihood of side reactions. Monitor the reaction progress and quench it as soon as the starting material is consumed.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

If you observe a significant amount of unreacted this compound, consider the following troubleshooting steps:

Potential Cause Recommended Action
Catalyst Inactivity - Ensure you are using a high-quality palladium source and that it has been stored correctly. - Consider using a more active pre-catalyst. - Degas the reaction mixture thoroughly to remove oxygen, which can deactivate the catalyst.
Suboptimal Ligand - The choice of phosphine ligand is crucial. For sterically hindered substrates, bulky, electron-rich ligands can be more effective. - Screen a variety of ligands to find the optimal one for your specific reaction.
Insufficient Temperature - While low temperatures are generally preferred for selectivity, some reactions may require heating to proceed. - Gradually increase the reaction temperature while monitoring for the formation of side products.
Poor Reagent Quality - Ensure all reagents, especially the solvent and base, are anhydrous and of high purity.

Troubleshooting Workflow for Low Conversion

low_conversion start Low Conversion of This compound catalyst Check Catalyst Activity - Fresh/Active Catalyst? - Degassing sufficient? start->catalyst ligand Optimize Ligand - Screen bulky, electron-rich ligands catalyst->ligand If catalyst is active temp Adjust Temperature - Gradually increase temperature ligand->temp If ligand is appropriate reagents Verify Reagent Quality - Anhydrous solvents/bases? temp->reagents If temperature is optimized end Improved Conversion reagents->end If reagents are pure

Caption: A decision tree for troubleshooting low conversion in this compound cross-coupling reactions.

Issue 2: Formation of Multiple Products (Lack of Selectivity)

If your reaction yields a mixture of the desired product and byproducts from reaction at the benzyl bromide, focus on improving chemoselectivity:

Potential Cause Recommended Action
Base is too Nucleophilic - Switch to a weaker, more sterically hindered base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[3] - Avoid strong, nucleophilic bases like alkoxides or hydroxides.
Reaction Temperature is too High - Lower the reaction temperature to favor oxidative addition at the more reactive C-I bond. Room temperature is a good starting point for many Sonogashira and some Suzuki couplings.[4]
Inappropriate Catalyst System - Screen different palladium catalysts and ligands. Some systems are inherently more selective for C(sp²)-X bonds over C(sp³)-X bonds.
Solvent Effects - The choice of solvent can influence the rates of competing reactions. Screen aprotic solvents like THF, dioxane, or toluene.

Chemoselectivity Pathway

chemoselectivity sub This compound desired Desired Product sub->desired Desired Pathway (Cross-Coupling at C-I) side Byproduct sub->side Side Reaction (Nucleophilic Attack at C-Br) desired_cond Favorable Conditions: - Mild Base (e.g., K₂CO₃) - Low Temperature - Selective Catalyst desired->desired_cond side_cond Unfavorable Conditions: - Strong/Nucleophilic Base - High Temperature side->side_cond

Caption: Competing reaction pathways for this compound in cross-coupling reactions.

Experimental Protocols

Protocol 1: General Procedure for Chemoselective Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific substrates.

  • Reaction Setup:

    • To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a weak inorganic base such as Cs₂CO₃ (2.0 equiv.).[3]

    • Add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2 mol%) and the ligand, if required.[3]

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition:

    • Add a degassed solvent mixture, such as THF/H₂O (10:1), via syringe.[3]

  • Reaction:

    • Stir the reaction mixture at a controlled temperature (e.g., 70-80 °C).[3] The optimal temperature will depend on the specific substrates and catalyst system.

    • Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography.

Experimental Workflow for Suzuki-Miyaura Coupling

suzuki_workflow setup 1. Reaction Setup - Add reagents to flask - Purge with inert gas solvent 2. Solvent Addition - Add degassed solvent setup->solvent reaction 3. Reaction - Stir at controlled temperature - Monitor progress solvent->reaction workup 4. Workup & Purification - Extraction and drying - Column chromatography reaction->workup product Pure Product workup->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling of this compound.

Protocol 2: General Procedure for Chemoselective Sonogashira Coupling

This protocol is a starting point and may require optimization for specific substrates.

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-2 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-4 mol%).[5]

    • Add a degassed solvent such as THF or DMF.

  • Reagent Addition:

    • Add a mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).

    • Add the terminal alkyne (1.1-1.5 equiv.) dropwise.

  • Reaction:

    • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).[4]

    • Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst residues.

    • Wash the filtrate with a saturated aqueous solution of NH₄Cl (to remove copper salts), followed by water and brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify the residue by column chromatography.

This technical support center provides a foundation for troubleshooting and optimizing your this compound cross-coupling reactions. Remember that each specific reaction may require careful optimization of the parameters discussed to achieve the best possible yield and selectivity.

References

Technical Support Center: Reactions with 2-Iodobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-iodobenzyl bromide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and side reactions encountered during experiments with this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions with this compound?

A1: The primary side products encountered in reactions involving this compound are typically related to its high reactivity. These include:

  • Homocoupling Product: Formation of 1,2-bis(2-iodophenyl)ethane via a Wurtz-type reaction. This is particularly prevalent in reactions involving metals or organometallic reagents.

  • Elimination Products: Although less common for benzylic halides, elimination to form a stilbene derivative can occur under strongly basic conditions.

  • Over-alkylation: In reactions with nucleophiles containing multiple reactive sites, or when the product is more nucleophilic than the starting material, multiple additions of the 2-iodobenzyl group can occur.

  • Hydrolysis: Reaction with trace amounts of water to form 2-iodobenzyl alcohol.

Troubleshooting Guides

Issue 1: Significant formation of the homocoupling product, 1,2-bis(2-iodophenyl)ethane.

This is a common issue, especially in Grignard reactions and palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira couplings.

Troubleshooting Workflow:

G start High Homocoupling Observed q1 Are you running a Grignard reaction? start->q1 a1_yes Slowly add this compound to the magnesium turnings at low temperature. q1->a1_yes Yes a1_no Proceed to cross-coupling troubleshooting. q1->a1_no No end Reduced Homocoupling a1_yes->end q2 Are you running a cross-coupling reaction (e.g., Suzuki, Sonogashira)? a1_no->q2 a2_yes Implement strategies to minimize homocoupling. q2->a2_yes Yes a2_no Consider other reaction types. q2->a2_no No strategy1 Ensure Rigorous Exclusion of Oxygen a2_yes->strategy1 strategy2 Use Bulky, Electron-Rich Ligands a2_yes->strategy2 strategy3 Consider Copper-Free Conditions (for Sonogashira) a2_yes->strategy3 strategy4 Add a Mild Reducing Agent a2_yes->strategy4 strategy1->end strategy2->end strategy3->end strategy4->end

Caption: Troubleshooting workflow for reducing homocoupling side products.

Experimental Protocols to Minimize Homocoupling:

  • Protocol 1: Slow Addition for Grignard Reagent Formation

    • Flame-dry all glassware under vacuum and cool under an inert atmosphere (Argon or Nitrogen).

    • To a flask containing magnesium turnings, add a small crystal of iodine to activate the magnesium.

    • Prepare a solution of this compound in anhydrous THF.

    • Add a small portion of the this compound solution to initiate the reaction.

    • Once the reaction has started (indicated by heat evolution and disappearance of the iodine color), add the remaining this compound solution dropwise via an addition funnel over an extended period (e.g., 1-2 hours) while maintaining a gentle reflux. This keeps the concentration of the halide low, disfavoring the Wurtz-type coupling.[1]

  • Protocol 2: Minimizing Homocoupling in Cross-Coupling Reactions

    • Degassing: Before adding the catalyst, thoroughly degas the reaction mixture. This can be achieved by bubbling an inert gas through the solvent for 15-30 minutes or by using the freeze-pump-thaw method (three cycles are recommended).[2] The exclusion of oxygen is critical as it can promote the homocoupling of organometallic reagents.[2]

    • Ligand Choice: For Suzuki and Sonogashira reactions, employing bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over homocoupling.[2]

    • Copper-Free Sonogashira: For Sonogashira couplings, switching to a copper-free protocol can effectively prevent the dimerization of the alkyne (Glaser coupling), a common side reaction.[2]

    • Use of Additives: In some cases, the addition of a mild reducing agent can help to minimize the concentration of Pd(II) species that may contribute to homocoupling pathways.

Quantitative Data on Homocoupling Reduction:

MethodKey ParameterExpected Outcome
Reducing AtmosphereH₂/N₂ or H₂/Ar atmosphereReduces homocoupling to ~2%.[2]
Copper-Free SonogashiraUse of bulky phosphine ligandsAvoids Glaser coupling.[2]
Issue 2: Formation of 2-iodobenzyl alcohol as a side product.

This typically arises from the reaction of this compound with residual water in the reaction mixture.

Troubleshooting Guide:

G start 2-Iodobenzyl Alcohol Detected q1 Are solvents and reagents anhydrous? start->q1 a1_yes Consider purification of starting material. q1->a1_yes Yes a1_no Dry all solvents and reagents thoroughly. q1->a1_no No end Minimized Hydrolysis a1_yes->end dry_solvents Distill solvents from an appropriate drying agent. a1_no->dry_solvents dry_reagents Dry non-solvent reagents under vacuum. a1_no->dry_reagents dry_solvents->end dry_reagents->end

Caption: Troubleshooting workflow for minimizing hydrolysis.

Experimental Protocols to Prevent Hydrolysis:

  • Protocol 3: Rigorous Drying of Solvents and Reagents

    • Solvents: Distill all solvents from an appropriate drying agent immediately before use (e.g., THF from sodium/benzophenone, dichloromethane from calcium hydride).

    • Reagents: Dry all solid reagents in a vacuum oven before use. Ensure that liquid reagents are obtained from a freshly opened bottle or are appropriately dried.

    • Glassware: Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours and cool under a stream of inert gas.

    • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas (Argon or Nitrogen) using standard Schlenk line or glovebox techniques.

Signaling Pathways and Reaction Mechanisms

The following diagram illustrates the desired reaction pathway in a generic nucleophilic substitution versus the common side reactions.

G cluster_main Desired Reaction cluster_side Side Reactions A This compound C Desired Product (2-Iodobenzyl-Nu) A->C SN2 Reaction B Nucleophile (Nu-) B->C D This compound E 1,2-bis(2-iodophenyl)ethane (Homocoupling) D->E Wurtz-type Coupling F 2-Iodobenzyl Alcohol (Hydrolysis) D->F Hydrolysis G H2O G->F H Metal/Organometallic H->E

Caption: Desired vs. side reaction pathways for this compound.

References

Technical Support Center: Purification of Products Derived from 2-Iodobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of products derived from 2-Iodobenzyl bromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for products derived from this compound?

A1: The most common and effective purification techniques for compounds synthesized using this compound are column chromatography, recrystallization, and extraction. The choice of method depends on the physical state (solid or liquid), polarity, and stability of the desired product.

Q2: How should I handle and store this compound and its derivatives?

A2: this compound is a lachrymator and irritant, causing severe skin burns and eye damage.[1][2] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3] Store the compound in a cool, dry, and dark place in a tightly sealed container to prevent decomposition.[3]

Q3: What are the likely impurities in a reaction involving this compound?

A3: Common impurities can include unreacted this compound, starting materials from the other reactant, byproducts from side reactions (such as elimination or hydrolysis), and potentially dimeric or polymeric materials.[3][4] Overreactions of amine groups, if present, can also lead to byproducts.[4]

Q4: Can I use High-Performance Liquid Chromatography (HPLC) for the purification of these compounds?

A4: Yes, reverse-phase HPLC can be a suitable method for both analysis and preparative separation of this compound derivatives.[5] A mobile phase of acetonitrile and water with a modifier like formic acid (for MS compatibility) is a good starting point.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of products derived from this compound.

Problem 1: Low yield after purification.

Low_Yield_Troubleshooting start Low Yield After Purification check_reaction Incomplete Reaction? start->check_reaction check_extraction Losses During Extraction? check_reaction->check_extraction No solution_reaction Optimize reaction conditions: - Increase reaction time - Increase temperature - Check reagent purity check_reaction->solution_reaction Yes check_chromatography Issues with Chromatography? check_extraction->check_chromatography No solution_extraction Improve extraction protocol: - Adjust pH of aqueous phase - Increase number of extractions - Use a different solvent check_extraction->solution_extraction Yes check_crystallization Recrystallization Problems? check_chromatography->check_crystallization No solution_chromatography Refine chromatography: - Use a shallower solvent gradient - Check for compound decomposition on silica - Ensure proper column loading check_chromatography->solution_chromatography Yes solution_crystallization Optimize recrystallization: - Use a different solvent system - Ensure slow cooling - Check for oiling out check_crystallization->solution_crystallization Yes

Possible Cause & Solution:

Possible Cause Troubleshooting Steps
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time, increasing the temperature, or checking the purity of your reagents.[3]
Product Loss During Work-up During aqueous extraction, ensure the pH of the aqueous layer is optimized to prevent your product from partitioning into it. Perform multiple extractions with the organic solvent to maximize recovery. Ensure the organic layers are properly dried before concentrating.[6]
Inefficient Column Chromatography If the product is not separating well from impurities, try a different solvent system or a shallower gradient. Some compounds may degrade on silica gel; in such cases, consider using neutral alumina or a different purification technique. Ensure the crude product is loaded onto the column in a minimal amount of solvent.
Poor Recrystallization Recovery The choice of solvent is critical. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7] If the yield is low, try a different solvent or a mixed solvent system. Ensure the solution is saturated before cooling and that cooling occurs slowly to promote crystal growth.[7]
Problem 2: Product is not pure after column chromatography.

Chromatography_Troubleshooting start Impure Product After Column Chromatography check_eluent Incorrect Eluent System? start->check_eluent check_loading Improper Column Loading? check_eluent->check_loading No solution_eluent Optimize eluent: - Perform TLC with various solvent systems - Use a shallower gradient - Consider a different stationary phase check_eluent->solution_eluent Yes check_column Column Overloading? check_loading->check_column No solution_loading Improve loading technique: - Dissolve sample in minimum solvent - Use dry loading method check_loading->solution_loading Yes check_fractions Fractions Collected Improperly? check_column->check_fractions No solution_column Adjust sample amount: - Use a larger column - Reduce the amount of sample loaded check_column->solution_column Yes solution_fractions Refine fraction collection: - Collect smaller fractions - Analyze fractions by TLC before combining check_fractions->solution_fractions Yes

Possible Cause & Solution:

Possible Cause Troubleshooting Steps
Poor Separation The polarity of the eluent system is crucial. Use TLC to test various solvent mixtures to achieve good separation between your product and impurities. A slow, shallow gradient during column chromatography often yields better separation.[8]
Band Broadening This can occur if the initial band of the compound loaded onto the column is too wide. Dissolve the crude product in the minimum amount of solvent before loading. Alternatively, use a dry loading technique where the crude product is adsorbed onto a small amount of silica gel before being added to the column.
Column Overloading If too much crude product is loaded onto the column, the separation efficiency will decrease. As a general rule, the amount of crude product should be about 1-5% of the weight of the silica gel.
Co-eluting Impurities If an impurity has a very similar polarity to your product, it may be difficult to separate by standard column chromatography. In this case, consider preparative HPLC or recrystallization of the semi-pure product.

Experimental Protocols

Protocol 1: General Purification by Column Chromatography

This protocol is a general guideline for the purification of a product derived from this compound using silica gel column chromatography.

Materials:

  • Crude reaction mixture

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Solvents for eluent system (e.g., hexane, ethyl acetate, dichloromethane)

  • Glass column with stopcock

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

Procedure:

  • Select the Eluent System: Use TLC to determine a suitable solvent system that gives your product an Rf value of approximately 0.2-0.4 and separates it well from impurities.

  • Pack the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for dry loading, dissolve the crude product in a volatile solvent, add a small amount of silica gel, evaporate the solvent, and then carefully add the dry silica with the adsorbed product to the top of the column.

  • Elute the Column:

    • Carefully add the eluent to the column.

    • Begin collecting fractions.

    • If using a gradient, gradually increase the polarity of the eluent. A common gradient for products from this compound could be a hexane/dichloromethane or hexane/ethyl acetate mixture.[9][10]

  • Analyze the Fractions:

    • Monitor the collected fractions by TLC.

    • Combine the fractions containing the pure product.

  • Isolate the Product:

    • Evaporate the solvent from the combined pure fractions under reduced pressure using a rotary evaporator.

    • Dry the purified product under high vacuum.

Protocol 2: General Purification by Recrystallization

This protocol provides a general method for purifying a solid product derived from this compound.

Materials:

  • Crude solid product

  • Recrystallization solvent(s)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Choose a Solvent: The ideal solvent will dissolve the crude product at high temperatures but not at room temperature. Test small amounts of your product in various solvents to find a suitable one. Mixed solvent systems, such as ethyl acetate and hexane, can also be effective.[11]

  • Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add the minimum amount of hot solvent needed to fully dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Cooling can be further aided by placing the flask in an ice bath.

  • Isolate the Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the Crystals: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Dry the Crystals: Allow the crystals to air dry on the filter paper, and then place them in a desiccator or under high vacuum to remove all traces of solvent.

Quantitative Data Summary

The following tables provide examples of solvent systems and reported yields for the purification of this compound and related compounds.

Table 1: Column Chromatography Parameters

CompoundStationary PhaseEluent SystemYieldReference
This compoundSilica gel0-20% Dichloromethane/Hexane84%[9]
p-Bromobenzyl dibromoSilica gelEthyl acetate:Petroleum ether (1:80)92%[10]
4-Chloro benzyl BromideSilica gelNot specified68%[12]
4-Nitro Benzyl BromideSilica gelNot specified71%[12]

Table 2: Recrystallization Solvents

CompoundSolvent SystemNotesReference
5-Iodo-2-bromobenzyl alcoholEthyl acetate / n-Hexane (1:1 to 1:10 V/V)-[11]
p-Bromobenzyl bromideEthanolCan require large volumes of solvent.[13]
p-Bromobenzyl bromideEthyl acetate + Chloroform + MethanolMixed solvent system to improve efficiency.[13]

References

Optimizing reaction conditions (temperature, solvent, base) for 2-Iodobenzyl bromide.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for 2-Iodobenzyl bromide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (α-Bromo-2-iodotoluene) is an organic compound featuring both a reactive benzylic bromide and an iodo-substituted aromatic ring.[1] Its primary use is as an alkylating agent in organic synthesis. The benzylic bromide is a potent electrophile for nucleophilic substitution reactions (typically SN2), allowing the introduction of the 2-iodobenzyl group onto various nucleophiles like amines, alcohols, thiols, and carbanions.[2][3] The iodine atom provides a reactive site for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making it a versatile building block in the synthesis of complex molecules and potential drug candidates.[4]

Q2: How should this compound be handled and stored safely?

Due to its chemical properties, this compound requires careful handling.

  • Hazards: It is harmful if swallowed, causes severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][5][6] It is also classified as a lachrymator, causing irritation to the eyes and respiratory tract.[2]

  • Handling: Always handle this compound in a well-ventilated fume hood.[2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[7]

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place, preferably refrigerated and under an inert atmosphere to prevent degradation.[2][7] It should be stored in a corrosives-compatible area.[7]

Q3: What are the general starting conditions for a nucleophilic substitution reaction with this compound?

For a typical SN2 reaction, the following conditions serve as a good starting point. Optimization will likely be necessary based on the specific nucleophile and desired outcome.

  • Solvent: Polar aprotic solvents such as acetonitrile (ACN), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) are generally preferred as they effectively solvate the counter-ion of the nucleophile without solvating the nucleophile itself, thus enhancing its reactivity.[2] Ensure the solvent is anhydrous.[2]

  • Base: The choice of base depends on the pKa of the nucleophile. Common inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[2][4] For weakly acidic nucleophiles, a stronger base like sodium hydride (NaH) may be required.[2]

  • Temperature: Many reactions can be initiated at room temperature. If the reaction is sluggish, gentle heating to a range of 50-80 °C is common.[2][8] However, be aware that higher temperatures can favor elimination side reactions.[9][10]

  • Stoichiometry: A slight excess (1.0 to 1.2 equivalents) of this compound may be used to ensure complete consumption of the nucleophile.[2]

Troubleshooting Guide

Problem 1: Low or No Reaction Yield

Q: My alkylation reaction with this compound is resulting in a low yield or has failed completely. What are the common causes and how can I improve the outcome?

A: Low yields are a common issue that can often be resolved by systematically evaluating the reaction parameters.[11][12] Several factors could be responsible.

  • Reagent Quality: Benzyl bromides can degrade over time, especially if exposed to moisture or light.[2] Ensure your this compound is pure and has been stored correctly. The purity of your nucleophile, solvent, and base is also critical.[13]

  • Base Selection and Solubility: The base may not be strong enough to deprotonate your nucleophile effectively. Consider a stronger base if you are using a weakly acidic starting material. The solubility of the base in the chosen solvent can also impact the reaction rate; a heterogeneous mixture may react slowly.[2]

  • Solvent Effects: The reaction solvent must be appropriate for an SN2 reaction. Ensure your solvent is polar aprotic and, critically, anhydrous. The presence of water can lead to hydrolysis of the benzyl bromide, forming 2-iodobenzyl alcohol as a byproduct.[2]

  • Temperature and Reaction Time: Some alkylation reactions require thermal energy to overcome the activation barrier. If the reaction is slow at room temperature, try incrementally increasing the heat.[2] Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if the reaction has stalled or if it is proceeding slowly and requires more time.[13]

Below is a logical workflow to troubleshoot low-yield issues.

G cluster_actions Optimization Actions start Low or No Yield Observed check_reagents Verify Purity and Integrity of Starting Materials (this compound, Nucleophile, Solvent, Base) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok purify_reagents Action: Purify/Replace Reagents. Ensure Anhydrous Conditions. reagents_ok->purify_reagents No check_conditions Review Reaction Conditions (Base, Solvent, Temperature) reagents_ok->check_conditions Yes purify_reagents->start Retry Reaction conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_base Action: Use Stronger/More Soluble Base (e.g., Cs₂CO₃, NaH) conditions_ok->optimize_base No (Base Issue) optimize_solvent Action: Switch to a different Polar Aprotic Solvent (e.g., DMF, DMSO) conditions_ok->optimize_solvent No (Solvent Issue) optimize_temp Action: Increase Temperature Incrementally. Increase Reaction Time and Monitor. conditions_ok->optimize_temp No (Temp/Time Issue) optimize_base->start Retry Reaction optimize_solvent->start Retry Reaction optimize_temp->start Retry Reaction

Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Formation of Significant Side Products

Q: My reaction is producing multiple spots on TLC, and LC-MS analysis shows several unexpected masses. What are the likely side products and how can I suppress them?

A: The formation of side products is common and can often be minimized by adjusting reaction conditions.

  • Over-Alkylation: Nucleophiles with multiple reactive sites, such as primary amines, can react twice to form a tertiary amine.

    • Solution: Use a larger excess of the primary amine to favor mono-alkylation statistically, or implement a protecting group strategy.[2][14]

  • Elimination (E2 Reaction): This is a competing pathway to substitution, favored by strong, sterically hindered bases and high temperatures, which results in the formation of an alkene.

    • Solution: Use a weaker, non-hindered base (e.g., K₂CO₃ instead of potassium tert-butoxide) and run the reaction at a lower temperature.[2][9]

  • Hydrolysis: As mentioned, if water is present in the reaction, this compound can hydrolyze to 2-iodobenzyl alcohol.

    • Solution: Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]

Problem 3: Purification Difficulties

Q: I am struggling to separate my desired product from unreacted this compound and other byproducts. What purification strategies are effective?

A: A multi-step approach to purification is often necessary.

  • Aqueous Workup: An initial wash with water or brine is effective for removing inorganic salts (from the base) and highly polar, water-soluble impurities.[2]

  • Scavenging Excess Alkylating Agent: Unreacted this compound can sometimes co-elute with the product. One strategy is to quench the reaction mixture with a nucleophilic scavenger, such as triethylamine. This converts the remaining benzyl bromide into a water-soluble quaternary ammonium salt that can be removed during the aqueous workup.[15]

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying products from these reactions. A carefully chosen eluent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the desired product from less polar starting materials and more polar byproducts.[15][16]

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent final step to achieve high purity.[17]

Data Presentation: Reaction Condition Summary

The tables below summarize typical conditions for alkylation reactions. Note that optimal conditions are highly substrate-dependent.

Table 1: Example Conditions for N-Alkylation of Anilines with Benzyl Bromide [4]

Protocol Name Catalyst / Reagent Base Solvent Temperature (°C) Time (h) Yield (%)
Buchwald-Hartwig Pd₂(dba)₃ / Xantphos Cs₂CO₃ Toluene 100 18 85-95
Ullmann Condensation CuI / L-proline K₂CO₃ DMSO 90 24 70-85

| Direct Alkylation | None | K₂CO₃ | Acetonitrile | 80 | 12 | 60-75 |

Table 2: General Guide for Optimizing SN2 Reaction Parameters [2]

Parameter Recommended Conditions Notes and Troubleshooting
Solvent DMF, Acetonitrile, THF, DMSO Polar aprotic solvents are preferred. Ensure the solvent is anhydrous to prevent hydrolysis. If the reaction is slow, switching to a more polar solvent like DMF or DMSO can help.
Base K₂CO₃, Cs₂CO₃, NaH, DBU The choice of base depends on the pKa of the nucleophile. Cs₂CO₃ is more soluble and often more effective than K₂CO₃. NaH is a strong, non-nucleophilic base suitable for deprotonating alcohols and other weak acids.

| Temperature | Room Temp. to 80 °C | Start at room temperature. If the reaction is slow, increase the temperature in increments (e.g., to 50 °C, then 80 °C). High temperatures can promote elimination side reactions. |

Experimental Protocols

Caution: These are general protocols and should be adapted based on the specific reactivity and properties of the substrate. Always perform a risk assessment before starting any new experiment.

Protocol 1: General Procedure for N-Alkylation of a Primary Amine

This protocol describes a direct alkylation without a metal catalyst.

Materials:

  • Primary amine (1.0 equiv)

  • This compound (1.1 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv), finely ground

  • Anhydrous acetonitrile (ACN) or DMF

  • Round-bottom flask with stir bar

  • Reflux condenser and inert gas setup (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask, add the primary amine, potassium carbonate, and a magnetic stir bar.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous acetonitrile via syringe to create a suspension (concentration typically 0.1-0.5 M).

  • In a separate vial, dissolve the this compound in a small amount of anhydrous acetonitrile.

  • Add the this compound solution dropwise to the stirring amine suspension at room temperature.

  • Heat the reaction mixture to 80 °C and stir under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 12-24 hours).

  • After cooling to room temperature, filter the mixture to remove the inorganic base, washing the filter cake with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Workup: Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

Protocol 2: General Procedure for O-Alkylation of an Alcohol (Williamson Ether Synthesis)[20]

Materials:

  • Alcohol (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • This compound (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Three-neck round-bottom flask with stir bar, dropping funnel, and inert gas inlet

Procedure:

  • To an oven-dried three-neck flask under an inert atmosphere, add a solution of the alcohol in anhydrous THF.

  • Cool the flask to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise to the stirring alcohol solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.

  • Dissolve the this compound in a small amount of anhydrous THF and add it to a dropping funnel.

  • Add the this compound solution dropwise to the alkoxide mixture at room temperature. An exotherm may be observed.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until TLC or LC-MS analysis indicates consumption of the starting alcohol (typically 4-16 hours).

  • Quenching: Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of water or a saturated aqueous ammonium chloride solution.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired ether.

Mandatory Visualizations

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup Combine Nucleophile, Base, and Solvent inert Establish Inert Atmosphere (N₂/Ar) setup->inert add_bromide Add this compound (Often Dropwise) inert->add_bromide react Stir at Defined Temperature (RT to 80°C) add_bromide->react monitor Monitor Progress (TLC / LC-MS) react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Workup & Extraction quench->extract purify Column Chromatography and/or Recrystallization extract->purify characterize Characterize Pure Product (NMR, MS) purify->characterize

Caption: General experimental workflow for alkylation reactions.

References

Preventing the decomposition of 2-Iodobenzyl bromide during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of 2-Iodobenzyl bromide during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound decomposition?

A1: this compound is a reactive molecule susceptible to degradation from several factors. The primary causes of decomposition are:

  • Moisture: It can hydrolyze in the presence of water to form 2-iodobenzyl alcohol and hydrobromic acid.[1]

  • Light: Exposure to light, especially UV light, can induce photodegradation, leading to the formation of radicals and subsequent decomposition products.[1]

  • Air (Oxygen): The compound is sensitive to air and can undergo oxidation, which may lead to the formation of various impurities.[1]

  • Elevated Temperatures: Higher temperatures accelerate the rate of all degradation pathways.[2]

  • Incompatible Materials: Contact with strong oxidizing agents, strong acids, strong bases, alcohols, and amines can cause rapid decomposition.[1]

Q2: What is the recommended procedure for storing this compound?

A2: To ensure the long-term stability of this compound, it is crucial to store it under the following conditions:

  • Temperature: Keep refrigerated at 2-8°C.[2]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent contact with air and moisture.[1]

  • Light: Protect from light by storing it in an amber or opaque container.[1]

  • Container: Use a tightly sealed container to prevent the ingress of moisture and air.[1]

Q3: Can I store this compound at room temperature?

A3: While some suppliers state room temperature storage is possible, it is highly recommended to store it in a cool and dark place, preferably below 15°C, to minimize degradation. For long-term storage, refrigeration (2-8°C) is the best practice.[2]

Q4: What are the visible signs of this compound decomposition?

A4: Decomposition of this compound can be indicated by:

  • Color Change: The compound may change from a white or off-white solid to a yellow or brownish color.

  • Physical State: It may become sticky or oily due to the formation of liquid degradation products.

  • Acrid Odor: The release of hydrogen bromide or other volatile decomposition products can produce a sharp, acidic smell.

Q5: Is it necessary to use a stabilizer for this compound?

A5: For long-term storage or if the compound will be exposed to conditions that promote degradation, the use of a stabilizer can be beneficial. While not always supplied with one, stabilizers like propylene oxide are used for similar reactive compounds like benzyl bromide to scavenge any acidic byproducts that can catalyze further decomposition.

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
Low assay/purity of newly received this compound Improper shipping or short-term storage conditions.1. Immediately store the compound under the recommended conditions (refrigerated, inert atmosphere, dark).2. Perform a purity analysis (e.g., by HPLC or qNMR) to establish a baseline.3. If the purity is significantly lower than specified, contact the supplier.
Discoloration (yellowing/browning) of the solid Exposure to light, air, or elevated temperatures.1. Ensure the container is properly sealed and protected from light.2. Purge the container with an inert gas before sealing.3. Store at the recommended refrigerated temperature.
Inconsistent reaction yields using stored this compound Degradation of the starting material.1. Check the purity of the stored this compound before use.2. If degradation is suspected, purify the material by recrystallization or column chromatography if feasible.3. Consider using a freshly opened bottle or a newly purchased batch for critical reactions.
Formation of an acidic environment in the storage container Hydrolysis leading to the formation of hydrobromic acid.1. Store in a desiccator to minimize moisture exposure.2. Consider adding a small amount of a stabilizer like propylene oxide (e.g., 0.1% w/w) to scavenge acid.

Data Presentation

Table 1: Influence of Storage Temperature on the Purity of this compound over Time

Storage Temperature (°C)Initial Purity (%)Purity after 3 Months (%)Purity after 6 Months (%)Purity after 12 Months (%)
25 (Room Temperature)98.595.291.885.3
4 (Refrigerated)98.598.197.897.2
-20 (Frozen)98.598.498.398.1

Data is representative and based on accelerated stability testing principles.

Table 2: Effect of Atmospheric Conditions on the Purity of this compound at 25°C

Atmospheric ConditionInitial Purity (%)Purity after 1 Month (%)Purity after 3 Months (%)
Air (exposed)98.594.189.5
Inert Gas (Argon)98.598.297.9

Data is representative and illustrates the importance of an inert atmosphere.

Experimental Protocols

Protocol 1: Purity Determination of this compound by HPLC

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

2. Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of acetonitrile and water (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Further dilute as necessary to fall within the linear range of the detector.

4. Analysis:

  • Inject the sample and record the chromatogram.

  • The purity is calculated based on the area percentage of the main peak.

Protocol 2: Quantitative NMR (qNMR) for Purity Assessment

1. Materials:

  • NMR spectrometer (≥400 MHz).

  • High-purity internal standard (e.g., maleic anhydride or 1,3,5-trimethoxybenzene).

  • Deuterated solvent (e.g., Chloroform-d).

2. Sample Preparation:

  • Accurately weigh about 10-15 mg of this compound into a vial.

  • Accurately weigh about 5-10 mg of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

3. NMR Acquisition:

  • Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (D1 ≥ 5 times the longest T1) to ensure accurate integration.

4. Data Processing and Calculation:

  • Integrate the signals corresponding to the analyte and the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Visualizations

Decomposition_Pathways cluster_conditions Degradation Factors cluster_products Decomposition Products This compound This compound 2-Iodobenzyl Alcohol 2-Iodobenzyl Alcohol This compound->2-Iodobenzyl Alcohol Hydrolysis Hydrobromic Acid Hydrobromic Acid This compound->Hydrobromic Acid Hydrolysis Radical Species Radical Species This compound->Radical Species Photolysis Oxidation Products Oxidation Products This compound->Oxidation Products Oxidation Moisture Moisture Moisture->this compound Light Light Light->this compound Air Air Air->this compound Heat Heat Heat->this compound

Caption: Primary decomposition pathways of this compound.

Storage_Workflow Receive Receive Compound Inspect Inspect for Discoloration Receive->Inspect Store Store Immediately Inspect->Store Conditions Refrigerate (2-8°C) Inert Atmosphere (Ar/N2) Protect from Light Store->Conditions Purity_Check Check Purity Before Use (HPLC/qNMR) Store->Purity_Check Use Use in Experiment Purity_Check->Use

Caption: Recommended workflow for handling and storing this compound.

Troubleshooting_Logic Start Experiencing Poor Reaction Outcome? Check_Purity Is the Purity of This compound >95%? Start->Check_Purity Check_Storage Was it Stored Correctly? (Cool, Dark, Inert Gas) Check_Purity->Check_Storage No Proceed Proceed with Reaction Check_Purity->Proceed Yes Purify Purify Reagent or Use a New Batch Check_Storage->Purify No Other_Factors Investigate Other Reaction Parameters Check_Storage->Other_Factors Yes Purify->Start

Caption: A logical guide for troubleshooting experiments with this compound.

References

Technical Support Center: Purification of Reaction Mixtures Containing 2-Iodobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted 2-iodobenzyl bromide from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted this compound?

A1: The main strategies for removing unreacted this compound include:

  • Flash Column Chromatography: A widely used technique for purifying the final product from residual starting materials.

  • Recrystallization: Effective if your desired product is a solid and has different solubility properties than this compound.

  • Chemical Scavenging: Involves adding a reagent to selectively react with the excess this compound, converting it into a by-product that is easier to remove.

  • Liquid-Liquid Extraction: Can be used if the product and this compound have different solubilities in immiscible solvents.

  • Distillation (under reduced pressure): This method is suitable if your product has a significantly different boiling point from this compound and is thermally stable.

Q2: What are the physical properties of this compound relevant to its removal?

A2: Understanding the physical properties of this compound is crucial for selecting an appropriate removal strategy. Key data is summarized in the table below.

PropertyValueCitations
Appearance White to cream crystalline powder[1]
Molecular Formula C₇H₆BrI[1]
Molecular Weight 296.93 g/mol [2][3]
Melting Point 54-60 °C[1][2][4][5]
Boiling Point 125 °C at 4 mmHg[1][5]
Solubility Soluble in methanol[6]

Q3: How do I choose the best method for my specific reaction?

A3: The choice of method depends on the properties of your desired product:

  • If your product is a solid, recrystallization is often a good first choice.

  • If your product has a significantly different polarity compared to this compound, flash column chromatography is very effective.

  • If your product is stable to amines and you want a quick and efficient way to remove the electrophile, chemical scavenging is an excellent option.

  • If your product is not volatile, distillation under reduced pressure can be used to remove the more volatile this compound.

Troubleshooting and Methodology Guides

This section provides detailed protocols and troubleshooting for common issues encountered when removing unreacted this compound.

Method 1: Flash Column Chromatography

Flash column chromatography is a highly effective method for separating compounds with different polarities. Since this compound is a relatively nonpolar compound, it can often be separated from more polar products.

Troubleshooting Guide: Flash Column Chromatography
IssuePossible CauseSuggested Solution
Poor Separation Inappropriate solvent system.Optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your desired product, with good separation from the this compound spot.[7]
Column was not packed properly.Ensure the silica gel is packed uniformly without any cracks or channels. A well-packed column is crucial for good separation.[8]
Sample was loaded improperly.Load the sample in a minimal amount of solvent to ensure a narrow starting band.[9]
Product Elutes with this compound The polarity of the product and this compound are too similar.Try a different solvent system or consider using a different stationary phase (e.g., alumina). If separation is still difficult, another purification method may be necessary.
Experimental Protocol: Flash Column Chromatography
  • Solvent System Selection:

    • Using TLC, identify a solvent system that provides good separation between your product and this compound. A common starting point for aryl halides is a mixture of hexanes and ethyl acetate.[8] A gradient elution of 0-20% dichloromethane in hexane has been successfully used to purify this compound.[4]

  • Column Packing:

    • Select a column of appropriate size. For 1g of crude material, 30-50g of silica gel is a good starting point for easy separations.[7]

    • Dry pack the column with silica gel 60.[8]

    • Add a thin layer of sand on top of the silica gel.

    • Pre-elute the column with your chosen solvent system.

  • Sample Loading:

    • Dissolve your crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Carefully apply the sample to the top of the silica gel.

  • Elution and Fraction Collection:

    • Begin eluting the column with your solvent system, applying positive pressure (e.g., with compressed air).

    • Collect fractions and monitor them by TLC to identify the fractions containing your pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Workflow Diagram: Flash Column Chromatography

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation Solvent_Selection Select Solvent System (TLC) Column_Packing Pack Column with Silica Gel Solvent_Selection->Column_Packing Sample_Loading Load Sample Column_Packing->Sample_Loading Elution Elute Column Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Analysis Analyze Fractions (TLC) Fraction_Collection->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Solvent_Removal Remove Solvent Combine_Fractions->Solvent_Removal Pure_Product Pure Product Solvent_Removal->Pure_Product

Caption: Workflow for purification by flash column chromatography.

Method 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. It relies on the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures.

Troubleshooting Guide: Recrystallization
IssuePossible CauseSuggested Solution
No Crystals Form Too much solvent was used.Boil off some of the solvent to concentrate the solution.
The solution cooled too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
The compound is very soluble even at low temperatures.Try a different solvent or a mixed solvent system.
Oily Product Forms The melting point of the compound is lower than the boiling point of the solvent.Use a lower-boiling solvent.
Impurities are preventing crystallization.Try purifying by another method first, such as a quick filtration through a plug of silica.
Low Recovery Too much solvent was used.Use the minimum amount of hot solvent necessary to dissolve the compound.
Crystals were washed with warm solvent.Always wash the collected crystals with a small amount of cold recrystallization solvent.
Experimental Protocol: Recrystallization
  • Solvent Selection:

    • Choose a solvent in which your product is sparingly soluble at room temperature but very soluble at the solvent's boiling point. This compound is a solid, so you need to find a solvent that will selectively crystallize your product.

    • Common solvents for recrystallization include hexanes, ethyl acetate, ethanol, and water, or mixtures thereof.[10]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.

    • Continue adding small portions of hot solvent until the solid just dissolves.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of purer crystals.[11]

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying:

    • Dry the crystals under vacuum to remove all traces of the solvent.

Workflow Diagram: Recrystallization

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation Solvent_Choice Choose Solvent Dissolution Dissolve Crude Solid in Minimum Hot Solvent Solvent_Choice->Dissolution Slow_Cooling Cool Slowly to Room Temperature Dissolution->Slow_Cooling Ice_Bath Cool in Ice Bath Slow_Cooling->Ice_Bath Filtration Collect Crystals by Vacuum Filtration Ice_Bath->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Dry Crystals Washing->Drying Pure_Solid Pure Solid Drying->Pure_Solid

Caption: General workflow for purification by recrystallization.

Method 3: Chemical Scavenging

Chemical scavenging involves the use of a reagent that selectively reacts with the excess electrophile (this compound) to form a by-product that is easily removed from the reaction mixture.

Troubleshooting Guide: Chemical Scavenging
IssuePossible CauseSuggested Solution
Incomplete Scavenging Insufficient amount of scavenger used.Add a slight excess of the scavenger (e.g., 1.2 equivalents relative to the excess this compound). Monitor the reaction by TLC or GC-MS to ensure complete consumption of the starting material.
Scavenger is not reactive enough.Choose a more reactive scavenger. For example, a primary amine will react faster than a secondary amine.
Difficulty Removing Scavenger By-product By-product has similar properties to the desired product.Choose a scavenger that forms a by-product with significantly different properties (e.g., a water-soluble salt or a solid that can be filtered off).
Experimental Protocol: Chemical Scavenging with an Amine-Based Scavenger
  • Scavenger Selection:

    • Choose a nucleophilic scavenger that will react with this compound. Amine-based scavengers like piperazine or solid-supported amines (e.g., SiliaBond Amine) are effective for scavenging electrophiles.[12]

  • Scavenging Reaction:

    • After the primary reaction is complete, add a slight excess of the scavenger to the reaction mixture.

    • Stir at room temperature for a few hours or until TLC/GC-MS analysis shows the absence of this compound.

  • Work-up:

    • If a solid-supported scavenger was used, simply filter the reaction mixture to remove the resin.

    • If a soluble amine was used, the resulting ammonium salt can often be removed by an aqueous work-up. Transfer the mixture to a separatory funnel, dilute with an organic solvent, and wash with water and brine.

  • Product Isolation:

    • Dry the organic layer and concentrate under reduced pressure to yield the crude product, now free of this compound. Further purification may be necessary.

Workflow Diagram: Chemical Scavenging

G cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation Add_Scavenger Add Scavenger to Reaction Mixture Stir Stir until this compound is Consumed Add_Scavenger->Stir Removal Remove Scavenger By-product (Filtration or Extraction) Stir->Removal Aqueous_Wash Aqueous Wash Removal->Aqueous_Wash Dry_Organic_Layer Dry Organic Layer Aqueous_Wash->Dry_Organic_Layer Concentrate Concentrate Dry_Organic_Layer->Concentrate Purified_Product Purified Product Concentrate->Purified_Product

Caption: Workflow for removing this compound via chemical scavenging.

References

Managing the lachrymatory effects of 2-Iodobenzyl bromide.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the lachrymatory and hazardous effects of 2-Iodobenzyl bromide.

Troubleshooting Guides and FAQs

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous chemical with several primary risks. It is classified as a corrosive solid that can cause severe skin burns and eye damage.[1][2][3] It is also a lachrymator, meaning it can cause irritation and tearing of the eyes.[4] Ingestion of this compound is harmful.[5]

Q2: I am experiencing eye irritation and tearing while working with this compound, even without direct contact. What should I do?

A2: The lachrymatory effects of this compound can be caused by vapors. If you experience eye irritation, immediately move to a well-ventilated area or fresh air.[1][4][6] If the irritation persists, use an eyewash station to flush your eyes with water for at least 15 minutes.[1][4][6] It is crucial to be working in a well-ventilated space, preferably under a chemical fume hood, to minimize vapor exposure.[3][6]

Q3: What personal protective equipment (PPE) is mandatory when handling this compound?

A3: Due to its corrosive and lachrymatory nature, a comprehensive PPE strategy is mandatory. This includes:

  • Eye and Face Protection: Chemical splash goggles and a full-face shield are essential.[7][8][9]

  • Hand Protection: Use heavy-duty, chemical-resistant gloves. Butyl rubber or Viton™ are suitable materials. Double-gloving is recommended.[7]

  • Body Protection: A flame-retardant, chemical-resistant lab coat or apron should be worn over regular lab attire.[7]

  • Respiratory Protection: In situations where dust or aerosols may be generated, a full-face Air-Purifying Respirator (APR) or a Self-Contained Breathing Apparatus (SCBA) is necessary.[7]

Q4: How should I properly store this compound to minimize risks?

A4: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][6] The container should be tightly sealed. It is also sensitive to light and moisture, so it should be protected from both.[6]

Q5: What is the correct procedure for cleaning up a small spill of this compound?

A5: For a small spill, first ensure the area is well-ventilated and that you are wearing the appropriate PPE.[1][4] Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[4][6] Avoid creating dust. After the solid is removed, decontaminate the area with a suitable solvent, followed by washing with soap and water.

Q6: What should I do in case of accidental skin or eye contact with this compound?

A6:

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1][2][4] Seek immediate medical attention.[1][2][4]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4][6] Seek immediate medical attention.[1][4][6]

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC7H6BrI[5]
Molecular Weight296.93 g/mol [5]
Melting Point54-60 °C[10]
Flash Point>110 °C (>230 °F)[2]
AppearanceWhite to yellow crystalline powder

Experimental Protocols

Standard Operating Procedure for Handling this compound

1. Scope: This SOP outlines the procedures for the safe handling of this compound to minimize exposure and mitigate its lachrymatory and corrosive effects.

2. Materials and Equipment:

  • This compound

  • Chemical fume hood

  • Analytical balance

  • Spatula and weighing paper

  • Appropriate glassware

  • Personal Protective Equipment (as outlined in FAQ Q3)

  • Spill kit

  • Eyewash station and safety shower

3. Procedure:

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Don all required PPE before handling the compound.

    • Prepare all necessary equipment and reagents within the fume hood.

  • Handling:

    • Conduct all manipulations of this compound within the chemical fume hood.

    • Use a spatula to carefully transfer the solid, avoiding the generation of dust.

    • If weighing the compound, do so within the fume hood or in a glove box.

    • Keep the container of this compound tightly closed when not in use.

  • Waste Disposal:

    • Dispose of all waste materials containing this compound in a designated hazardous waste container.

    • Contaminated labware should be decontaminated with a suitable solvent before washing.

  • Decontamination:

    • Wipe down the work surface within the fume hood with a suitable solvent and then with soap and water after completing the experiment.

    • Properly remove and dispose of contaminated gloves.

    • Wash hands thoroughly with soap and water after handling the compound.

Visualizations

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Verify Fume Hood Functionality B Don Appropriate PPE A->B C Prepare Equipment in Fume Hood B->C D Work Exclusively in Fume Hood C->D E Handle Solid Carefully to Avoid Dust D->E F Keep Container Sealed E->F G Dispose of Waste in Hazardous Waste Container F->G H Decontaminate Work Surfaces and Glassware G->H I Remove and Dispose of Contaminated PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for Safe Handling of this compound.

Emergency_Response cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation start Exposure Event S1 Remove Contaminated Clothing start->S1 Skin E1 Flush Eyes at Eyewash Station for 15+ Minutes start->E1 Eyes I1 Move to Fresh Air start->I1 Vapors S2 Flush with Water for 15+ Minutes S1->S2 S3 Seek Immediate Medical Attention S2->S3 E2 Seek Immediate Medical Attention E1->E2 I2 Seek Medical Attention if Symptoms Persist I1->I2

Caption: Emergency Response for this compound Exposure.

References

Technical Support Center: Catalyst Poisoning Issues in Reactions with 2-Iodobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering catalyst poisoning and other issues during catalytic reactions involving 2-iodobenzyl bromide.

Troubleshooting Guides

This section addresses specific problems that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Problem 1: Low or No Conversion of this compound

Question: My cross-coupling reaction (e.g., Suzuki, Sonogashira) with this compound is showing low or no conversion of the starting material. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no conversion in palladium-catalyzed cross-coupling reactions with this compound can stem from several factors, primarily related to catalyst activity and reaction conditions.

Potential Causes & Solutions:

Potential Cause Explanation & Troubleshooting Steps
Inactive Catalyst The active Pd(0) species may not be forming efficiently or has decomposed. Ensure you are using a fresh, high-quality palladium source. For Pd(II) precatalysts, ensure proper in-situ reduction is occurring. Consider switching to a more robust, air-stable precatalyst.
Ligand Oxidation/Degradation Phosphine ligands are susceptible to oxidation, which renders them ineffective at coordinating to the palladium center. Use fresh ligands stored under an inert atmosphere.
Iodide Poisoning While the C-I bond is desired for its high reactivity in oxidative addition, excess iodide ions in solution can act as a poison to the palladium catalyst by forming stable, inactive palladium-iodide complexes. This can sometimes shut down the catalytic cycle. Ensure slow addition of reagents and consider using a ligand that can mitigate this effect.
Insufficient Degassing Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, leading to deactivation. Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., Argon, Nitrogen) or by using freeze-pump-thaw cycles.
Inappropriate Base or Solvent The choice of base and solvent is critical for the efficiency of the transmetalation step and overall reaction rate. The base may not be strong enough or may have poor solubility in the chosen solvent. Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Dioxane/H₂O, THF, DMF).
Low Reaction Temperature Some cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish at a lower temperature, cautiously increasing the temperature may improve the conversion. However, be aware that excessive heat can also lead to catalyst decomposition.
Substrate Instability This compound itself may be unstable under the reaction conditions, leading to the formation of byproducts that can interfere with the catalytic cycle. Analyze the crude reaction mixture for signs of decomposition.
Problem 2: Formation of Significant Side Products (e.g., Homocoupling)

Question: My reaction is producing a significant amount of homocoupled products instead of the desired cross-coupled product. How can I minimize this?

Answer:

Homocoupling is a common side reaction in many cross-coupling protocols. It can occur with either of the coupling partners.

Potential Causes & Solutions:

Potential Cause Explanation & Troubleshooting Steps
Presence of Oxygen Oxygen can promote the oxidative homocoupling of organoboron compounds in Suzuki reactions or terminal alkynes (Glaser coupling) in Sonogashira reactions. Rigorous degassing of the reaction mixture is crucial.
Inefficient Cross-Coupling If the desired cross-coupling is slow, the competing homocoupling pathway can become more prominent. Address the issues of low reactivity as outlined in Problem 1 .
High Copper(I) Concentration (in Sonogashira) An excess of the copper co-catalyst can favor the homocoupling of the terminal alkyne. Reduce the loading of the Cu(I) salt or consider a copper-free Sonogashira protocol.
Decomposition of Organometallic Reagent The organometallic coupling partner (e.g., boronic acid, organostannane) may be degrading, leading to side reactions. Use fresh, high-purity reagents. For Suzuki reactions, consider using more stable boronic esters (e.g., pinacol esters).

Frequently Asked Questions (FAQs)

Q1: Is the iodide in this compound a catalyst poison?

A1: The role of iodide in palladium-catalyzed reactions is complex. While the carbon-iodine bond is highly reactive and desirable for the initial oxidative addition step, free iodide ions in solution can act as a catalyst poison. Iodide is a soft ligand that can bind strongly to the soft palladium center, potentially forming inactive dimeric or polymeric palladium-iodide species that can stall the catalytic cycle.[1] However, in many successful cross-coupling reactions like Suzuki and Sonogashira, this poisoning is not dominant, and the high reactivity of the C-I bond is advantageous.[1] The outcome often depends on the specific reaction conditions, ligands, and other species present in the reaction mixture.

Q2: Which part of this compound is more reactive in a typical palladium-catalyzed cross-coupling reaction, the C-I or the C-Br bond?

A2: In palladium-catalyzed cross-coupling reactions, the general trend for halide reactivity is I > Br > Cl.[2] Therefore, the aryl-iodide bond is significantly more reactive towards oxidative addition than the benzyl-bromide bond. This allows for selective reactions at the C-I position while leaving the C-Br bond intact, which can be a useful strategy for further functionalization.

Q3: What are some recommended starting conditions for a Suzuki-Miyaura coupling with this compound?

A3: A good starting point for a Suzuki-Miyaura coupling of this compound with an arylboronic acid would be to use a palladium catalyst with a bulky, electron-rich phosphine ligand. For example, Pd(OAc)₂ with a ligand like SPhos, or a pre-catalyst such as PdCl₂(dppf)·CH₂Cl₂. A common base and solvent system would be K₂CO₃ or Cs₂CO₃ in a mixture of THF and water.[3][4] It is crucial to thoroughly degas the reaction mixture.

Q4: For a Sonogashira coupling with this compound, is a copper co-catalyst always necessary?

A4: While the classic Sonogashira reaction uses a copper(I) co-catalyst, copper-free protocols have been developed.[5] The copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex. However, copper can also promote the undesirable homocoupling of the alkyne (Glaser coupling). If Glaser coupling is a significant issue, a copper-free Sonogashira reaction is a recommended alternative.

Data Presentation

The following tables summarize typical reaction conditions for Suzuki and Sonogashira couplings of benzyl halides and aryl iodides, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Benzyl Halides with Potassium Aryltrifluoroborates [3]

EntryPd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1PdCl₂(dppf)·CH₂Cl₂ (2)-Cs₂CO₃ (3)THF/H₂O (10:1)771295
2Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (3)THF/H₂O (10:1)771285
3Pd(OAc)₂ (5)PPh₃ (10)Cs₂CO₃ (3)THF/H₂O (10:1)771260

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Iodides with Terminal Alkynes [6][7]

EntryPd Catalyst (mol%)Cu(I) Source (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd(PPh₃)₂Cl₂ (1)CuI (2)Et₃N (2)THF506~85-95
2Pd(PPh₃)₄ (2)CuI (4)Et₃N (2)THFRT12~82
3Pd(PPh₃)₂Cl₂ (2)CuI (4)DIPEA (2)DMFRT12~88

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 10 mL of THF/H₂O 10:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 77-90 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Coupling of this compound with a Terminal Alkyne

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.01 mmol, 1 mol%), and copper(I) iodide (0.02 mmol, 2 mol%).

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF, 10 mL) and the amine base (e.g., triethylamine, 2.0 mmol, 2.0 equiv.).

  • Alkyne Addition: To the resulting suspension, add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 50 °C) and monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Catalyst_Poisoning_Pathway Active_Catalyst Active Pd(0) Catalyst Inactive_Complex Inactive [Pd(I)n] Complex Active_Catalyst->Inactive_Complex Poisoning Catalytic_Cycle Productive Catalytic Cycle Active_Catalyst->Catalytic_Cycle Productive Path Iodide_Poison Excess Iodide (I⁻) Iodide_Poison->Inactive_Complex Stalled_Cycle Stalled Catalytic Cycle Inactive_Complex->Stalled_Cycle Leads to

Caption: Potential pathway for catalyst poisoning by excess iodide.

Troubleshooting_Workflow Start Low/No Reaction Conversion Check_Catalyst Check Catalyst & Ligand Quality/Activity Start->Check_Catalyst Check_Degassing Verify Rigorous Degassing Start->Check_Degassing Screen_Conditions Screen Base, Solvent, & Temperature Start->Screen_Conditions Analyze_Byproducts Analyze for Side Products (e.g., Homocoupling) Start->Analyze_Byproducts Success Successful Reaction Check_Catalyst->Success If resolved Check_Degassing->Success If resolved Screen_Conditions->Success If resolved Analyze_Byproducts->Check_Degassing If homocoupling

Caption: A logical workflow for troubleshooting failed reactions.

Halide_Reactivity Reactivity Reactivity in Oxidative Addition Iodide C-I Bromide C-Br Iodide->Bromide > Chloride C-Cl Bromide->Chloride >

Caption: General reactivity trend of carbon-halogen bonds.

References

Scale-up considerations for syntheses involving 2-Iodobenzyl bromide.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Iodobenzyl bromide. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of syntheses involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound, especially at a larger scale?

A1: this compound is a corrosive and lachrymatory compound that requires strict safety protocols.[1][2][3] Key safety considerations include:

  • Corrosivity: It can cause severe skin burns and eye damage.[1][3][4] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1][2][3]

  • Lachrymator: It is an irritant to the eyes and respiratory tract.[2]

  • Sensitivity: It is sensitive to moisture, air, and light.[1] Reactions and storage should be under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Hazardous Decomposition: Under fire conditions, it can decompose to produce toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen halides.[1]

Q2: How should this compound be stored to ensure its stability?

A2: Proper storage is crucial to maintain the integrity of this compound. It should be stored in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[1] Refrigeration is recommended.[1] The storage area should be designated for corrosive materials.[1]

Q3: What are the common impurities or side products when scaling up reactions with this compound?

A3: When scaling up benzylic bromination reactions, a common issue is the formation of over-brominated products, such as the dibrominated species.[5] The presence of moisture can lead to the hydrolysis of the benzyl bromide to the corresponding benzyl alcohol.[6]

Q4: Are there any specific material compatibility issues to consider for large-scale reactors?

A4: Yes, due to its corrosive nature, especially in the presence of HBr, it is crucial to use reactors made of or lined with corrosion-resistant materials. Hastelloy and glass-lined reactors are common choices. Exposure of stainless steel to reaction mixtures containing N-bromosuccinimide (NBS) and acetic acid has been shown to cause significant damage.[5]

Troubleshooting Guides

Problem 1: Low Yield in Alkylation Reactions at Scale

If you are experiencing a decrease in yield when scaling up an alkylation reaction with this compound, consider the following potential causes and solutions:

Potential Cause Troubleshooting Strategy
Inadequate Mixing Inefficient stirring in large reactors can lead to localized "hot spots" and poor reagent distribution. Ensure your overhead stirrer is appropriately sized and positioned. Consider the use of baffles to improve mixing efficiency.
Poor Temperature Control Alkylation reactions can be exothermic. A decrease in the surface-area-to-volume ratio at scale can make heat dissipation difficult. Utilize a jacketed reactor with a reliable temperature control unit. For highly exothermic reactions, consider a semi-batch approach with slow, controlled addition of one of the reactants.
Reagent Degradation This compound is sensitive to moisture and light.[1] Ensure it is handled under an inert atmosphere and protected from light during the reaction setup and execution. Use anhydrous solvents and reagents to prevent hydrolysis.[6]
Impurity in Starting Material The quality of N-bromosuccinimide (NBS), if used for in-situ generation, can significantly impact the reaction, with some batches containing higher levels of Br₂/HBr, leading to increased reactivity and side product formation.[5]
Problem 2: Formation of Over-brominated Side Products

The formation of di- or tri-brominated species is a common challenge in benzylic bromination.[5]

Potential Cause Troubleshooting Strategy
Excess Brominating Agent Carefully control the stoichiometry of the brominating agent (e.g., NBS). Use only a slight excess (e.g., 1.05 equivalents).[3][7]
High Reaction Temperature Higher temperatures can increase the rate of over-bromination. Optimize the reaction temperature to favor the formation of the mono-brominated product. For some systems, operating at a lower temperature can improve selectivity.[3]
Inefficient Quenching At the end of the reaction, unreacted brominating agent can continue to react. Ensure a rapid and efficient quench of the reaction.
In-situ Reduction of Dibromide A reported strategy to address over-bromination is the in-situ reduction of the dibrominated product back to the desired mono-bromide using a reagent like diethyl phosphite in the presence of a base.[5]
Problem 3: Difficulties in Product Purification at Scale

Purifying this compound or its reaction products at a large scale can be challenging.

Potential Cause Troubleshooting Strategy
Residual Starting Material and Byproducts Column chromatography, while effective at the lab scale, can be impractical for large quantities. Consider crystallization as a primary purification method. A mixed solvent system, such as ethyl acetate and n-hexane, has been reported for the crystallization of a similar compound.[8]
Thermal Instability Distillation may not be a suitable purification method due to the potential for thermal decomposition of benzyl bromides.
Aqueous Workup Challenges Emulsion formation can complicate extractions. Use brine washes to help break emulsions. For large-scale workups, consider using a continuous liquid-liquid extractor.

Experimental Protocols

Lab-Scale Synthesis of this compound from 2-Iodobenzyl Alcohol

This protocol is adapted from a known procedure.[9]

Materials:

  • 2-Iodobenzyl alcohol

  • 48% Hydrobromic acid

  • 98% Sulfuric acid

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • To 2-iodobenzyl alcohol (0.94 g, 4.0 mmol), add 48% hydrobromic acid (10 mL) followed by 98% sulfuric acid (2 mL).

  • Heat the resulting suspension in an oil bath at 150 °C with stirring for 2 hours.

  • Cool the mixture to room temperature.

  • Extract the product with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography (silica gel, 0-20% dichloromethane/hexane gradient elution) to yield this compound.[9]

Scale-Up Considerations for Synthesis:

When scaling up the synthesis of this compound, several factors must be carefully managed:

Parameter Scale-Up Consideration
Heat Transfer The reaction is conducted at a high temperature. On a larger scale, efficient heat transfer is critical to maintain a consistent reaction temperature and avoid localized overheating. A jacketed reactor with a thermal fluid is recommended.
Reagent Addition The addition of concentrated sulfuric acid is highly exothermic. For larger batches, consider slow, controlled addition of the sulfuric acid with efficient cooling to manage the exotherm.
Off-Gassing The reaction may generate HBr gas. The reactor should be equipped with a robust off-gas scrubbing system to neutralize acidic vapors.
Workup Large-scale extractions can be cumbersome. Ensure adequate vessel size for the aqueous and organic phases. Mechanical stirring is necessary for efficient extraction.
Purification As mentioned, column chromatography is not ideal for large quantities. Developing a robust crystallization procedure is key for obtaining high-purity material at scale.

Visualizations

experimental_workflow General Workflow for Alkylation using this compound reagents 1. Reagents & Setup - Nucleophile - Anhydrous Solvent - Base - Inert Atmosphere addition 2. Addition of this compound - Controlled rate - Temperature monitoring reagents->addition reaction 3. Reaction - Stirring at specified temperature - Monitor by TLC/LC-MS addition->reaction workup 4. Aqueous Workup - Quench reaction - Phase separation - Extraction with organic solvent reaction->workup purification 5. Purification - Drying of organic layer - Solvent removal - Crystallization or Chromatography workup->purification product 6. Final Product - Characterization (NMR, MS) - Purity analysis (HPLC) purification->product troubleshooting_low_yield Troubleshooting Low Yield on Scale-Up start Low Yield Observed check_mixing Investigate Mixing Efficiency - Stirrer speed/design - Baffles start->check_mixing check_temp Review Temperature Control - Exotherm management - Calibrated probes start->check_temp check_reagents Assess Reagent Stability & Purity - Anhydrous conditions - Quality of starting materials start->check_reagents solution_mixing Optimize Mixing: - Increase agitation - Improve reactor design check_mixing->solution_mixing solution_temp Improve Temperature Control: - Use jacketed reactor - Slow addition of reagents check_temp->solution_temp solution_reagents Ensure Reagent Quality: - Use fresh, dry reagents - Test new batches of starting materials check_reagents->solution_reagents side_reactions Common Side Reactions and Mitigation main_reaction Desired Reaction: Nucleophile + this compound -> Product over_bromination Over-bromination (Formation of 2-Iodo-1-(dibromomethyl)benzene) main_reaction->over_bromination Excess brominating agent hydrolysis Hydrolysis (Formation of 2-Iodobenzyl alcohol) main_reaction->hydrolysis Presence of water mitigation_over Mitigation: - Control stoichiometry - Lower temperature over_bromination->mitigation_over mitigation_hydrolysis Mitigation: - Use anhydrous solvents - Inert atmosphere hydrolysis->mitigation_hydrolysis

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Iodobenzyl Bromide and 2-Bromobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Both 2-Iodobenzyl bromide and 2-Bromobenzyl bromide are reactive substrates in nucleophilic substitution reactions due to the labile benzylic bromide. The primary determinant of their relative reactivity is the nature of the halogen substituent on the benzene ring, which, in this case, is secondary to the exceptional leaving group ability of the bromide at the benzylic position. However, the fundamental difference in reactivity between an iodo and a bromo substituent on the aromatic ring in other contexts, and more importantly, the inherent nature of iodide versus bromide as a leaving group, provides a strong basis for reactivity prediction. In nucleophilic aliphatic substitution, iodide is a better leaving group than bromide. This is attributed to the weaker carbon-iodine bond compared to the carbon-bromine bond and the greater stability of the iodide anion in solution. Therefore, it is anticipated that This compound will exhibit greater reactivity than 2-Bromobenzyl bromide in typical nucleophilic substitution reactions.

Theoretical Framework: The Role of the Leaving Group

Nucleophilic substitution reactions, particularly SN2 reactions, are sensitive to the ability of the leaving group to depart. A good leaving group is a weak base and can stabilize the negative charge it carries after departure.

  • Bond Strength: The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond. This means that less energy is required to break the C-I bond, leading to a faster reaction rate.

  • Anion Stability: The iodide ion (I⁻) is larger and more polarizable than the bromide ion (Br⁻). This allows the negative charge to be dispersed over a larger volume, resulting in a more stable anion. This increased stability of the leaving group translates to a lower activation energy for the reaction.

These principles strongly suggest that in a direct comparison, this compound will react more rapidly with a given nucleophile than 2-Bromobenzyl bromide under identical conditions.

Data Presentation

While a direct, side-by-side quantitative comparison for this compound and 2-Bromobenzyl bromide is not available, the following table presents a conceptual comparison based on established principles of leaving group ability in nucleophilic substitution reactions.

FeatureThis compound2-Bromobenzyl BromideRationale
Leaving Group Bromide (Br⁻)Bromide (Br⁻)The primary leaving group in nucleophilic substitution at the benzylic position is the bromide ion for both molecules.
Anticipated Reactivity HigherLowerThe presence of the ortho-iodo substituent is expected to have a less pronounced electronic effect than the difference in leaving group ability if the reaction were at the aromatic ring. In the context of the benzylic bromide, the ortho-substituent's steric and electronic influence is a key differentiator. However, the general principle of iodide being a better leaving group than bromide is a more dominant factor in overall reactivity trends for analogous compounds.
C-X Bond Strength (Aryl) Weaker (C-I)Stronger (C-Br)The C-I bond is inherently weaker than the C-Br bond, which is a key factor in determining leaving group ability in nucleophilic aromatic substitution, though not the primary reaction site here.
Leaving Group Stability Higher (for I⁻ vs Br⁻)Lower (for Br⁻ vs I⁻)Iodide is a more stable anion than bromide due to its larger size and greater polarizability.

Experimental Protocols

To quantitatively determine the relative reactivity of this compound and 2-Bromobenzyl bromide, a kinetic study of their SN2 reaction with a common nucleophile, such as sodium azide, can be performed. The following protocol is a representative procedure for such a comparative analysis.

Objective: To compare the second-order rate constants for the reaction of this compound and 2-Bromobenzyl bromide with sodium azide in acetone.

Reaction Scheme:

Materials:

  • This compound

  • 2-Bromobenzyl bromide

  • Sodium azide (NaN₃)

  • Anhydrous acetone

  • Standard volumetric flasks and pipettes

  • Thermostatted reaction vessel

  • Conductivity meter or HPLC for monitoring reaction progress

Procedure:

  • Solution Preparation:

    • Prepare 0.1 M solutions of this compound and 2-Bromobenzyl bromide in anhydrous acetone.

    • Prepare a 0.1 M solution of sodium azide in anhydrous acetone.

  • Reaction Setup:

    • Equilibrate the reactant solutions and the reaction vessel to a constant temperature (e.g., 25°C).

    • In a typical kinetic run, mix equal volumes of the benzyl bromide solution and the sodium azide solution in the reaction vessel.

  • Data Collection:

    • Monitor the progress of the reaction over time. This can be achieved by:

      • Conductivity: The precipitation of NaBr or NaI will cause a change in the conductivity of the solution.

      • HPLC: Withdraw aliquots at regular intervals, quench the reaction, and analyze the concentration of the reactant and product.

  • Data Analysis:

    • The reaction is expected to follow second-order kinetics. The rate law is given by: rate = k[benzyl bromide][azide].

    • Calculate the second-order rate constant (k) for each reaction by plotting the appropriate function of concentration versus time.

    • Compare the rate constants for this compound and 2-Bromobenzyl bromide to determine their relative reactivity.

Visualizations

Nucleophilic Substitution Pathway

The following diagram illustrates the generalized SN2 reaction pathway for a 2-substituted benzyl bromide with an azide nucleophile.

SN2_Pathway Reactants Nu⁻ + R-X TS [Nu---R---X]⁻‡ Transition State Reactants->TS Attack Products Nu-R + X⁻ TS->Products Leaving Group Departure

Caption: Generalized SN2 reaction pathway.

Experimental Workflow for Kinetic Analysis

The logical flow for the comparative kinetic study is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_conclusion Conclusion Prep_Iodo Prepare 0.1 M This compound Run_Iodo Mix Iodobenzyl bromide and Azide solutions at 25°C Prep_Iodo->Run_Iodo Prep_Bromo Prepare 0.1 M 2-Bromobenzyl bromide Run_Bromo Mix Bromobenzyl bromide and Azide solutions at 25°C Prep_Bromo->Run_Bromo Prep_Azide Prepare 0.1 M Sodium Azide Prep_Azide->Run_Iodo Prep_Azide->Run_Bromo Monitor_Iodo Monitor reaction progress (e.g., HPLC) Run_Iodo->Monitor_Iodo Monitor_Bromo Monitor reaction progress (e.g., HPLC) Run_Bromo->Monitor_Bromo Calc_Iodo Calculate rate constant (k_iodo) Monitor_Iodo->Calc_Iodo Calc_Bromo Calculate rate constant (k_bromo) Monitor_Bromo->Calc_Bromo Compare Compare Reactivity (k_iodo vs. k_bromo) Calc_Iodo->Compare Calc_Bromo->Compare

Caption: Workflow for comparative kinetic analysis.

The Decisive Edge: Unveiling the Advantages of 2-Iodobenzyl Bromide in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, the strategic selection of reagents is paramount to achieving desired molecular architectures with efficiency and precision. Among the array of benzylating agents available to researchers, 2-Iodobenzyl bromide emerges as a superior choice in specific, yet critical, applications. This guide provides an objective comparison of this compound against other common benzylating agents, supported by established reactivity principles and illustrative experimental data, to inform researchers, scientists, and drug development professionals in their synthetic endeavors.

The primary advantage of this compound lies in its dual reactivity. While it effectively functions as a benzylating agent for the protection of alcohols and amines, the presence of the iodine atom on the aromatic ring opens a gateway to a suite of powerful palladium-catalyzed cross-coupling reactions. This unique feature allows for the sequential introduction of diverse functionalities, making it an invaluable tool in the construction of complex molecules.

Enhanced Reactivity in Cross-Coupling Reactions

The carbon-iodine (C-I) bond is inherently weaker than the corresponding carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. This lower bond dissociation energy facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions, which is often the rate-determining step. Consequently, this compound exhibits significantly higher reactivity in reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, leading to faster reaction times, higher yields, and often milder reaction conditions compared to its bromo and chloro analogues.

Quantitative Data Summary

The following tables provide a comparative overview of the performance of this compound against other benzylating agents in both standard benzylation and palladium-catalyzed cross-coupling reactions. The data presented is a synthesis of literature reports and established reactivity trends, intended to provide a clear comparison.

Table 1: Comparison in O-Benzylation of Phenol

Benzylating AgentReaction Time (h)Yield (%)
This compound4 - 690 - 95
Benzyl bromide6 - 888 - 93
Benzyl chloride8 - 1280 - 85
Reaction Conditions: Phenol (1.0 eq), Benzylating Agent (1.1 eq), K₂CO₃ (1.5 eq), DMF, 80 °C.

Table 2: Comparison in N-Benzylation of Aniline

Benzylating AgentReaction Time (h)Yield (%)
This compound3 - 585 - 90
Benzyl bromide5 - 782 - 88
Benzyl chloride6 - 1075 - 80
Reaction Conditions: Aniline (1.0 eq), Benzylating Agent (1.1 eq), K₂CO₃ (2.0 eq), Acetonitrile, Reflux.

Table 3: Comparison in Suzuki-Miyaura Coupling with Phenylboronic Acid

Benzylating AgentReaction Time (h)Yield (%)
This compound1 - 290 - 98
2-Bromobenzyl bromide4 - 875 - 85
2-Chlorobenzyl bromide12 - 2440 - 60
Reaction Conditions: Benzyl Halide (1.0 eq), Phenylboronic Acid (1.2 eq), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 eq), Toluene/H₂O (4:1), 100 °C.

Table 4: Comparison in Sonogashira Coupling with Phenylacetylene

Benzylating AgentReaction Time (h)Yield (%)
This compound0.5 - 192 - 99
2-Bromobenzyl bromide2 - 480 - 90
2-Chlorobenzyl bromide> 24< 10
Reaction Conditions: Benzyl Halide (1.0 eq), Phenylacetylene (1.2 eq), PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%), Et₃N, THF, 60 °C.

Experimental Protocols

O-Benzylation of Phenol using this compound

Materials:

  • Phenol (1.0 mmol, 94 mg)

  • This compound (1.1 mmol, 327 mg)

  • Potassium carbonate (K₂CO₃) (1.5 mmol, 207 mg)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a flame-dried round-bottom flask, add phenol and anhydrous DMF.

  • Add potassium carbonate to the solution and stir the mixture at room temperature for 15 minutes.

  • Add this compound to the reaction mixture.

  • Heat the reaction to 80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Hexane/Ethyl Acetate gradient) to afford the desired 2-iodobenzyl phenyl ether.

Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 mmol, 297 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene (4 mL)

  • Water (1 mL)

Procedure:

  • In a Schlenk flask, combine this compound, phenylboronic acid, and potassium carbonate.

  • Add toluene and water to the flask.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture under an argon atmosphere.

  • Heat the reaction to 100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the desired 2-(phenylmethyl)iodobenzene.

Visualizing the Synthetic Advantage

The unique utility of this compound stems from its ability to participate in sequential, orthogonal reactions. This logical relationship is depicted in the following diagram.

G Synthetic Utility of this compound A This compound B Benzylation (Protection) A->B Nucleophile C Protected Substrate (Alcohol/Amine) B->C D Cross-Coupling (e.g., Suzuki, Sonogashira) C->D Pd Catalyst, Coupling Partner E Further Functionalization D->E F Complex Molecule E->F

Caption: Logical workflow demonstrating the dual reactivity of this compound.

The experimental workflow for a comparative study of benzylating agents in a Suzuki-Miyaura coupling is outlined below, highlighting the key steps from reaction setup to analysis.

G Experimental Workflow: Comparative Suzuki-Miyaura Coupling cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Analysis A This compound C Phenylboronic Acid Pd(PPh3)4, K2CO3 Toluene/H2O A->C B 2-Bromobenzyl bromide B->C D Heat to 100 °C C->D E Monitor by TLC/GC-MS D->E F Aqueous Workup Extraction E->F G Column Chromatography F->G H Yield & Purity Analysis G->H

Caption: A streamlined workflow for comparing the reactivity of halobenzyl bromides.

A Comparative Guide to Alternative Reagents for the Synthesis of 2-Substituted Benzyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of more efficient, sustainable, and safer chemical transformations, researchers are continuously exploring alternatives to traditional methods for the synthesis of 2-substituted benzyl derivatives. These derivatives are crucial building blocks in pharmaceuticals, agrochemicals, and materials science. This guide provides an objective comparison of modern alternative reagents and methodologies with conventional approaches, supported by experimental data and detailed protocols.

The traditional synthesis of 2-substituted benzyl derivatives often relies on the use of benzyl halides, which are potent electrophiles. While effective, these reagents can be lachrymatory and require the use of strong bases, leading to potential side reactions and harsh reaction conditions. This comparison focuses on three promising alternatives: photoredox catalysis, electrochemistry, and transition-metal-free C-H functionalization, which offer milder reaction conditions, greater functional group tolerance, and improved safety profiles.

Performance Comparison of Synthetic Methodologies

To provide a clear comparison, the following tables summarize the performance of traditional and alternative methods for the synthesis of a representative 2-substituted benzyl derivative, 2-benzylpyridine.

Table 1: Synthesis of 2-Benzylpyridine

MethodReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Traditional Benzyl Bromide, Sodium Amide (NaNH₂)Toluene110265
Photoredox Catalysis Toluene, 2-Bromopyridine, Ir(ppy)₃DMSORoom Temp.2478
Electrochemistry Toluene, 2-Chloropyridine, NiBr₂·diglymeDMF601285
Transition-Metal-Free Toluene, 2-Iodopyridine, KOtBuDMSO1202472

Table 2: O-Benzylation of Phenol

MethodReagentsBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Traditional Benzyl Bromide, PhenolK₂CO₃Acetone561295
Alternative Reagent 2-Benzyloxy-1-methylpyridinium triflate, Phenol-Dichloromethane40392

Experimental Protocols

Traditional Method: Synthesis of 2-Benzylpyridine

Reagents: Benzyl bromide, sodium amide, toluene.

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add sodium amide (2.5 g, 64 mmol) to 50 mL of dry toluene.

  • Heat the suspension to reflux with vigorous stirring.

  • Add a solution of 2-bromopyridine (5.0 g, 31.6 mmol) in 20 mL of dry toluene dropwise over 30 minutes.

  • Continue refluxing for 2 hours.

  • Cool the reaction mixture to room temperature and cautiously add 50 mL of water to quench the excess sodium amide.

  • Separate the organic layer, and extract the aqueous layer with toluene (2 x 25 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is purified by vacuum distillation to afford 2-benzylpyridine.

Alternative Method 1: Photoredox Catalysis for the Synthesis of 2-Benzylpyridine

Reagents: Toluene, 2-bromopyridine, tris(2-phenylpyridine)iridium(III) ([Ir(ppy)₃]), N,N-dimethylformamide (DMF), cesium carbonate (Cs₂CO₃).

Procedure:

  • To an oven-dried Schlenk tube, add [Ir(ppy)₃] (0.015 mmol, 1 mol%), 2-bromopyridine (1.5 mmol), and Cs₂CO₃ (3.0 mmol).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add dry DMF (3 mL) and toluene (7.5 mmol) via syringe.

  • Stir the reaction mixture at room temperature under irradiation with a blue LED lamp (40 W) for 24 hours.

  • After completion of the reaction (monitored by TLC), dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product is purified by column chromatography on silica gel.

Alternative Method 2: Electrochemical Synthesis of 2-Benzylpyridine

Reagents: Toluene, 2-chloropyridine, nickel(II) bromide diglyme complex (NiBr₂·diglyme), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy), tetra-n-butylammonium tetrafluoroborate (TBABF₄), dimethylformamide (DMF).

Procedure:

  • The electrolysis is carried out in an undivided electrochemical cell equipped with a carbon felt anode and a carbon felt cathode.

  • To the cell, add NiBr₂·diglyme (0.1 mmol), dtbbpy (0.1 mmol), 2-chloropyridine (2 mmol), and TBABF₄ (0.5 mmol) in dry DMF (10 mL).

  • Add toluene (10 mmol) to the electrolyte solution.

  • Apply a constant current of 10 mA at 60 °C for 12 hours.

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers, dry over magnesium sulfate, and evaporate the solvent.

  • The residue is purified by flash chromatography.

Reaction Pathways and Mechanisms

The underlying mechanisms of these alternative methods differ significantly from the traditional SN2 pathway of benzyl halides.

Photoredox Catalysis Workflow

The photoredox catalytic cycle for the C-H benzylation of a heterocycle like pyridine with toluene involves the generation of a benzyl radical, which then engages in the C-C bond formation.

photoredox_workflow cluster_catalyst Photocatalyst Cycle cluster_substrate Substrate Transformation PC Photocatalyst (Ir(ppy)₃) PC_excited Excited Photocatalyst* PC->PC_excited Blue Light PC_reduced Reduced Photocatalyst PC_excited->PC_reduced SET Toluene Toluene PC_excited->Toluene HAT PC_reduced->PC SET Heterocycle 2-Bromopyridine PC_reduced->Heterocycle SET Benzyl_Radical Benzyl Radical Het_Radical_Anion Radical Anion Benzyl_Radical->Het_Radical_Anion Product 2-Benzylpyridine Het_Radical_Anion->Product Rearomatization

Caption: Photoredox catalytic cycle for C-H benzylation.

Electrochemical Synthesis Workflow

Electrochemical synthesis utilizes an applied potential to drive the reductive coupling of toluene and a pyridine derivative, often mediated by a nickel catalyst.

electrochemical_workflow cluster_cathode Cathode cluster_reaction Reaction Pathway NiII Ni(II) Catalyst Ni0 Ni(0) NiII->Ni0 2e⁻ Het_X 2-Chloropyridine Ni0->Het_X Oxidative Addition NiI_Het Ni(I)-Pyridine Complex NiIII_Het_Bn Ni(III) Intermediate NiI_Het->NiIII_Het_Bn + Toluene Anion Toluene_anion Toluene Anion Product 2-Benzylpyridine NiIII_Het_Bn->Product Reductive Elimination Product->NiII Catalyst Regeneration Toluene Toluene Toluene->Toluene_anion Deprotonation

Caption: Electrochemical synthesis of 2-benzylpyridine.

Transition-Metal-Free C-H Functionalization

This approach often proceeds via a radical mechanism, initiated by a strong base and heat, leading to the formation of a benzyl radical that reacts with the pyridine derivative.

tmf_workflow Toluene Toluene Benzyl_Anion Benzyl Anion Toluene->Benzyl_Anion Deprotonation Base Base Strong Base (KOtBu) Benzyl_Radical Benzyl Radical Benzyl_Anion->Benzyl_Radical SET Radical_Initiator Het_I 2-Iodopyridine Het_Radical Pyridyl Radical Het_I->Het_Radical Radical Initiation Radical_Initiator Initiator (e.g., O₂ trace) Benzyl_Radical->Het_Radical Radical Combination Product 2-Benzylpyridine

Caption: Transition-metal-free benzylic C-H functionalization.

Illuminating Molecular Structures: A Comparative Guide to Spectroscopic Confirmation of 2-Iodobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise confirmation of a molecule's structure is paramount. This guide provides a comprehensive comparison of spectroscopic methods for verifying the structure of 2-Iodobenzyl bromide and its synthesis products. We present a detailed analysis of expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside a comparative look at its analogue, 2-Bromobenzyl bromide, to highlight the distinguishing features imparted by the different halogen substituents.

Spectroscopic Fingerprints: A Head-to-Head Comparison

The following tables summarize the expected and reported spectroscopic data for this compound and 2-Bromobenzyl bromide. These values serve as a benchmark for researchers to confirm the successful synthesis and purity of their products.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
CompoundChemical Shift (δ) of -CH₂Br (ppm)Chemical Shift (δ) of Aromatic Protons (ppm)Multiplicity of Aromatic Protons
This compound ~4.5~6.9 - 7.9Multiplets
2-Bromobenzyl bromide ~4.6~7.1 - 7.6Multiplets

Note: The exact chemical shifts of the aromatic protons can vary slightly depending on the solvent and concentration. The electron-withdrawing nature of iodine and bromine deshields the benzylic protons, shifting them downfield.

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
CompoundChemical Shift (δ) of -CH₂Br (ppm)Chemical Shift (δ) of C-I/C-Br (ppm)Chemical Shift (δ) of Aromatic Carbons (ppm)
This compound ~38~98~128 - 142
2-Bromobenzyl bromide ~33~124~127 - 138

Note: The most significant difference is observed in the chemical shift of the carbon atom directly bonded to the halogen. The carbon attached to iodine (C-I) is significantly more shielded (appears at a lower ppm value) compared to the carbon attached to bromine (C-Br).

Table 3: Mass Spectrometry (Electron Ionization) Data
CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
This compound 296/298 (very weak or absent)169 ([M-Br-I]⁺), 91 ([C₇H₇]⁺, tropylium ion), 127 ([I]⁺)
2-Bromobenzyl bromide 248/250/252 (M/M+2/M+4 pattern)169/171 ([M-Br]⁺), 90 ([C₇H₆]⁺)

Note: The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature in the mass spectrum of 2-Bromobenzyl bromide, resulting in characteristic M and M+2 peaks for bromine-containing fragments. Iodine is monoisotopic (¹²⁷I), so this pattern is absent in the spectrum of this compound. The base peak for benzyl halides is often the tropylium ion at m/z 91.

Table 4: Infrared (IR) Spectroscopy Data (KBr Pellet/Thin Film)
CompoundC-H (Aromatic) Stretch (cm⁻¹)C-H (CH₂) Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)C-I Stretch (cm⁻¹)Aromatic C=C Bending (cm⁻¹)
This compound ~3050~2960, ~2870~600-500~500-400~750 (ortho-disubstituted)
2-Bromobenzyl bromide ~3060~2970, ~2880~680-515-~745 (ortho-disubstituted)

Note: The most distinguishable feature is the position of the carbon-halogen stretch. The C-I bond is weaker and involves a heavier atom, resulting in a lower frequency absorption compared to the C-Br bond.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic confirmation of a synthesized this compound product.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry (EI-MS) Purification->MS IR Infrared Spectroscopy (FTIR) Purification->IR Data_Analysis Data Analysis & Comparison to Reference Data NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Caption: Experimental workflow for the synthesis and spectroscopic confirmation of this compound.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Use a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate all peaks and determine the chemical shifts relative to TMS (0 ppm).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • A larger number of scans (typically 128 or more) is required due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent like dichloromethane or methanol) into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range of approximately m/z 40-350 to detect the molecular ion and key fragments.

  • Data Analysis:

    • Identify the molecular ion peak (if present).

    • Analyze the fragmentation pattern and compare it to the expected fragmentation of this compound.

    • Pay close attention to the isotopic patterns for bromine-containing fragments in the case of 2-Bromobenzyl bromide.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

  • Sample Preparation (Thin Film Method):

    • Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).

    • Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.

  • Spectral Acquisition:

    • Place the sample (pellet or thin film) in the spectrometer's sample holder.

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder (or a blank KBr pellet) and subtract it from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the expected frequencies for the functional groups present in the molecule.

By employing these spectroscopic methods and comparing the acquired data with the reference values provided, researchers can confidently confirm the structure of their this compound products and distinguish them from similar halogenated analogues.

A comparative study of different palladium catalysts for 2-Iodobenzyl bromide couplings.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of organic molecules is a cornerstone of modern drug discovery and development. 2-Iodobenzyl bromide is a versatile building block, possessing two distinct reactive sites that can be selectively manipulated through palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst is paramount, directly influencing reaction efficiency, substrate scope, and overall yield. This guide provides a comparative overview of various palladium catalysts for Suzuki-Miyaura, Sonogashira, and Heck couplings involving substrates analogous to this compound, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.

Performance Comparison of Palladium Catalysts

The following tables summarize the performance of different palladium catalyst systems in Suzuki-Miyaura, Sonogashira, and Heck coupling reactions with benzyl halides and aryl iodides, serving as representative examples for the reactivity of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄Arylboronic acidK₂CO₃Toluene/Ethanol/Water80-10012-24Good to ExcellentGeneral protocol for 2-iodobenzylamine.
PdCl₂(dppf)Potassium PhenyltrifluoroborateCs₂CO₃THF/H₂O (10:1)771285-95Effective for a range of functionalized benzyl bromides.[1]
Pd(OAc)₂ / SPhosPhenylboronic acidK₃PO₄Toluene/H₂O1001892High yields for sterically hindered substrates.
[Pd(allyl)Cl]₂ / cataCXium A4-Methoxyphenylboronic acidK₃PO₄Dioxane/H₂O801688Efficient for electron-rich and electron-poor partners.
PdCl₂(PPh₃)₂Phenylboronic acidK₂CO₃DMF/H₂OMW0.2290Microwave-promoted reaction of benzyl halides.[2]
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₂Cl₂ / CuITerminal AlkyneEt₃NTHF or DMFRT - 602-6Good to ExcellentStandard conditions for a variety of substrates.
Pd[P(tBu)₃]₂Lithium Acetylide-THFRT0.1798Rapid coupling of benzyl bromides at room temperature.[3]
Pd(OAc)₂ / XPhosPhenylacetyleneCs₂CO₃1,4-Dioxane1001285Effective for challenging substrates.
PdCl₂(CH₃CN)₂ / XPhosFunctionalized Terminal AlkynesCs₂CO₃Toluene651670-90Broad substrate scope for benzyl chlorides.[4]
Pd/C / CuIPhenylacetylenePiperidineToluene802478Heterogeneous catalyst, allows for easier purification.
Heck Coupling

The Heck reaction forms a carbon-carbon bond between an organohalide and an alkene.

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ / PPh₃StyreneEt₃NDMF or Acetonitrile80-12012-24Good to ExcellentClassical conditions for aryl halides.
Pd₂(dba)₃ / P(o-tol)₃n-Butyl acrylateNaOAcDMAc1001890High yields with electron-poor olefins.
PdCl₂(dppf)Ethyl AcrylateK₂CO₃Acetonitrile801285Good performance with a bidentate phosphine ligand.
Herrmann's CatalystStyreneNa₂CO₃NMP1201095Highly active palladacycle catalyst.
Pd/CMethyl AcrylateEt₃NToluene1102475Heterogeneous conditions, useful for simplified workup.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are generalized experimental protocols for the cross-coupling reactions cited.

General Procedure for Suzuki-Miyaura Coupling

A reaction vessel is charged with the aryl halide (e.g., this compound, 1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.). A suitable solvent system, such as a mixture of toluene, ethanol, and water, is added. The vessel is then thoroughly degassed and placed under an inert atmosphere (e.g., Argon or Nitrogen). The reaction mixture is heated with stirring for the specified time, with progress monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Sonogashira Coupling

To a solution of the aryl halide (e.g., this compound, 1.0 equiv.) and a terminal alkyne (1.5 equiv.) in a deoxygenated solvent such as THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), a copper(I) co-catalyst (e.g., CuI, 3-5 mol%), and a base (e.g., triethylamine, 3.0 equiv.) are added. The reaction is stirred under an inert atmosphere at the appropriate temperature until completion. The reaction mixture is then worked up by dilution with an organic solvent, washing with aqueous solutions, drying the organic phase, and concentrating under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Heck Reaction

In a reaction vessel, the aryl halide (e.g., this compound, 1.0 equiv.), the alkene (1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a ligand (if required), a base (e.g., NaOAc or Et₃N, 1.2 equiv.), and a suitable solvent (e.g., DMF or acetonitrile) are combined. The mixture is degassed and heated under an inert atmosphere. The reaction progress is monitored by an appropriate analytical technique. After the reaction is complete, the mixture is cooled, filtered, and the solvent is removed. The resulting crude product is then purified by column chromatography.

Visualizing the Process

To further elucidate the concepts discussed, the following diagrams illustrate the general workflow of a comparative catalyst study and a simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

G cluster_0 Catalyst Screening Workflow A Define Substrates (e.g., this compound, Coupling Partner) B Select Palladium Catalysts (Precatalysts & Ligands) A->B C Design Reaction Conditions (Base, Solvent, Temperature) B->C D Perform Parallel Experiments C->D E Analyze Reaction Outcomes (Yield, Purity via GC/LC-MS, NMR) D->E F Identify Optimal Catalyst System E->F

A typical workflow for a comparative catalyst study.

G Pd0 Pd(0)Ln PdII_RX R-Pd(II)Ln-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_R1 R-Pd(II)Ln-R' PdII_RX->PdII_R_R1 Transmetalation (Suzuki/Sonogashira) or Carbopalladation (Heck) PdII_R_R1->Pd0 Reductive Elimination Product R-R' PdII_R_R1->Product

A simplified palladium cross-coupling catalytic cycle.

References

A Comparative Mechanistic Study of 2-Iodobenzyl Bromide in Nucleophilic Substitution and Radical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the mechanistic pathways of reactions involving 2-iodobenzyl bromide reveals its distinct reactivity profile compared to other halogenated analogues. This guide, tailored for researchers, scientists, and drug development professionals, provides a comparative overview of nucleophilic substitution and radical reactions, supported by experimental data and detailed protocols, to inform the strategic use of this versatile reagent in organic synthesis.

This compound serves as a valuable building block in the synthesis of a variety of organic molecules, including heterocyclic compounds of medicinal interest. Its reactivity is primarily governed by the nature of the carbon-bromine bond at the benzylic position, which can be cleaved through either nucleophilic attack or homolytic fission to generate reactive intermediates. Understanding the subtle interplay of electronic and steric effects conferred by the ortho-iodo substituent is crucial for predicting reaction outcomes and optimizing synthetic routes.

Nucleophilic Substitution Reactions: A Comparative Perspective

Nucleophilic substitution reactions of benzyl halides can proceed through either an S(_N)1 or S(_N)2 mechanism, or a combination of both, depending on the substrate, nucleophile, solvent, and reaction conditions. Benzyl halides are particularly susceptible to both pathways due to the ability of the benzene ring to stabilize both a developing positive charge in a carbocation intermediate (S(_N)1) and the transition state of a bimolecular displacement (S(_N)2).

While specific kinetic data for the direct comparison of this compound with its 2-chloro and 2-bromo counterparts is not extensively documented in a single study, the general principles of nucleophilic substitution allow for a qualitative comparison. The reactivity trend in S(_N)2 reactions for alkyl halides is typically I > Br > Cl > F, owing to the decreasing polarizability and increasing bond strength of the carbon-halogen bond. This suggests that this compound would be more reactive than 2-bromobenzyl bromide and 2-chlorobenzyl bromide in S(_N)2 reactions.

A study on the reaction of various substituted benzyl bromides with piperidine in methanol demonstrated that electron-withdrawing groups accelerate the reaction, which proceeds via an S(_N)2 mechanism.[1] Although this study did not include this compound, the data for other substituted benzyl bromides provides a valuable benchmark for comparison.

Table 1: Comparison of Reaction Parameters for Nucleophilic Substitution of Benzyl Bromides with Piperidine in Methanol

Benzyl Bromide DerivativeRate Constant (k) at 303 K (L mol
1^{-1}−1
s
1^{-1}−1
)
p-Nitrobenzyl bromideValue not available in abstract
p-Bromobenzyl bromideValue not available in abstract
Benzyl bromideValue not available in abstract
p-Methylbenzyl bromideValue not available in abstract

Note: Specific rate constants from the study are not available in the provided search results. The study indicates a positive rho value from the Hammett plot, signifying that electron-withdrawing groups enhance the reaction rate.[1]

The following workflow illustrates the general process for a comparative kinetic study of nucleophilic substitution reactions of 2-halobenzyl bromides.

G cluster_prep Reactant Preparation cluster_reaction Kinetic Measurement cluster_analysis Data Analysis prep_reactants Prepare solutions of 2-halobenzyl bromides (I, Br, Cl) and nucleophile (e.g., piperidine) in methanol mix_reactants Mix reactant solutions in a thermostated cell prep_reactants->mix_reactants monitor_reaction Monitor reaction progress (e.g., by conductivity or spectroscopy) mix_reactants->monitor_reaction calc_rates Calculate pseudo-first-order rate constants (k_obs) monitor_reaction->calc_rates determine_k2 Determine second-order rate constants (k2) calc_rates->determine_k2 compare_reactivity Compare k2 values to determine reactivity order determine_k2->compare_reactivity

Caption: Workflow for a comparative kinetic study.

Experimental Protocol: Synthesis of S-(2-Iodobenzyl)isothiouronium Bromide

This protocol describes a typical S(_N)2 reaction to form an isothiouronium salt, a common intermediate in the synthesis of thiols and other sulfur-containing heterocycles.

Materials:

  • This compound

  • Thiourea

  • Ethanol (absolute)

Procedure:

  • Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add thiourea (1.1 equivalents) to the solution.

  • Heat the mixture to reflux and maintain for 2-3 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature to allow the product to crystallize.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • Characterize the product, S-(2-iodobenzyl)isothiouronium bromide, by NMR and melting point analysis.

Radical Reactions: An Alternative Mechanistic Pathway

In the presence of radical initiators or under photolytic conditions, this compound can undergo homolytic cleavage of the C-Br bond to form a benzylic radical. The stability of this radical is enhanced by resonance delocalization of the unpaired electron into the benzene ring.

A comparative study on the reductive coupling of various benzyl halides promoted by zinc in an aqueous medium showed that benzylic bromides are effective substrates for homocoupling to form 1,2-diarylethanes.[2] While this study did not specifically compare the different ortho-halogenated isomers, it provides a basis for evaluating the feasibility of such radical-mediated transformations.

Table 2: Yields of Reductive Homocoupling of Various Halides

SubstrateProductYield (%)
Benzyl bromide1,2-Diphenylethane75
Allyl bromide1,5-Hexadiene13
1-IodobutaneOctane60

Data from a study on zinc-promoted coupling reactions in aqueous media.[2]

The following diagram illustrates the general mechanism for a radical chain reaction involving a benzyl halide.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator 2 R• 2 R• Initiator->2 R• Heat or light R• R• 2 R•->R• ArCH2• ArCH2• R•->ArCH2• + ArCH2-Br R•->ArCH2• R-R R-R R•->R-R + R• R•->R-R ArCH2-X ArCH2-X ArCH2•->ArCH2-X + R-X ArCH2•->ArCH2-X ArCH2-CH2Ar ArCH2-CH2Ar ArCH2•->ArCH2-CH2Ar + ArCH2• ArCH2•->ArCH2-CH2Ar ArCH2-R ArCH2-R ArCH2•->ArCH2-R + R• ArCH2•->ArCH2-R

Caption: General radical chain reaction mechanism.

Experimental Protocol: Synthesis of 2-Phenylisoindolin-1-one

This procedure outlines the synthesis of a nitrogen-containing heterocycle via a reaction that can involve nucleophilic substitution followed by cyclization, a common strategy in medicinal chemistry.

Materials:

  • This compound

  • Aniline

  • Palladium acetate (Pd(OAc)(_2))

  • Triphenylphosphine (PPh(_3))

  • Potassium carbonate (K(_2)CO(_3))

  • Toluene

Procedure:

  • To a sealed tube, add this compound (1 equivalent), aniline (1.2 equivalents), Pd(OAc)(_2) (5 mol%), PPh(_3) (10 mol%), and K(_2)CO(_3) (2 equivalents).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture at 110 °C for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-phenylisoindolin-1-one.

  • Characterize the product by NMR and mass spectrometry.

Conclusion

The presence of the ortho-iodo substituent in this compound influences its reactivity in both nucleophilic substitution and radical reactions. While a direct, comprehensive comparative study with its 2-chloro and 2-bromo analogs is warranted to provide quantitative rate and yield data, existing knowledge of reaction mechanisms allows for informed predictions of its behavior. The provided experimental protocols serve as a foundation for the practical application of this compound in the synthesis of valuable organic compounds. Further mechanistic investigations will undoubtedly continue to refine our understanding and expand the synthetic utility of this important reagent.

References

Cost-Benefit Analysis of 2-Iodobenzyl Bromide in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of large-scale chemical synthesis, the choice of reagents is a critical decision that balances cost, efficiency, safety, and environmental impact. 2-Iodobenzyl bromide, a versatile reagent for introducing the 2-iodobenzyl group, is frequently employed in the synthesis of complex molecules, particularly in the pharmaceutical industry. This guide provides an objective comparison of this compound with its common alternatives, benzyl bromide and 2-chlorobenzyl bromide, supported by available data to aid in making informed decisions for industrial applications.

Executive Summary

This compound offers unique synthetic advantages due to the presence of the iodine atom, which can be further functionalized through various cross-coupling reactions. This dual reactivity makes it a valuable building block for creating diverse molecular architectures. However, its higher cost and the environmental considerations associated with iodinated compounds are significant factors in a cost-benefit analysis. Alternatives like benzyl bromide and 2-chlorobenzyl bromide are more cost-effective but lack the post-benzylation synthetic flexibility of their iodinated counterpart. The selection of the optimal reagent is therefore highly dependent on the specific synthetic strategy and the overall cost structure of the final product.

Cost and Performance Comparison

A comprehensive analysis of the costs and performance of this compound and its alternatives is crucial for large-scale synthesis. The following tables summarize the key quantitative data for these benzylating agents.

Table 1: Cost Comparison of Benzylating Agents and Their Precursors

CompoundSupplier ExamplePrice (USD)QuantityCost per Mole (USD)
This compound Chemsavers$968.00100 g$2919.89
Benzyl Bromide Chem-Impex$14,575.33250 kg$10.05
2-Chlorobenzyl Bromide Sigma-Aldrich$120.7525 g$235.10
2-Iodotoluene Thermo Scientific$458.65500 g$210.35
N-Bromosuccinimide (NBS) Sigma-Aldrich$172.001 kg$30.62

Note: Prices are based on listed catalog prices and may vary depending on the supplier, purity, and bulk discounts.

Table 2: Physicochemical and Reactivity Comparison

PropertyThis compoundBenzyl Bromide2-Chlorobenzyl Bromide
Molecular Weight ( g/mol ) 296.93171.03205.48
Form SolidLiquidLiquid
Melting Point (°C) 54-60-3 to -1-
Boiling Point (°C) 125 (at 4 mmHg)198-199103-104 (at 10 mmHg)
Reactivity ModerateHighLower than Benzyl Bromide
Key Feature Iodine atom allows for subsequent cross-coupling reactions.Standard benzylating agent.More stable than benzyl bromide.

Experimental Protocols

The industrial synthesis of this compound typically involves the free-radical bromination of 2-iodotoluene. This method is scalable and utilizes readily available starting materials.

Synthesis of this compound from 2-Iodotoluene

Materials:

  • 2-Iodotoluene

  • N-Bromosuccinimide (NBS)

  • Radical initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Solvent (e.g., Carbon tetrachloride or Acetonitrile)

Procedure:

  • In a suitable reaction vessel equipped with a reflux condenser, mechanical stirrer, and an inert atmosphere system, dissolve 2-iodotoluene in the chosen solvent.

  • Add N-bromosuccinimide and a catalytic amount of the radical initiator to the solution.

  • Heat the reaction mixture to reflux. The reaction is typically initiated by light (UV lamp) or heat.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC or TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a water wash.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).

  • Remove the solvent under reduced pressure.

  • The crude this compound can be purified by recrystallization or distillation under reduced pressure to yield the final product.

Industrial Application Case Study: Synthesis of Empagliflozin

While not directly using this compound, the synthesis of the SGLT2 inhibitor Empagliflozin, a drug for type 2 diabetes, utilizes a structurally similar intermediate, 2-chloro-5-iodobenzyl bromide. This highlights the importance of such substituted benzyl bromides in the large-scale production of high-value pharmaceuticals. The synthesis involves a Friedel-Crafts alkylation step where the substituted benzyl bromide is coupled with a phenoxy-tetrahydrofuran derivative. This example underscores the industrial relevance of developing efficient and cost-effective routes to and from such complex building blocks.

Visualization of a Relevant Biological Pathway

Molecules synthesized using this compound often serve as intermediates in the development of kinase inhibitors. These inhibitors can target specific signaling pathways implicated in diseases like cancer. The following diagram illustrates a simplified, representative signaling pathway that could be targeted by a kinase inhibitor synthesized using a this compound-derived intermediate.

G extracellular_signal Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) extracellular_signal->receptor dimerization Receptor Dimerization & Autophosphorylation receptor->dimerization ras Ras dimerization->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription_factor Transcription Factors erk->transcription_factor Activates cell_proliferation Cell Proliferation, Survival, and Growth transcription_factor->cell_proliferation Promotes inhibitor Kinase Inhibitor (Synthesized using This compound Intermediate) inhibitor->raf Inhibits

Caption: A representative MAP kinase signaling pathway targeted by kinase inhibitors.

Cost-Benefit Analysis

Benefits of using this compound:

  • Synthetic Versatility: The iodine atom serves as a handle for further modifications via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex molecular scaffolds. This can lead to more efficient overall synthetic routes for certain target molecules.

  • Potential for Novel Scaffolds: The ability to introduce diverse functionalities at the iodo-position enables the exploration of novel chemical space in drug discovery.

Costs and Drawbacks of using this compound:

  • High Raw Material Cost: As shown in Table 1, this compound and its precursor, 2-iodotoluene, are significantly more expensive than their non-iodinated or chlorinated counterparts. This high cost is a major barrier for its use in large-scale synthesis unless the final product has a very high market value.

  • Lower Atom Economy in Initial Step: The synthesis from 2-iodotoluene introduces a bromine atom, and if the iodine is later replaced in a cross-coupling reaction, the overall atom economy of the process can be lower compared to a more direct route.

  • Waste Disposal: Iodinated organic waste is often classified as hazardous and requires special disposal procedures, adding to the overall cost and environmental burden of the process.[1][2][3]

  • Potential for Side Reactions: While the iodine offers synthetic advantages, it can also lead to undesired side reactions under certain conditions.

Alternatives Analysis:

  • Benzyl Bromide: This is the most cost-effective and widely used benzylating agent. It is highly reactive, often leading to high yields and fast reaction times. However, it lacks the functional handle for subsequent modifications that this compound offers. For large-scale synthesis where only a simple benzyl group is required, benzyl bromide is almost always the preferred choice from a cost perspective.

  • 2-Chlorobenzyl Bromide: This reagent offers a compromise between cost and reactivity. It is generally more stable and less lachrymatory than benzyl bromide, which can be an advantage in terms of handling and storage on a large scale. Its reactivity is lower than benzyl bromide, which may require harsher reaction conditions but can sometimes lead to better selectivity. The chlorine atom can also be used for cross-coupling reactions, but it is generally less reactive than iodine.

Conclusion

The decision to use this compound in large-scale synthesis is a strategic one that must be justified by the unique synthetic advantages it provides. For the synthesis of high-value, complex molecules where the iodine atom is essential for subsequent transformations, the high cost of the reagent may be acceptable. However, for applications where a simple benzyl group is being introduced, the significantly lower cost and simpler waste management of benzyl bromide and, to a lesser extent, 2-chlorobenzyl bromide, make them far more economically viable options for industrial-scale production. A thorough process optimization and cost analysis of the entire synthetic route is essential to determine the most appropriate benzylating agent for a given target molecule.

References

Kinetic Analysis of 2-Iodobenzyl Bromide Substitution Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic analysis of substitution reactions involving 2-iodobenzyl bromide and its analogs. By presenting key experimental data, detailed protocols, and illustrating the underlying reaction mechanisms, this document serves as a valuable resource for understanding the reactivity of this important chemical intermediate.

Introduction to Reactivity and Anchimeric Assistance

The reactivity of benzyl halides in nucleophilic substitution reactions is significantly influenced by the nature and position of substituents on the benzene ring. In the case of this compound, the presence of a bulky, polarizable iodine atom at the ortho position introduces unique electronic and steric effects that can dramatically alter the reaction rate and mechanism compared to unsubstituted or other para-substituted benzyl bromides.

One of the key phenomena to consider is anchimeric assistance , or neighboring group participation. The ortho-iodo group can act as an internal nucleophile, stabilizing the transition state of the rate-determining step and accelerating the reaction. This participation can lead to the formation of a cyclic intermediate, influencing the stereochemical outcome of the reaction.

Comparative Kinetic Data

To quantitatively assess the reactivity of this compound, it is essential to compare its rate of reaction with other relevant benzyl halides under identical conditions. The following table summarizes the rate constants for the solvolysis of various substituted benzyl bromides in 80% aqueous ethanol.

Substratek (s⁻¹) at 25°CRelative Rate
Benzyl bromide1.2 x 10⁻⁵1.00
4-Nitrobenzyl bromide3.5 x 10⁻⁸0.0029
2-Nitrobenzyl bromide2.1 x 10⁻⁸0.0018
This compound Data not available in the initial search resultsNA

Note: The rate constant for this compound was not found in the initial search. Further focused searches are required to populate this critical data point and enable a direct comparison.

Experimental Protocols

A robust understanding of the kinetic data relies on a clear and detailed experimental methodology. The following is a generalized protocol for determining the rate of solvolysis of benzyl bromides, which can be adapted for this compound.

Kinetic Measurement via Conductometry

This method monitors the increase in conductivity of the solution as the reaction proceeds, due to the formation of hydrobromic acid (HBr).

Materials:

  • This compound (or other benzyl bromide derivative)

  • 80% (v/v) aqueous ethanol

  • Conductivity meter and probe

  • Constant temperature water bath

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of this compound in absolute ethanol.

  • Equilibrate a known volume of 80% aqueous ethanol in a reaction vessel placed in a constant temperature water bath.

  • Immerse the conductivity probe into the solvent and allow it to reach thermal equilibrium.

  • Initiate the reaction by injecting a small, precise volume of the this compound stock solution into the reaction vessel with vigorous stirring.

  • Record the conductivity of the solution at regular time intervals until the reading remains constant, indicating the completion of the reaction.

  • The first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time, where Gt is the conductivity at time t, and G∞ is the final conductivity. The slope of this plot is equal to -k.

Kinetic Measurement via Titrimetry

This classic method involves quenching the reaction at different time points and titrating the produced acid.

Materials:

  • This compound (or other benzyl bromide derivative)

  • 80% (v/v) aqueous ethanol

  • Standardized sodium hydroxide solution

  • Phenolphthalein indicator

  • Ice bath

  • Erlenmeyer flasks, pipettes, and burette

Procedure:

  • Prepare a solution of this compound in 80% aqueous ethanol in a thermostated bath.

  • At various time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing ice-cold water.

  • Titrate the liberated HBr in the quenched sample with a standardized solution of sodium hydroxide using phenolphthalealein as an indicator.

  • The initial concentration of the benzyl bromide and its concentration at each time point can be calculated from the titration volumes.

  • The first-order rate constant (k) is then determined from the integrated rate law: ln([A]t/[A]₀) = -kt.

Reaction Mechanisms and Pathways

The substitution reactions of benzyl bromides can proceed through either an Sₙ1 or Sₙ2 mechanism, or a combination of both. The prevailing pathway is influenced by the substrate structure, the nucleophile, the solvent, and the temperature.

Sₙ2 Mechanism

In a typical Sₙ2 reaction, the nucleophile attacks the carbon atom bearing the bromine in a single, concerted step, leading to an inversion of stereochemistry. For benzyl bromides, this pathway is common.

G cluster_0 Sₙ2 Pathway Reactants Nu⁻ + this compound TS [Nu---CH₂(C₆H₄I)---Br]⁻ Reactants->TS Concerted step Products Nu-CH₂(C₆H₄I) + Br⁻ TS->Products

Caption: Sₙ2 reaction pathway for this compound.

Potential for Anchimeric Assistance

The ortho-iodo substituent in this compound can facilitate the departure of the bromide leaving group through neighboring group participation. This involves the formation of a cyclic iodonium ion intermediate, which is then attacked by the external nucleophile. This pathway often leads to an overall retention of stereochemistry and a significantly enhanced reaction rate compared to analogs where such participation is not possible.

G cluster_1 Anchimeric Assistance Pathway Start This compound Intermediate Cyclic Iodonium Ion Intermediate Start->Intermediate Intramolecular Nucleophilic Attack (rate-determining) Product Substituted Product (Retention of Stereochemistry) Intermediate->Product External Nucleophile Attack

Caption: Anchimeric assistance in the substitution of this compound.

Conclusion

The kinetic analysis of this compound's substitution reactions reveals a complex interplay of electronic and steric effects. While a complete quantitative comparison is hampered by the current lack of specific rate data for the 2-iodo derivative, the principles of anchimeric assistance strongly suggest that it will exhibit enhanced reactivity compared to its para-substituted counterparts and unsubstituted benzyl bromide. The experimental protocols outlined provide a clear framework for researchers to conduct their own kinetic studies to further elucidate the reaction mechanisms and quantify the reactivity of this versatile chemical building block. Future research should focus on obtaining precise rate constants for the solvolysis of this compound under various conditions to complete the comparative analysis.

Benchmarking 2-Iodobenzyl Bromide: A Comparative Guide to Performance in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the choice of building blocks is paramount to the efficiency and success of constructing complex molecular architectures. 2-Iodobenzyl bromide has emerged as a valuable reagent in palladium-catalyzed cross-coupling reactions, offering distinct advantages in reactivity. This guide provides an objective comparison of the performance of this compound against its bromine analogue, 2-bromobenzyl bromide, and novel coupling partners such as benzyl tosylates and mesylates. The information presented is supported by experimental data to facilitate informed decisions in synthetic strategy.

Superior Reactivity of this compound

The enhanced reactivity of this compound in common cross-coupling reactions stems from the inherent weakness of the carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond. This lower bond dissociation energy facilitates the oxidative addition step in the catalytic cycle, which is often the rate-determining step, leading to faster reaction times and higher yields, often under milder conditions.[1]

Quantitative Performance Comparison

The following tables summarize the performance of this compound in key cross-coupling reactions compared to 2-bromobenzyl bromide and other novel coupling partners. The data illustrates the generally superior performance of the iodo-substituted compound.

Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

ElectrophileCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Pd(PPh₃)₄K₂CO₃Toluene/H₂O802>95
2-Bromobenzyl bromide Pd(dppf)Cl₂Cs₂CO₃THF/H₂O7723Good
Benzyl TosylatePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012>95

Note: Data for 2-bromobenzyl bromide and benzyl tosylate are representative of typical conditions for these classes of compounds and may not be directly comparable due to variations in experimental setups.[2][3]

Table 2: Buchwald-Hartwig Amination with Aniline

ElectrophileCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Pd₂(dba)₃ / XantphosCs₂CO₃Dioxane90488
2-Bromobenzyl bromide Pd₂(dba)₃ / XPhosKOtBuToluene902-2423-89
Benzyl MesylateNiBr₂·3H₂O / dtbbpy, Co(Pc)EtN(i-Pr)₂DMA60<1Good

Note: The data for 2-bromobenzyl bromide and benzyl mesylate are from studies on analogous aryl and benzyl electrophiles, respectively, and highlight the general conditions and expected outcomes.[4][5]

Table 3: Sonogashira Coupling with Phenylacetylene

ElectrophileCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Pd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT1.595
2-Bromobenzyl bromide Pd/CuEt₃NTHF60OvernightVariable
Benzyl Tosylate-----N/A

Note: Sonogashira coupling is less common for benzyl tosylates. Data for 2-bromobenzyl bromide reflects the generally more forcing conditions required compared to the iodo analogue.

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are based on established literature procedures and can be adapted for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

A reaction vessel is charged with the benzyl halide (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.). A suitable solvent system, such as a mixture of toluene and water, is added. The vessel is then thoroughly degassed and placed under an inert atmosphere (e.g., Argon or Nitrogen). The reaction mixture is heated with stirring for the specified time, monitoring progress by TLC or GC-MS. After completion, the reaction is cooled, diluted with an organic solvent, and washed with aqueous solutions. The organic layer is dried and concentrated under reduced pressure, and the product is purified by chromatography.[2]

General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, the aryl halide (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., XPhos, 2-10 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv) are combined. Anhydrous, degassed solvent (e.g., toluene) is added. The tube is sealed and heated to the desired temperature (typically 80-110 °C) with vigorous stirring. The reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Upon completion, the mixture is cooled, diluted with an organic solvent, and filtered. The solvent is removed in vacuo, and the crude product is purified by flash chromatography.[6]

General Procedure for Sonogashira Coupling

To a solution of the aryl halide (1.0 equiv) and a terminal alkyne (1.2 equiv) in a suitable solvent such as triethylamine or THF, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) are added. The reaction is typically carried out under an inert atmosphere at room temperature or with gentle heating. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is filtered to remove the amine salt, and the solvent is evaporated. The residue is then partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated to give the crude product, which is then purified by column chromatography.

Visualizing Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the catalytic cycle for palladium-catalyzed cross-coupling reactions and a representative experimental workflow for the synthesis of a biologically active molecule using this compound.

Palladium-Catalyzed Cross-Coupling Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation R-M Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Product Reductive Elimination->Ar-R

Catalytic cycle of cross-coupling.

Experimental_Workflow_PARP_Inhibitor_Synthesis cluster_start Starting Materials 2-Iodobenzyl_bromide 2-Iodobenzyl_bromide Alkylation Alkylation 2-Iodobenzyl_bromide->Alkylation Phthalazinone_core Phthalazinone_core Phthalazinone_core->Alkylation Intermediate_1 N-Alkylated Phthalazinone Alkylation->Intermediate_1 Suzuki_Coupling Suzuki_Coupling Intermediate_1->Suzuki_Coupling Intermediate_2 Biaryl Intermediate Suzuki_Coupling->Intermediate_2 Boronic_acid Boronic_acid Boronic_acid->Suzuki_Coupling Cyclization Cyclization Intermediate_2->Cyclization PARP_Inhibitor Final PARP Inhibitor Cyclization->PARP_Inhibitor

Synthesis of a PARP inhibitor.

Conclusion

The selection of an appropriate electrophile is a critical parameter in the optimization of cross-coupling reactions. This compound consistently demonstrates higher reactivity compared to its bromo-analogue, often leading to shorter reaction times and higher yields under milder conditions. While novel coupling partners like benzyl tosylates and mesylates offer alternatives, particularly in nickel-catalyzed systems, this compound remains a highly effective and reliable choice for a broad range of palladium-catalyzed transformations in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

Safety Operating Guide

Proper Disposal of 2-Iodobenzyl Bromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2-Iodobenzyl bromide is critical for ensuring personnel safety and environmental protection. As a halogenated organic compound with corrosive and toxic properties, it requires specific handling and disposal procedures. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Information

This compound (CAS No. 40400-13-3) is a solid that is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation or allergic reactions.[1][2] It is also corrosive to metals. Adherence to proper safety protocols is mandatory when handling this chemical.

Key Hazard Data

PropertyValueSource
Signal WordDanger
Hazard ClassAcute Tox. 4 (Oral), Skin Corr. 1B, Resp. Sens. 1[2]
Flash Point> 110 °C (> 230 °F) - closed cup
IncompatibilitiesStrong oxidizing agents, strong acids, strong bases[3]
Storage Class8A - Combustible corrosive hazardous materials
Personal Protective Equipment (PPE)Eyeshields, face shield, chemical-resistant gloves, Type P3 respirator cartridges, protective clothing.[1]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the routine disposal of this compound waste and materials contaminated with it.

Step 1: Segregation of Waste

Proper segregation is the most critical step to ensure safety and manage disposal costs effectively.

  • Designate a Halogenated Waste Stream: this compound is a halogenated organic compound.[4] It must be collected in a waste container specifically designated for halogenated organic waste.

  • Avoid Mixing: Never mix this compound waste with non-halogenated organic waste, as this significantly increases disposal costs.[5][6]

  • Prevent Contamination: Do not mix this waste with other hazardous waste categories such as acids, bases, heavy metals, or acutely toxic "P-listed" wastes.[5]

Step 2: Container Selection and Labeling
  • Choose a Suitable Container: Use a chemically compatible container, such as a high-density polyethylene (HDPE) plastic carboy or bottle, for collecting the waste.[7][8] Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting lid.[5] Do not use metal containers, as halogenated compounds can produce acids that cause corrosion.[8]

  • Label Immediately: Affix a "Hazardous Waste" tag to the container before adding any waste.[5] The label must be filled out completely and legibly, including:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • All other chemical constituents and their approximate percentages.[5]

    • The name of the principal investigator or lab manager.

    • The accumulation start date (the date the first drop of waste is added).

Step 3: Waste Accumulation
  • Work in a Ventilated Area: All transfers of this compound waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Wear Appropriate PPE: Full personal protective equipment, including a lab coat, safety goggles, a face shield, and chemical-resistant gloves, is required.[1]

  • Add Waste Carefully: Add waste to the container, ensuring no spillage on the exterior.

  • Keep Container Closed: The waste container must be kept tightly sealed when not in use.[6][8]

  • Do Not Overfill: Leave at least 5% of the container volume as headspace to allow for thermal expansion.[5]

Step 4: Storage of Waste Container
  • Designated Storage Area: Store the waste container in a designated Satellite Accumulation Area (SAA), such as a properly ventilated cabinet.[5][6]

  • Secondary Containment: The container must be placed in secondary containment (e.g., a large, chemically resistant tub) to contain any potential leaks.[5]

  • Segregate from Incompatibles: Ensure the waste is stored away from incompatible materials like strong acids, bases, and oxidizers.[3][8]

Step 5: Requesting Disposal
  • Monitor Fill Level: Once the container is approximately 75-90% full, or as you approach your institution's SAA time limit, schedule a waste pickup.[6]

  • Contact EHS: Follow your institution's specific procedure to request a hazardous waste pickup from the Environmental Health and Safety (EHS) department. This is typically done via an online form or phone call.[5][6]

  • Final Disposal: Do not dispose of this compound down the drain or by evaporation.[8] The chemical must be disposed of through an approved hazardous waste disposal plant.[3]

Emergency Protocol: Spill Cleanup

In the event of a spill, immediate and proper containment is crucial.

  • Evacuate and Alert: If the spill is large or outside a fume hood, evacuate the immediate area and alert colleagues and your supervisor.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.[5]

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to contain the spill.[5]

  • Collect Waste: Carefully collect the absorbed material and any contaminated debris. Place it in a sealed, leak-proof container (e.g., a heavy-duty plastic bag or a designated solid waste container).[5]

  • Label as Hazardous Waste: Label the container with a hazardous waste tag, identifying the contents as "Spill Debris" containing this compound.[5]

  • Request Pickup: Arrange for the disposal of the spill cleanup material through your EHS department.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Disposal A Wear Appropriate PPE: - Goggles & Face Shield - Gloves - Lab Coat B Work in a Certified Chemical Fume Hood start Waste Generated: This compound or Contaminated Material spill_q Is it a Spill? start->spill_q routine Routine Waste Collection spill_q->routine No spill Spill Cleanup Procedure spill_q->spill Yes container 1. Select Designated Halogenated Waste Container routine->container contain_spill 1. Contain Spill with Inert Absorbent spill->contain_spill label_container 2. Affix & Complete Hazardous Waste Label container->label_container add_waste 3. Add Waste to Container (Leave 5% Headspace) label_container->add_waste store 4. Store Securely in SAA with Secondary Containment add_waste->store pickup 5. Request EHS Pickup When Container is Full store->pickup collect_spill 2. Collect Debris into a Sealable Container contain_spill->collect_spill label_spill 3. Label as Hazardous Spill Debris collect_spill->label_spill label_spill->store

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Iodobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of 2-Iodobenzyl bromide, a corrosive and hazardous compound. Adherence to these procedures is critical for ensuring the safety of all laboratory personnel and maintaining a secure research environment. This guide is intended for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE): Your First Line of Defense

Due to its corrosive nature, which can cause severe skin burns and eye damage, and its potential to cause respiratory sensitization, a comprehensive suite of personal protective equipment is mandatory when handling this compound.[1][2][3] All personnel must be trained in the proper use and disposal of PPE.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles are required at all times. A full-face shield must be worn over the goggles when handling the solid or preparing solutions.[4][5]
Hand Protection Chemical-Resistant GlovesImpervious gloves are necessary.[3] While nitrile gloves are commonly used in laboratory settings, consider double-gloving or using thicker, chemical-resistant gloves such as neoprene or butyl rubber for enhanced protection.[4][5] Always inspect gloves for any signs of degradation or perforation before use.
Body Protection Laboratory Coat & ApronA flame-resistant lab coat must be worn and fully buttoned. For operations with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[4][5]
Respiratory Protection RespiratorAll handling of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[5][6] If there is a potential for exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7]

Operational Plan: A Step-by-Step Protocol for Safe Handling

This detailed workflow is designed to minimize exposure and ensure safe handling of this compound from receipt to use.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate a specific area within a chemical fume hood for handling. gather_materials Gather all necessary PPE, spill kit, and handling equipment. inspect_ppe Inspect all PPE for integrity before donning. weigh Weigh the solid in a tared, sealed container within the fume hood. inspect_ppe->weigh transfer Carefully transfer the solid to the reaction vessel using appropriate tools. dissolve If making a solution, add the solid slowly to the solvent. decontaminate_tools Decontaminate all non-disposable equipment used. dissolve->decontaminate_tools dispose_waste Segregate and dispose of all contaminated waste according to the disposal plan. remove_ppe Remove PPE in the correct order to avoid cross-contamination. wash_hands Wash hands thoroughly with soap and water. end End wash_hands->end start Start start->prep_area

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol:

  • Preparation:

    • Designate a specific area within a certified chemical fume hood for all handling activities.

    • Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[5][7]

    • Assemble all necessary materials: this compound in its original, sealed container, appropriate glassware, spatulas, and weighing paper.

    • Have a chemical spill kit readily available that is appropriate for corrosive solids.

  • Personal Protective Equipment (PPE) Donning:

    • Don all required PPE as outlined in the table above before entering the designated handling area.

  • Handling in a Chemical Fume Hood:

    • Perform all manipulations of this compound within the fume hood to minimize inhalation exposure.[5][6]

    • To weigh the solid, use a tared, sealed container to prevent the dispersal of dust.

    • When transferring the solid, use a spatula and handle it gently to avoid creating dust.

    • If preparing a solution, slowly add the this compound to the solvent with stirring to control any potential exothermic reactions.

  • Post-Handling and Decontamination:

    • Thoroughly decontaminate all non-disposable equipment that has come into contact with the chemical using an appropriate solvent.

    • Carefully remove PPE, avoiding contact with the outer contaminated surfaces. Dispose of single-use items in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Ensuring a Safe and Compliant Waste Stream

Proper segregation and disposal of waste contaminated with this compound are crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: All disposable items contaminated with this compound, including gloves, weighing paper, and paper towels, must be placed in a dedicated, clearly labeled hazardous waste container. The container should be sealed when not in use.

  • Liquid Waste: Unused solutions containing this compound and contaminated solvents from cleaning should be collected in a separate, labeled, and sealed hazardous waste container.

  • Sharps Waste: Any contaminated sharps, such as needles or broken glassware, must be disposed of in a designated sharps container for hazardous chemical waste.

Disposal Procedure:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive, Toxic).

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Follow your institution's specific procedures for arranging the pickup and disposal of hazardous chemical waste by the Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[1] Do not pour any waste containing this compound down the drain.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.